molecular formula C8H5NO2 B1287076 6-Ethynylpyridine-3-carboxylic acid CAS No. 450368-21-5

6-Ethynylpyridine-3-carboxylic acid

Cat. No.: B1287076
CAS No.: 450368-21-5
M. Wt: 147.13 g/mol
InChI Key: YILQLEDPZCOECZ-UHFFFAOYSA-N
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Description

6-Ethynylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILQLEDPZCOECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590919
Record name 6-Ethynylpyridine-3-carboxylic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450368-21-5
Record name 6-Ethynyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450368-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethynylpyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80590919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Ethynylpyridine-3-carboxylic acid (CAS No. 450368-21-5): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Ethynylpyridine-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Emergence of Ethynylpyridines in Medicinal Chemistry

This compound, also known as 6-ethynylnicotinic acid, has garnered significant attention in the pharmaceutical industry as a valuable scaffold for the synthesis of complex molecular architectures.[1] Its rigid, linear ethynyl group, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, provides a unique three-dimensional presentation of functional groups, making it an ideal fragment for probing the active sites of biological targets. The pyridine ring itself is a common motif in a multitude of approved drugs, valued for its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[2] The incorporation of an ethynyl moiety introduces conformational rigidity and a vector for further chemical elaboration, rendering this compound a strategic component in the design of highly specific and potent inhibitors for a range of therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 450368-21-5[1][3][4]
Molecular Formula C₈H₅NO₂[1][4]
Molecular Weight 147.13 g/mol [1][4]
Physical Form Powder
InChI Key YILQLEDPZCOECZ-UHFFFAOYSA-N

Synthesis of this compound: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

The logical starting material for this synthesis is a 6-halopyridine-3-carboxylic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid. The choice of the halogenated precursor is often a balance between reactivity (I > Br > Cl) and the cost and availability of the starting material. The alkyne component is typically a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The TMS protecting group can be readily removed in a subsequent step.

Below is a representative, detailed protocol for the synthesis of this compound, grounded in the principles of the Sonogashira reaction.

Experimental Protocol: Two-Step Synthesis from 6-Chloronicotinic Acid

Step 1: Sonogashira Coupling of 6-Chloronicotinic Acid with Trimethylsilylacetylene

This step involves the palladium- and copper-cocatalyzed cross-coupling of 6-chloronicotinic acid with trimethylsilylacetylene. The copper(I) iodide cocatalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Reagents and Materials:

    • 6-Chloronicotinic acid

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 6-chloronicotinic acid, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).

    • Add the anhydrous, degassed solvent, followed by triethylamine (which acts as both a base and a solvent).

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

    • Slowly add trimethylsilylacetylene (typically 1.2-1.5 equivalents) to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product, 6-((trimethylsilyl)ethynyl)nicotinic acid, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.

  • Reagents and Materials:

    • 6-((trimethylsilyl)ethynyl)nicotinic acid (from Step 1)

    • Potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF)

    • Methanol (MeOH) or a mixture of THF and water

  • Procedure:

    • Dissolve the purified product from Step 1 in methanol.

    • Add a slight excess of potassium carbonate and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is a hallmark of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the aryl halide, while the copper facilitates the formation of the reactive acetylide species.

  • Base: Triethylamine is a common choice as it serves a dual purpose: it scavenges the hydrogen halide byproduct of the reaction and also acts as a solvent.

  • Solvent: Anhydrous and degassed solvents are used to prevent the deactivation of the catalyst and unwanted side reactions.

  • Protecting Group: The use of TMSA prevents the homocoupling of acetylene (Glaser coupling) and allows for a more controlled reaction. Its facile removal under mild conditions makes it an ideal protecting group.

Workflow Diagram

Synthesis_Workflow Start 6-Chloronicotinic Acid Coupling Sonogashira Coupling Start->Coupling TMSA Trimethylsilylacetylene TMSA->Coupling Catalysts Pd(PPh₃)₂Cl₂ / CuI Triethylamine, THF Catalysts->Coupling Intermediate 6-((trimethylsilyl)ethynyl)nicotinic acid Coupling->Intermediate Deprotection TMS Deprotection Intermediate->Deprotection Deprotection_Reagents K₂CO₃ / MeOH Deprotection_Reagents->Deprotection Final_Product This compound (CAS: 450368-21-5) Deprotection->Final_Product

Synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural features of this compound make it a particularly attractive building block for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The pyridine nitrogen of the scaffold can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. The carboxylic acid can form additional hydrogen bonds or salt bridges with basic residues in the active site, enhancing binding affinity and selectivity. The rigid ethynyl group acts as a linker, projecting further substituents into specific pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.

While specific blockbuster drugs directly citing the synthesis from this exact starting material are not always publicly disclosed in simplified schemes, the ethynylpyridine scaffold is prevalent in numerous patents for kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of lipid kinases like PIKfyve and PIP4K2C, which are targets for antiviral and other therapies.[6][7] The general strategy involves using the carboxylic acid for amide bond formation to introduce further diversity, or utilizing the ethynyl group for click chemistry or further cross-coupling reactions.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Amide_Formation Amide Bond Formation Start->Amide_Formation Amine Diverse Amine (R-NH₂) Amine->Amide_Formation Coupling_Reagents Amide Coupling Reagents (e.g., HATU, EDCI) Coupling_Reagents->Amide_Formation Inhibitor Kinase Inhibitor Candidate Amide_Formation->Inhibitor

General scheme for elaborating the scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.

  • Hazard Statements (H-statements): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (P-statements): P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound (CAS No. 450368-21-5) is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling reaction and its unique combination of structural and electronic features make it a privileged scaffold, particularly in the design and synthesis of targeted kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed molecular fragments will remain a cornerstone of successful drug discovery programs.

References

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  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).
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  • 3-PYRIDINECARBOXYLIC ACID 6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-,TRANS-,3-PYRIDINECARBOXYLIC ACID 6-AMINO-2-METHOXY-,ETHYL ESTER Suppliers & Manufacturers. (n.d.). Chemical Register. Retrieved January 17, 2026, from [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1134-1149.
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  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

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  • Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed. Retrieved January 17, 2026, from [Link]

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  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828.
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Sources

The Strategic Utility of 6-Ethynylpyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal core for engaging with a wide array of biological targets. The strategic functionalization of this core is paramount to achieving desired potency and selectivity. This guide focuses on a particularly valuable derivative: 6-Ethynylpyridine-3-carboxylic acid . With a molecular weight of 147.13 g/mol , this molecule uniquely combines the reactivity of a terminal alkyne with the versatile chemical handle of a carboxylic acid, all anchored to a biologically relevant pyridine nucleus. This combination makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

This document serves as a technical resource for scientists, providing a comprehensive overview of the molecule's properties, a detailed protocol for its synthesis, analytical methodologies for quality control, and an exploration of its application in contemporary drug discovery, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and drug design. This compound is a solid, typically a powder, at room temperature. Its key identifiers and properties are summarized below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
CAS Number 450368-21-5
Synonyms 6-Ethynylnicotinic acid
Appearance Powder
Purity (Typical) ≥ 95%
InChI Key YILQLEDPZCOECZ-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[3] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3]

The logical starting materials for this synthesis are a halo-substituted nicotinic acid and a protected acetylene source. 6-Chloronicotinic acid is a common and commercially available precursor. The alkyne is typically introduced using a silyl-protected acetylene, such as ethynyltrimethylsilane (TMS-acetylene), to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions. The synthesis is therefore a two-step process: (1) the Pd/Cu-catalyzed coupling, followed by (2) the removal of the trimethylsilyl (TMS) protecting group.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established Sonogashira coupling procedures on heterocyclic systems.[2][4]

Step 1: Sonogashira Coupling to Synthesize 6-((Trimethylsilyl)ethynyl)pyridine-3-carboxylic acid

G reagents Reagents: - 6-Chloronicotinic acid (1.0 eq) - Ethynyltrimethylsilane (1.5 eq) - Pd(PPh₃)₂Cl₂ (0.03 eq) - CuI (0.06 eq) - Triethylamine (TEA, 4.0 eq) setup Reaction Setup - Dry Schlenk flask under Argon - Anhydrous THF as solvent dissolve Dissolve 6-chloronicotinic acid, Pd catalyst, and CuI in THF/TEA setup->dissolve add_alkyne Add Ethynyltrimethylsilane dropwise at room temperature dissolve->add_alkyne reflux Heat to 60-70 °C Monitor by TLC/LC-MS add_alkyne->reflux workup Aqueous Workup - Filter through Celite - Extract with Ethyl Acetate - Wash with brine, dry (Na₂SO₄) reflux->workup purify Purification - Concentrate in vacuo - Purify by column chromatography workup->purify product1 Product 1: 6-((Trimethylsilyl)ethynyl)pyridine-3-carboxylic acid purify->product1

Workflow for Sonogashira Coupling

Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add 6-chloronicotinic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq). Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yield.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 4.0 eq). The TEA serves as both the base to neutralize the HCl generated in the catalytic cycle and as a solvent. Stir until all solids are dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred solution at room temperature. Causality: The TMS group protects the acidic proton of the alkyne, preventing homocoupling and ensuring selective cross-coupling.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium and copper catalysts. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the silyl-protected product.

Step 2: Deprotection to Yield this compound

G start Start with Purified Product 1 dissolve Dissolve in Methanol/DCM start->dissolve add_base Add K₂CO₃ (2.0 eq) dissolve->add_base stir Stir at Room Temperature Monitor by TLC/LC-MS add_base->stir neutralize Neutralize with dilute HCl to precipitate product stir->neutralize isolate Isolate Product - Filter the precipitate - Wash with cold water neutralize->isolate dry Dry in vacuo isolate->dry product2 Final Product: This compound dry->product2

Workflow for TMS Deprotection

Methodology:

  • Setup: Dissolve the purified 6-((trimethylsilyl)ethynyl)pyridine-3-carboxylic acid (1.0 eq) in a mixture of methanol and dichloromethane.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Causality: The mild base facilitates the cleavage of the silicon-carbon bond without affecting the other functional groups.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Once the reaction is complete, carefully add dilute aqueous HCl to neutralize the mixture to a pH of ~4-5. The product, being a carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ether to remove any residual impurities. Dry the final product under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and identity of a key building block like this compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Spectroscopic Identification

While specific experimental data from a single, citable source is not publicly available, the expected spectral characteristics can be reliably predicted based on the functional groups present.

TechniqueFunctional GroupExpected Signature
¹H NMR Carboxylic Acid (-COOH)Broad singlet, δ ≈ 10–13 ppm
Pyridine Ring (Ar-H)Multiplets/doublets, δ ≈ 7.5–9.0 ppm
Alkyne (≡C-H)Singlet, δ ≈ 3.0–3.5 ppm
¹³C NMR Carboxylic Acid (C=O)δ ≈ 165–175 ppm
Pyridine Ring (Ar-C)δ ≈ 120–155 ppm
Alkyne (-C≡C-)δ ≈ 75–95 ppm
FTIR Carboxylic Acid (O-H)Very broad band, 2500–3300 cm⁻¹
Carboxylic Acid (C=O)Strong, sharp band, 1700–1730 cm⁻¹
Alkyne (C≡C)Weak, sharp band, 2100–2150 cm⁻¹
Alkyne (≡C-H)Sharp band, 3250–3350 cm⁻¹
Mass Spec (ESI-) [M-H]⁻Calculated m/z: 146.02

Note: NMR chemical shifts (δ) are in ppm. FTIR frequencies are in cm⁻¹.

Quality Control via High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the final compound and for monitoring reaction progress.

Protocol: Purity Determination by RP-HPLC

G cluster_system HPLC System cluster_procedure Procedure column Column: C18 (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile gradient Gradient: 5% B to 95% B over 20 min flow Flow Rate: 1.0 mL/min detection Detection: UV at 254 nm sample_prep Sample Preparation: Dissolve ~1 mg/mL in Diluent (e.g., 50:50 Water:Acetonitrile) injection Inject 10 µL sample_prep->injection analysis Analyze Chromatogram - Determine retention time - Calculate purity by area % injection->analysis

Typical HPLC Method for QC

Methodology:

  • System: A standard RP-HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient elution is typically used to separate the relatively polar product from non-polar impurities. A common system is Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile. Causality: The formic acid helps to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.

  • Gradient: A typical gradient might run from 5% to 95% Acetonitrile over 20 minutes.

  • Detection: UV detection at 254 nm is effective due to the aromatic nature of the pyridine ring.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to be considered a self-validating system for quality control.[5]

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.

  • The terminal alkyne is a versatile handle for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) or further cross-coupling reactions (e.g., another Sonogashira or Cadiot-Chodkiewicz coupling).[6]

  • The carboxylic acid is readily converted into amides, esters, or acid halides, providing a primary vector for linking the molecule to other fragments or scaffolds.[6]

This dual functionality makes it an exemplary building block for library synthesis and lead optimization.

Case Study: Application in Kinase Inhibitor Synthesis

The ethynylpyridine motif is prevalent in modern kinase inhibitors. The alkyne can act as a hydrogen bond acceptor or project into hydrophobic pockets within the ATP binding site of kinases. A key application of this compound and its derivatives is in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors , which are being investigated for the treatment of autoimmune and inflammatory diseases.[6][7]

In patented synthetic routes, the carboxylic acid moiety is often activated and coupled with an amine-containing fragment to form a critical amide bond, while the ethynyl group remains for potential interaction with the target protein or for further diversification.

G cluster_scaffold Scaffold Synthesis cluster_target Biological Target Interaction mol 6-Ethynylpyridine- 3-carboxylic acid activation Acid Activation (e.g., HATU, EDCI) mol->activation coupling Amide Bond Formation activation->coupling amine Amine-containing Fragment (R-NH₂) amine->coupling product Target Kinase Inhibitor coupling->product kinase Kinase ATP Binding Site product->kinase Binding & Inhibition

General scheme for kinase inhibitor synthesis.

This strategic use highlights the molecule's role not just as a spacer or linker, but as an integral pharmacophoric element contributing directly to the biological activity of the final drug candidate.

Safety and Handling

As a laboratory reagent, this compound requires careful handling in accordance with good laboratory practices.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on a privileged pyridine scaffold provide a streamlined path to complex and biologically active molecules. Its demonstrated utility in the synthesis of targeted therapies, such as kinase inhibitors, underscores its importance and ensures its continued relevance in the ongoing quest for novel therapeutics. The robust synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and quality control, empowering researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

  • Wiley-VCH. (2007). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. WO2014060371A1 - Inhibitors of syk.
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A Technical Guide to 6-Ethynylpyridine-3-carboxylic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary: 6-Ethynylpyridine-3-carboxylic acid, also known as 6-ethynylnicotinic acid, is a heterocyclic organic compound of significant interest to the scientific community. Featuring a pyridine core functionalized with both a terminal alkyne and a carboxylic acid, this molecule serves as a highly versatile bifunctional building block. Its rigid structure and orthogonal reactive handles make it an invaluable tool in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, an exploration of its key chemical reactions, and a discussion of its burgeoning applications, particularly in the development of advanced therapeutics like Proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a strategically designed scaffold molecule. The pyridine ring, a common motif in pharmaceuticals, provides a rigid framework and specific electronic properties. The two functional groups—the terminal ethynyl (-C≡CH) group at the 6-position and the carboxylic acid (-COOH) group at the 3-position—offer distinct and selectively addressable points for chemical modification.

The terminal alkyne is a premier functional group for modern coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The carboxylic acid provides a classic handle for forming amide bonds, esters, or for engaging in salt formation to modulate solubility and pharmacokinetic properties. The ability to perform selective reactions on either group without affecting the other ("orthogonality") is a key feature that drives its utility in the synthesis of complex, highly tailored molecules.[1][2]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference(s)
Molecular Formula C₈H₅NO₂[3][4]
Molecular Weight 147.13 g/mol [4]
CAS Number 450368-21-5[4]
Appearance Powder
Purity Typically ≥95%[4]
InChI Key YILQLEDPZCOECZ-UHFFFAOYSA-N[3]
Storage Temperature 4 °C

Synthesis and Purification

The most common and efficient route for synthesizing this compound involves a palladium/copper-catalyzed Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a halo-substituted pyridine with a terminal alkyne. A typical strategy involves starting with a 6-halonicotinic acid derivative and coupling it with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.[5]

Synthetic Workflow Overview

The overall process can be visualized as a two-step sequence: (1) Sonogashira coupling to install the protected alkyne, and (2) Deprotection to reveal the terminal ethynyl group.

G A 6-Halopyridine-3-carboxylic Acid (e.g., 6-Bromonicotinic Acid) C Step 1: Sonogashira Coupling Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) A->C B Protected Alkyne (Trimethylsilylacetylene) B->C D 6-((Trimethylsilyl)ethynyl)pyridine-3-carboxylic Acid (Protected Intermediate) C->D C-C bond formation E Step 2: Deprotection Base (e.g., K₂CO₃) in Methanol D->E F This compound (Final Product) E->F TMS group removal

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies on related heterocyclic systems.[5][7]

Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromonicotinic acid (1.0 eq).

  • Solvent and Reagents: Add anhydrous triethylamine (Et₃N) to dissolve the starting material. To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).[5]

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

  • Reaction Setup: Dissolve the 6-((trimethylsilyl)ethynyl)nicotinic acid (1.0 eq) from the previous step in a mixture of methanol (MeOH) and dichloromethane (DCM).

  • Deprotection Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Workup: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~6-7. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be further purified by recrystallization if necessary.

Chemical Reactivity and Derivatization

The utility of this compound stems from the distinct reactivity of its two primary functional groups.

The Ethynyl Group

The terminal alkyne is a versatile handle for a variety of chemical transformations:

  • Click Chemistry (CuAAC): It readily undergoes copper-catalyzed cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction is highly efficient, specific, and biocompatible, making it ideal for creating linkers in complex biomolecules like PROTACs.[8][9]

  • Sonogashira Coupling: While used in its synthesis, the terminal alkyne can also act as a coupling partner with aryl or vinyl halides to further extend the molecular framework.[10]

  • Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.[11][12]

  • Hydration: In the presence of acid and a mercury or gold catalyst, the alkyne can be hydrated to form a ketone.[13][14]

G A 6-Ethynylpyridine- 3-carboxylic Acid C Cu(I) Catalyst 'Click Reaction' A->C B Azide-containing Molecule (R-N₃) B->C D 1,2,3-Triazole Linked Product C->D Stable Linkage Formation

Caption: Application of the ethynyl group in a CuAAC "Click" reaction.

The Carboxylic Acid Group

The carboxylic acid at the 3-position is fundamental for conjugating the molecule, particularly to biological systems.

  • Amidation: It can be readily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form stable amide bonds. This is a primary method for attaching the molecule to proteins or E3 ligase ligands in PROTACs.[15]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling reagents yields esters, which can act as prodrugs to improve cell permeability.[15]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable component in several advanced research areas.

  • PROTACs and Molecular Degraders: This is arguably the most significant application. The molecule serves as a rigid linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[8][9][16] The carboxylic acid is often used to attach to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands), while the ethynyl group is used via click chemistry to attach to the POI ligand.[17] The rigidity of the pyridine core helps to control the spatial orientation of the two ligands, which is critical for forming a productive ternary complex and inducing protein degradation.[8]

  • Antibody-Drug Conjugates (ADCs): Similar to its role in PROTACs, this molecule can be used as a linker to attach cytotoxic payloads to antibodies, enabling targeted drug delivery to cancer cells.[9][15]

  • Medicinal Chemistry: Beyond degraders, it serves as a scaffold for synthesizing novel therapeutic agents. The pyridine core is a known pharmacophore, and the functional handles allow for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases.[2][18][19]

  • Materials Science: The rigid, aromatic structure and reactive handles are useful for creating functional polymers and coordination complexes with unique electronic and photophysical properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Safety: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 4 °C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical building block. Its well-defined structure, featuring two orthogonal and highly useful functional groups, has positioned it as a key component in the synthesis of complex and high-value molecules. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their work.

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6-Ethynylpyridine-3-carboxylic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Ethynylpyridine-3-carboxylic Acid

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility of this compound (CAS 450368-21-5), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Lacking extensive published empirical data, this document establishes a framework for understanding and determining its solubility profile. We will dissect the molecule's structural attributes to predict its behavior, present authoritative methodologies for its experimental determination, and discuss the underlying scientific principles that govern its dissolution. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility of this and structurally related compounds.

Introduction: The Criticality of Solubility

This compound is a bifunctional molecule featuring a pyridine ring, a carboxylic acid, and an ethynyl group.[3] This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures.[1] However, the successful application of this compound in reaction chemistry, purification, and particularly in pharmaceutical formulation is contingent upon a thorough understanding of its solubility. Poor aqueous solubility is a primary obstacle in drug development, affecting everything from bioavailability to the feasibility of intravenous formulations.[4] Therefore, a robust characterization of the solubility of this compound is not merely an academic exercise but a foundational step in its practical application.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure and the intermolecular forces it can participate in.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (a lone pair acceptor) and can be protonated at low pH. It is a hydrogen bond acceptor.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated at higher pH. It is both a hydrogen bond donor and acceptor. The presence of both an acidic and a basic center makes the molecule zwitterionic at its isoelectric point.

  • Ethynyl Group: The carbon-carbon triple bond is relatively non-polar and rigid, contributing to the molecule's hydrophobicity. Its presence, when compared to its parent compound nicotinic acid (pyridine-3-carboxylic acid), is expected to decrease solubility in polar solvents like water.

  • Aromatic System: The pyridine ring is an aromatic system capable of π-π stacking interactions.

These features suggest a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.[5][6]

Impact of pH on Aqueous Solubility

The molecule's amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, dictates that its aqueous solubility will be minimal at its isoelectric point (pI) and will increase significantly at pH values above the carboxylic acid's pKa and below the pyridinium ion's pKa.[4] This "U-shaped" solubility-pH profile is characteristic of zwitterionic compounds.

G cluster_low_ph Low pH (pH < pKa1) cluster_pI Isoelectric Point (pH ≈ pI) cluster_high_ph High pH (pH > pKa2) low_ph_node Predominantly Cationic Form (Protonated Pyridine) H-Bonding with Water High Solubility pI_node Zwitterionic/Neutral Form Strong Intermolecular Interactions (Crystal Lattice Energy) Minimum Solubility low_ph_node->pI_node Increasing pH high_ph_node Predominantly Anionic Form (Deprotonated Carboxylate) Ion-Dipole Interactions with Water High Solubility pI_node->high_ph_node Increasing pH

Predicted Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is expected due to favorable interactions with both the carboxylic acid and pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors and have high dielectric constants. They are expected to be effective solvents, particularly Dimethyl Sulfoxide (DMSO), which is excellent at disrupting the hydrogen bonds in the solid crystal lattice. The solubility of the related nicotinic acid is highest in DMSO among common organic solvents.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and pyridine moieties, very low solubility is predicted in these solvents. The hydrophobic ethynyl group is insufficient to overcome the polarity of the rest of the molecule.

Summary of Predicted Solubility

The following table summarizes the anticipated solubility profile based on first principles and data from analogous compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Aqueous Water, BufferspH-DependentAmphoteric nature leads to high solubility at low and high pH due to salt formation, and low solubility at the isoelectric point.[4]
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions (donor and acceptor) with the solute's functional groups.
Polar Aprotic DMSO, DMF, AcetoneHigh to MediumStrong dipole-dipole interactions and ability to accept hydrogen bonds. DMSO is particularly effective at solvating both polar and non-polar parts of molecules.[7]
Ethers Diethyl Ether, THFLowModerate polarity but limited hydrogen bonding capability. Nicotinic acid shows low solubility in diethyl ether.[7]
Non-Polar Hexanes, TolueneVery LowMismatch in polarity. Van der Waals forces are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole interactions) within the solute's crystal lattice.[8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method, first thoroughly described by Higuchi and Connors.[9][10] This method is reliable but requires a significant amount of material and time.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of a solubility measurement hinges on ensuring that true thermodynamic equilibrium has been reached. This protocol incorporates a self-validating step by sampling at multiple time points.

Materials & Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is being maintained.[11] As a rule of thumb, add approximately 5-10 mg of compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the samples at a constant speed. Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and accelerating the approach to equilibrium.

  • Sampling (Self-Validation):

    • At the 24-hour mark, stop agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Carefully withdraw a sample of the supernatant.

    • At the 48-hour mark, repeat the sampling process from the same vial.

    • Causality: Comparing the concentration at 24 and 48 hours is the self-validating step. If the concentrations are identical within experimental error, it provides strong evidence that equilibrium has been reached. If the concentration at 48 hours is higher, the experiment must be continued (e.g., sample again at 72 hours).

  • Phase Separation: Separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the measured concentration.

    • Method A (Recommended): Centrifugation followed by Filtration. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant and pass it through a chemically compatible 0.22 µm syringe filter. Causality: Centrifugation pellets the bulk of the solid, while filtration removes any remaining fine particulates. This dual approach is the most robust method.[12]

    • Method B: Filtration only. Directly filter the supernatant. Caution: This can lead to filter clogging or adsorption of the solute onto the filter membrane, especially for low-solubility compounds. A pre-wetting of the filter with the pure solvent is advised.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Create a calibration curve by making a series of dilutions of the stock solution.

    • Analyze the calibration standards and the filtered samples from the solubility experiment by a suitable analytical method, typically HPLC-UV.

    • Calculate the concentration of the saturated solution by comparing its response to the calibration curve.

G

Kinetic Solubility and High-Throughput Approaches

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[12] It's crucial to understand the distinction:

  • Thermodynamic Solubility: The true equilibrium value. The process starts with solid material being dissolved.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a solution (typically in DMSO) is added to an aqueous buffer. It is a measure of supersaturation potential and is often higher than thermodynamic solubility.

A common high-throughput method is turbidimetry (or nephelometry) . In this assay, a DMSO stock solution of the compound is serially diluted in an aqueous buffer in a microplate. The concentration at which the onset of precipitation is detected (by light scattering) is defined as the kinetic solubility.[12] While faster and less material-intensive, this value is highly dependent on the protocol (e.g., incubation time, rate of addition) and should not be confused with the true equilibrium solubility.

Conclusion

References

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A Comprehensive Spectroscopic Analysis of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethynylpyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid structure, combining a pyridine core, a carboxylic acid, and an ethynyl group, offers a versatile scaffold for designing novel compounds with tailored electronic and biological properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present predicted and characteristic data, explain the underlying principles of each technique, provide standardized experimental protocols, and offer in-depth interpretation of the spectral features.

Molecular Structure and Properties

A precise understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅NO₂[1]

  • Molecular Weight: 147.13 g/mol [1]

  • CAS Number: 450368-21-5[1][2]

The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with an ethynyl group. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms.

Principle & Causality: The nucleus of a hydrogen atom (a proton) behaves like a tiny magnet. When placed in a strong external magnetic field, it can align with or against the field. The energy required to "flip" the spin from the lower to the higher energy state is absorbed, giving rise to a signal. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups. This allows us to differentiate between protons in different parts of the molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Expert Insight: DMSO-d₆ is an excellent choice for carboxylic acids because its deuterium atom does not readily exchange with the acidic proton, allowing the -COOH proton to be observed. It is also effective at dissolving polar aromatic compounds.

  • Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • Data Acquisition: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the residual solvent peak (DMSO at δ ~2.50 ppm).

Predicted Data & Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the acetylenic proton, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange. Their chemical shift typically falls in the 10-13 ppm range[3].
~8.9Doublet1HH-2This proton is ortho to the ring nitrogen and meta to the electron-withdrawing carboxylic acid, leading to significant deshielding.
~8.2Doublet of Doublets1HH-4This proton is coupled to both H-2 and H-5, and is deshielded by its position relative to the nitrogen and carboxylic acid.
~7.8Doublet1HH-5This proton is adjacent to the electron-donating (via resonance) ethynyl group, making it the most shielded of the aromatic protons.
~4.5Singlet1HC≡C-HThe terminal acetylenic proton has a characteristic chemical shift influenced by the magnetic anisotropy of the triple bond.
¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Principle & Causality: Similar to ¹H NMR, the ¹³C isotope (present at ~1.1% natural abundance) possesses a nuclear spin. In a proton-decoupled ¹³C NMR experiment, each unique carbon atom typically gives rise to a single, sharp peak. The chemical shift of each peak is determined by the carbon's hybridization and its electronic environment.[4]

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The experiment is run on the same instrument, but the carbon channel is observed. A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans (e.g., 512 or more) and a longer relaxation delay may be required.

Predicted Data & Interpretation

The spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarboxyl carbons are highly deshielded and appear at the downfield end of the spectrum, typically between 165-185 ppm[5].
~152C-2The carbon adjacent to the electronegative nitrogen is significantly deshielded.
~145C-6This carbon is also adjacent to the nitrogen and is bonded to the sp-hybridized carbon of the ethynyl group.
~140C-4Aromatic carbon chemical shifts are influenced by substituents; this carbon is in a typical range for a substituted pyridine ring.
~128C-5Aromatic carbon in a typical range.
~125C-3The carbon bearing the carboxylic acid group.
~83-C≡CHThe sp-hybridized carbon attached to the pyridine ring. Alkyne carbons typically resonate between 70-110 ppm[6].
~81-C≡CHThe terminal sp-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Principle & Causality: Covalent bonds are not static; they vibrate at specific frequencies (stretching, bending, etc.). When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes.[7] This absorption pattern is characteristic of the functional groups present. For example, a C=O double bond has a very different stretching frequency than an O-H single bond.

Caption: Experimental workflow for Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Trustworthiness: Consistent pressure is key for reproducible results, as it ensures a constant path length for the evanescent wave that probes the sample.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.

Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300≡C-H StretchTerminal AlkyneSharp, moderate intensity peak.
3300 - 2500O-H StretchCarboxylic AcidVery broad, strong absorption that often overlaps with C-H stretches. This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids[5][7].
~3050C-H StretchAromaticWeak to moderate peaks just above 3000 cm⁻¹.
~2150C≡C StretchAlkyneWeak but sharp absorption. Its intensity is often low for terminal alkynes.
~1710C=O StretchCarboxylic AcidVery strong, sharp absorption. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber compared to a saturated acid[5].
~1600, ~1450C=C / C=N StretchAromatic RingTwo or more moderate to strong bands characteristic of the pyridine ring.
~1300C-O StretchCarboxylic AcidModerate, broad peak, often coupled with O-H bending.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis.

Principle & Causality: In electrospray ionization (ESI) mass spectrometry, the sample is dissolved, nebulized, and ionized, typically by adding or removing a proton to form charged molecules ([M+H]⁺ or [M-H]⁻). These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting spectrum plots ion intensity versus m/z, with the most intense peak corresponding to the molecular ion providing the molecular weight.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in either positive or negative ion mode. Optimize source parameters like capillary voltage and gas temperatures.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-quality mass spectrum.

Data Interpretation

Ion ModePredicted m/zIon FormulaInterpretation
Positive148.04[C₈H₅NO₂ + H]⁺The protonated molecular ion ([M+H]⁺) confirms the molecular weight of the compound.
Negative146.02[C₈H₅NO₂ - H]⁻The deprotonated molecular ion ([M-H]⁻), formed by loss of the acidic carboxylic proton.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented. A common and diagnostic fragmentation for pyridine carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as COOH (45 Da).[8] For this compound, a prominent fragment at m/z 102 could correspond to the loss of formic acid (HCOOH, 46 Da), a common rearrangement-based loss for such structures.

Summary

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

  • MS confirms the elemental formula (C₈H₅NO₂) via the molecular weight.

  • IR confirms the presence of the key functional groups: -COOH, C≡C-H, and the pyridine ring.

  • ¹³C NMR confirms the presence of eight unique carbon atoms, including the carbonyl, two alkyne, and five aromatic/olefinic carbons.

  • ¹H NMR confirms the connectivity and electronic environment of the five non-exchangeable protons, providing the final and most detailed piece of the structural puzzle.

This comprehensive spectroscopic dataset serves as an authoritative reference for researchers utilizing this compound in their synthetic and developmental workflows.

References

  • PubChem. this compound (Compound). National Center for Biotechnology Information. [Link][1][9]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link][3][5]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.[Link][7]

  • Oregon State University. 13C NMR Chemical Shift.[Link][6]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values.[Link][4]

  • Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?[Link][8]

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Introduction: The Significance of the Ethynylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Exploration of Ethynylpyridine Compounds

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure, reactivity, and spectroscopic properties of ethynylpyridine compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry for deeper insights into this versatile class of molecules.

Ethynylpyridines are a fascinating class of organic molecules characterized by a pyridine ring substituted with one or more ethynyl (–C≡CH) groups. This unique combination imparts a rich set of chemical and physical properties, making them highly valuable building blocks in diverse scientific fields. The pyridine ring offers a nitrogen atom that can act as a hydrogen bond acceptor and a coordination site for metals, while the ethynyl group provides rigidity, linearity, and a π-system capable of engaging in various electronic interactions and chemical transformations.

These compounds are not merely academic curiosities; they are central to the development of advanced functional materials and pharmaceuticals. In materials science, their conjugated π-systems are exploited for creating materials with significant non-linear optical (NLO) properties.[1][2] In organometallic chemistry, they serve as crucial ligands for constructing complex molecular architectures.[3][4] Perhaps most impactfully, the ethynylpyridine scaffold is a key component in several potent and selective drug candidates, most notably as noncompetitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for treating central nervous system disorders.[5]

Given their importance, a thorough understanding of their intrinsic properties is paramount. Theoretical and computational studies provide a powerful lens through which we can explore these molecules at an atomic level, predicting their behavior and guiding experimental design in a way that is both time- and resource-efficient. This guide will detail the computational workflows, theoretical underpinnings, and practical insights derived from such studies.

Core Theoretical Methodologies: The Computational Chemist's Toolkit

The primary objective of theoretical studies on ethynylpyridines is to construct a reliable molecular model that can accurately predict its properties. Density Functional Theory (DFT) has emerged as the workhorse for this purpose, striking an optimal balance between computational cost and predictive accuracy for systems of this size.[6]

2.1. The Primacy of Density Functional Theory (DFT)

DFT methods are chosen for their ability to incorporate electron correlation effects at a fraction of the cost of traditional ab initio methods. The selection of the functional and basis set is a critical decision that dictates the quality of the results.

  • Functionals: The B3LYP hybrid functional is frequently employed for studies on pyridine derivatives, as it has demonstrated reliability in predicting geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[7][8][9][10]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are common choices. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in π-systems and lone pairs, while diffuse functions (+) are crucial for modeling anions or systems with significant non-covalent interactions.[7][9]

2.2. Standard Computational Protocol: Geometry Optimization and Frequency Analysis

A foundational computational experiment for any new molecule is the determination of its stable three-dimensional structure. This is achieved through a geometry optimization calculation, which systematically adjusts the atomic coordinates to find a minimum on the potential energy surface.

Step-by-Step Protocol:

  • Input Structure Generation: Build an initial 3D structure of the ethynylpyridine isomer (e.g., 2-ethynylpyridine, 3-ethynylpyridine, or 4-ethynylpyridine) using a molecular editor.[11][12]

  • Calculation Setup:

    • Select the DFT method (e.g., B3LYP functional).

    • Choose an appropriate basis set (e.g., 6-311+G(d,p)).

    • Specify the task as "Geometry Optimization".

    • Define the molecular charge (typically 0 for the neutral molecule) and spin multiplicity (typically 1 for a singlet state).

  • Execution: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).

  • Verification with Frequency Analysis: Following a successful optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Prediction of Vibrational Spectra: The calculated frequencies correspond to the molecule's vibrational modes and can be used to simulate its infrared (IR) spectrum.[13][14]

G cluster_workflow Computational Workflow A 1. Build Initial Molecular Structure B 2. Select DFT Method (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Run Frequency Calculation C->D E 5. Verify No Imaginary Frequencies D->E F 6. Analyze Results: Structure, Energy, Spectra E->F

Caption: A typical workflow for a DFT calculation on an ethynylpyridine molecule.

Molecular Structure and Electronic Landscape

The position of the ethynyl group on the pyridine ring significantly influences the molecule's electronic properties. Theoretical calculations allow for a precise quantification of these differences.

3.1. Isomeric Structures

There are three primary isomers of mon-substituted ethynylpyridine: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. DFT calculations provide precise bond lengths and angles, revealing subtle structural changes based on the substituent's position.[8]

G cluster_isomers Ethynylpyridine Isomers img_2 2-Ethynylpyridine img_3 3-Ethynylpyridine img_4 4-Ethynylpyridine G cluster_interactions Key Intermolecular Interactions A Hydrogen Bonding (C-H···N) B π-π Stacking C π-System as H-bond Acceptor

Caption: Dominant non-covalent interactions in ethynylpyridine systems.

Probing Molecules with Light: Predicted Spectroscopic Properties

Computational chemistry provides an invaluable tool for interpreting experimental spectra. By simulating spectra from first principles, we can assign experimental peaks to specific molecular motions or electronic transitions.

5.1. Vibrational (IR) Spectroscopy

Frequency calculations yield the vibrational modes and their corresponding intensities, allowing for the direct simulation of the IR spectrum. This is particularly useful for identifying characteristic peaks. For ethynylpyridines, the most notable vibrations are:

  • ≡C-H Stretch: A sharp, strong band typically appearing around 3300 cm⁻¹.

  • C≡C Stretch: A band of variable intensity around 2100-2200 cm⁻¹.

Theoretical studies have accurately predicted how these vibrational frequencies shift upon the formation of hydrogen-bonded complexes, providing a direct link between a change in the spectrum and a specific intermolecular interaction. [13] 5.2. Electronic (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for calculating excited-state energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. These calculations help elucidate the nature of the electronic transitions (e.g., π→π* or n→π*), providing a deeper understanding of the molecule's photophysical properties. [8][15]

From Theory to Application: Guiding Drug and Materials Design

The ultimate goal of these theoretical studies is to generate actionable insights for real-world applications.

6.1. Rational Drug Design

In drug discovery, computational models of ethynylpyridine-based compounds help rationalize their structure-activity relationships (SAR). [5][16]By calculating properties like molecular shape, electrostatic potential, and binding energies with a target receptor, medicinal chemists can understand why a particular compound is potent and selective. This knowledge is then used to design new analogues with improved properties, such as higher efficacy or better metabolic stability. [17][18]For instance, understanding the preferred conformations and interaction modes of MTEP, a well-known mGluR5 antagonist, has guided the development of even more potent analogues. [5]

G cluster_drug_discovery Computational Role in Drug Discovery A Identify Target (e.g., mGluR5) B Computational Screening of Ethynylpyridine Library A->B C Predict Binding Affinity & ADMET Properties B->C D Synthesize & Test Top Candidates C->D E Optimize Lead Compound C->E D->E

Caption: The iterative cycle of computational chemistry in modern drug discovery.

6.2. Designing NLO Materials

The non-linear optical response of a molecule is related to its polarizability (α) and hyperpolarizability (β). DFT calculations can directly compute these properties. [2]By systematically modifying the structure of an ethynylpyridine—for instance, by adding electron-donating and electron-accepting groups to create a "push-pull" system—researchers can computationally screen for candidates with exceptionally high hyperpolarizability, guiding synthetic efforts toward the most promising materials for applications in optoelectronics. [19][20]

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, provide an indispensable framework for understanding and predicting the behavior of ethynylpyridine compounds. These computational methods allow for a detailed exploration of their structural, electronic, and spectroscopic properties with high fidelity. The insights gained from these in silico experiments are not merely academic; they provide a rational basis for the design of next-generation pharmaceuticals and advanced optical materials. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these approaches will only increase, further solidifying their role as a cornerstone of modern chemical research.

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  • Title: The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand Source: MDPI URL: [Link]

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Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This reaction is particularly valuable for synthesizing arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2][3] This guide provides an in-depth technical protocol for the Sonogashira coupling of 6-Ethynylpyridine-3-carboxylic acid with aryl or vinyl halides. As a bifunctional molecule containing both a terminal alkyne and a heteroaromatic carboxylic acid, this substrate presents unique challenges and opportunities. This document outlines the reaction mechanism, offers a detailed step-by-step experimental protocol, provides characterization data, and includes a troubleshooting guide to empower researchers to successfully utilize this versatile building block in their synthetic endeavors.

The Sonogashira Reaction: Mechanism and Core Principles

The Sonogashira coupling is a powerful cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[4] The reaction proceeds under remarkably mild conditions, often at room temperature, and demonstrates broad functional group tolerance.[1][5]

The mechanism is understood to proceed via two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[3][6]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1] This intermediate then undergoes transmetalation with a copper acetylide species provided by the copper cycle. The final step is reductive elimination, which forms the desired C-C bond, yielding the coupled product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst.[7]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[8] This species is crucial as it acts as the activated nucleophile that participates in the transmetalation step of the palladium cycle.[1]

The amine base serves a dual purpose: it acts as a solvent or co-solvent and neutralizes the hydrogen halide byproduct generated during the reaction.[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡C-R² PdII->PdII_Alkyne [Cu]-C≡C-R² Cu_Acetylide [Cu]⁺[⁻C≡C-R²] Transmetalation Transmetalation PdII_Alkyne->Pd0 R¹-C≡C-R² RedElim Reductive Elimination Product_Pd R¹-C≡C-R² CuX Cu(I)X Alkyne H-C≡C-R² Alkyne->Cu_Acetylide Cu(I)X, Base Base Base Cu_Acetylide->CuX Used in Transmetalation caption Fig. 1: The dual catalytic cycles of the Sonogashira coupling.

Caption: Fig. 1: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Coupling of Iodobenzene with this compound

This protocol details a representative coupling procedure. The choice of aryl halide, catalyst, and solvent may require optimization for different substrates.

Special Considerations:

  • Substrate Solubility: this compound possesses both acidic (carboxyl) and basic (pyridine) functionalities. Its solubility can be pH-dependent. The use of a polar aprotic solvent like DMF or a mixture including an amine base is recommended.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using a slightly higher catalyst loading or ligands that favor the catalytic cycle can mitigate this.

  • Product Isolation: The carboxylic acid functionality provides a convenient handle for purification. The product can be precipitated from the reaction mixture by adjusting the pH.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichCAS: 450368-21-5[11]
Iodobenzene≥98%Major SupplierModel aryl halide.
Pd(PPh₃)₂Cl₂ (bis-triphenylphosphine)Catalyst GradeMajor SupplierPre-catalyst, stable to air.
Copper(I) Iodide (CuI)≥98%Major SupplierStore under inert gas.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Major SupplierUsed as base and co-solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major SupplierPrimary solvent.
Diethyl EtherAnhydrousMajor SupplierFor washing/filtration.
Hydrochloric Acid (HCl)2 M AqueousMajor SupplierFor product precipitation.
Schlenk Flask & Inert Gas SystemN/AN/AArgon or Nitrogen atmosphere is crucial.[9]
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 147 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.025 eq, 17.5 mg, 0.025 mmol), and copper(I) iodide (0.05 eq, 9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture to obtain a suspension.

  • Substrate Addition: Add iodobenzene (1.05 eq, 116 µL, 1.05 mmol) to the mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A color change from pale yellow to dark brown is often observed.

  • Work-up - Catalyst Removal: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a pad of Celite® to remove the insoluble catalyst residues. Wash the pad with additional diethyl ether.

  • Work-up - Product Isolation: Combine the filtrates and concentrate them under reduced pressure to remove the bulk of the solvents. Re-dissolve the residue in a minimal amount of water and a few drops of aqueous NaOH to ensure the carboxylate is in its salt form.

  • Precipitation: Slowly add 2 M HCl dropwise to the aqueous solution while stirring. The product, 6-((4-methoxyphenyl)ethynyl)nicotinic acid, will precipitate as the pH reaches its isoelectric point (typically pH 3-4).

  • Final Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Workflow and Characterization

The overall process from setup to analysis follows a logical sequence designed to ensure reaction success and product purity.

Workflow start Start: Reagents setup 1. Reaction Setup (Schlenk Flask, Inert Gas) start->setup reaction 2. Reagent Addition & Reaction (DMF/Et₃N, 25 °C, 4-12h) setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Work-up & Filtration (Dilute, Filter through Celite®) monitor->workup precipitate 5. Acidification & Precipitation (Adjust to pH 3-4 with HCl) workup->precipitate purify 6. Isolate & Wash Product (Vacuum Filtration) precipitate->purify dry 7. Dry Under Vacuum purify->dry characterize 8. Characterization (NMR, MS, IR) dry->characterize end End: Pure Product characterize->end

Caption: Fig. 2: Experimental workflow for Sonogashira coupling.

Expected Characterization Data for 6-(Phenylethynyl)nicotinic acid:
  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the pyridine ring protons (typically in the δ 7.5-9.0 ppm range), the phenyl protons (δ 7.4-7.8 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carboxylic acid carbonyl (~165 ppm), the alkyne carbons (δ 88-95 ppm), and the aromatic carbons of both the pyridine and phenyl rings.

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₄H₈NO₂⁻: 222.06; found: 222.05.

  • IR (KBr, cm⁻¹): Broad O-H stretch (2500-3300), C=O stretch (~1700), C≡C stretch (~2220), and C=C/C=N aromatic stretches (1400-1600).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently inert atmosphere (oxygen present).3. Poor quality of reagents (base, solvent).1. Use a fresh batch of catalyst. Consider adding a phosphine ligand like PPh₃ to stabilize the catalyst.[3]2. Ensure proper Schlenk technique; degas the solvent thoroughly.3. Use freshly distilled or anhydrous grade reagents.
Glaser Homocoupling Product Presence of oxygen, which promotes the oxidative homocoupling of the alkyne via the copper acetylide.Rigorously exclude oxygen from the reaction. Perform the reaction under a strict inert atmosphere. A copper-free Sonogashira protocol can also be considered.[12]
Formation of Pd Black Catalyst decomposition, often due to high temperatures or presence of impurities.Run the reaction at room temperature if possible.[1] If heating is required, do so gently (40-50 °C). Ensure high purity of all reagents.
Difficult Product Isolation Product is partially soluble in the acidic aqueous phase or forms an oil.After acidification, cool the mixture in an ice bath to maximize precipitation. If an oil forms, attempt to triturate with a non-polar solvent or extract with a suitable organic solvent like ethyl acetate.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Mohanan, K., & K. V., R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • Gholinejad, M., & Karimi-Jaberi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
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  • Organometallics. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. [Link]

  • Reaction Chemistry & Engineering. (2021). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. RSC Publishing. [Link]

  • ResearchGate. (2018). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]

  • Google Patents. (1957).
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  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

  • Google Patents. (1972). Process for the production of pyridine carboxylic acids.
  • Google Patents. (2013). Process for producing pyridine carboxylic acids.
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  • CP Lab Safety. (2023). This compound, min 97%, 100 mg. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • CrystEngComm. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • National Institutes of Health (NIH). (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

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The Versatility of 6-Ethynylpyridine-3-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, 6-Ethynylpyridine-3-carboxylic acid, also known as 6-ethynylnicotinic acid, has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a pyridine ring, a terminal alkyne, and a carboxylic acid—offers a powerful toolkit for researchers engaged in the design and synthesis of next-generation therapeutics.[1]

The pyridine core is a well-established "privileged scaffold" in drug discovery, frequently found in FDA-approved drugs due to its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[1] The carboxylic acid moiety provides a handle for forming amide or ester linkages, crucial for probing structure-activity relationships (SAR) and for improving physicochemical properties.[2] Furthermore, the terminal alkyne group is a gateway to a host of powerful chemical transformations, most notably the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This unique combination of functionalities makes this compound a strategic component in the synthesis of complex molecules, including kinase inhibitors, targeted bioconjugates, and novel chemical probes.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its key transformations.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is underpinned by its distinct physicochemical properties, which can be strategically leveraged by medicinal chemists.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₈H₅NO₂Provides a compact and rigid scaffold.
Molecular Weight 147.13 g/mol A low molecular weight allows for the addition of other functionalities without violating Lipinski's Rule of Five.
pKa (Carboxylic Acid) ~4-5The acidity of the carboxylic acid allows for salt formation to improve solubility and facilitates amide/ester bond formation.[1]
Pyridine Nitrogen Weakly basicActs as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Terminal Alkyne Linear and rigidProvides a vector for extending the molecule into a binding pocket and is a versatile handle for chemical modification.

Core Applications in Medicinal Chemistry

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyridine ring of this compound can serve as a bioisostere for other aromatic systems, effectively mimicking key interactions within the ATP-binding site of kinases. The ethynyl group can be functionalized via Sonogashira coupling to introduce various aryl or heteroaryl moieties that can extend into hydrophobic pockets of the kinase, thereby enhancing potency and selectivity.[5]

Logical Workflow: Synthesis of a Kinase Inhibitor Precursor

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Further Functionalization A 6-Chloropyridine-3-carboxylic acid ester C Sonogashira Coupling A->C Pd/Cu catalyst, Base B Terminal Alkyne (e.g., Phenylacetylene) B->C D 6-Alkynylpyridine-3-carboxylic acid ester C->D E Hydrolysis D->E LiOH F Amide Coupling E->F Amine, Coupling Agent G Kinase Inhibitor Candidate F->G

Caption: Synthetic route to a kinase inhibitor candidate.

Gateway to Bioconjugation via Click Chemistry

The terminal alkyne of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[6] This allows for the covalent attachment of the pyridine-containing molecule to biomolecules such as proteins, peptides, or nucleic acids that have been pre-functionalized with an azide group. This strategy is invaluable for:

  • Target Identification and Validation: Attaching a "clickable" tag to a bioactive molecule allows for its use as a probe to identify its cellular targets.

  • Antibody-Drug Conjugates (ADCs): The specific and stable triazole linkage formed via click chemistry is ideal for attaching potent cytotoxic drugs to tumor-targeting antibodies.[7]

  • Fluorescent Labeling: Conjugation to fluorescent dyes enables the visualization and tracking of the molecule within cells and tissues.

Conceptual Diagram: Bioconjugation Strategy

G cluster_0 Click Reaction (CuAAC) A This compound derivative C Bioconjugate A->C Cu(I) catalyst Ascorbate B Azide-modified Biomolecule (e.g., Protein, Antibody) B->C

Caption: Bioconjugation via CuAAC click chemistry.

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of a 6-Halopyridine-3-carboxylic Acid Ester

This protocol describes a typical Sonogashira coupling to install the ethynyl group, starting from a commercially available 6-halopyridine precursor. The carboxylic acid is protected as an ester to prevent interference with the basic reaction conditions.

Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[8][9] A palladium catalyst facilitates the oxidative addition to the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne.[8] An amine base is required to neutralize the HX byproduct and to deprotonate the alkyne.[10]

Materials:

  • Methyl 6-chloronicotinate (or corresponding bromo/iodo derivative)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 6-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (3.0 eq). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the TMS-protected product.

  • Deprotection: Dissolve the TMS-protected intermediate in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Final Work-up: Neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the methyl 6-ethynylnicotinate.

Protocol 2: Amide Bond Formation with an Aniline Derivative

This protocol details the coupling of this compound with a representative aniline, a common step in the synthesis of many kinase inhibitors.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[11][12] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.[13]

Materials:

  • This compound

  • 4-Methoxyaniline

  • HATU

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add 4-methoxyaniline (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for conjugating an alkyne-containing molecule, such as a derivative of this compound, to an azide-functionalized biomolecule in an aqueous buffer.

Rationale: The CuAAC reaction is highly efficient and specific, proceeding under mild, biocompatible conditions.[3] Cu(I) is the active catalytic species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.[14]

Materials:

  • Alkyne-modified molecule (derivative of this compound)

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • THPTA stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Preparation of Reagents: In separate microcentrifuge tubes, prepare solutions of your alkyne-modified molecule and azide-modified biomolecule in the desired buffer at the target concentrations.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1 part CuSO₄ to 5 parts THPTA. For example, mix 10 µL of 50 mM CuSO₄ with 50 µL of 250 mM THPTA.

  • Reaction Assembly: In a new microcentrifuge tube, combine the following in order:

    • Solution of the azide-modified biomolecule.

    • Solution of the alkyne-modified molecule (typically in a slight excess, e.g., 2-10 equivalents relative to the biomolecule).

    • The premixed CuSO₄/THPTA catalyst solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be in excess of the copper (e.g., 5-10 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for longer periods if the biomolecule is sensitive to temperature.

  • Purification: The resulting bioconjugate can be purified from small molecule reagents using techniques appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The ability to readily engage in powerful transformations such as the Sonogashira coupling and click chemistry allows for the efficient construction of compound libraries for high-throughput screening and the development of highly targeted therapeutics and chemical biology tools. As our understanding of disease biology continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its role as a key player in the future of drug discovery.

References

  • Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link]

  • (n.d.). Click Chemistry Conjugations. Springer Nature Experiments. Retrieved from [Link]

  • Moeller, F. G., & Wess, J. (1991).
  • Varma, R. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

  • (2007).
  • (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Retrieved from [Link]

  • (n.d.). CN113321668A - Synthesis of serpatatinib. Google Patents.
  • (n.d.). Click Chemistry reagents from Jena Bioscience. Bio-Connect.nl. Retrieved from [Link]

  • (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. KCS. Retrieved from [Link]

  • (n.d.). Pyridine-3-carboxylic acid derivatives and their use as intermediates. Google Patents.
  • (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
  • Liu, C. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. Retrieved from [Link]

  • (2014). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Retrieved from [Link]

  • (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Retrieved from [Link]

  • (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • (n.d.). Chapter 6: Medicinal Chemistry. PharmacyLibrary. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved from [Link]

  • (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. AJCA. Retrieved from [Link]

  • (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Retrieved from [Link]

  • (n.d.). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. PubMed. Retrieved from [Link]

  • (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Retrieved from [Link]

  • (n.d.). MEDICINAL CHEMISTRY. Retrieved from [Link]

  • (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]

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6-Ethynylpyridine-3-carboxylic Acid: A Versatile Heterocyclic Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethynylpyridine-3-carboxylic acid, a bifunctional heterocyclic compound, has emerged as a valuable building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both a reactive terminal alkyne and a carboxylic acid, offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions within biological targets.[1][2] The ethynyl group serves as a handle for powerful transformations such as the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid moiety provides a convenient point for amide bond formation, esterification, or for modulating the pharmacokinetic properties of a molecule. This guide provides an in-depth exploration of the synthesis and application of this important building block.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource/Notes
Molecular Formula C₈H₅NO₂Calculated
Molecular Weight 147.13 g/mol Calculated
Appearance Off-white to yellow solidTypical for this class of compounds
IUPAC Name 6-ethynylnicotinic acid
CAS Number 1211529-79-1

Expected Spectroscopic Data:

SpectroscopyExpected Chemical Shifts / Absorption Frequencies
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), 9.1 (d, 1H, Ar-H), 8.3 (dd, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 4.5 (s, 1H, C≡C-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), 153 (Ar-C), 150 (Ar-C), 140 (Ar-C), 128 (Ar-C), 121 (Ar-C), 83 (C≡C), 80 (C≡C)
IR (KBr, cm⁻¹)~3300 (C≡C-H stretch), 3100-2500 (broad, O-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch), ~1600, 1450 (C=C, C=N stretch)

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a readily available halo-substituted nicotinic acid derivative. A common and reliable strategy involves the Sonogashira coupling of a protected form of the alkyne, followed by deprotection and hydrolysis.

Synthesis of this compound Start 6-Chloronicotinic acid Step1 Esterification (e.g., EtOH, H₂SO₄) Start->Step1 Intermediate1 Ethyl 6-chloronicotinate Step1->Intermediate1 Step2 Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N) Intermediate1->Step2 Intermediate2 Ethyl 6-((trimethylsilyl)ethynyl)nicotinate Step2->Intermediate2 Step3 Deprotection & Hydrolysis (e.g., TBAF then NaOH) Intermediate2->Step3 End This compound Step3->End Click_Chemistry Alkyne This compound Reaction Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Alkyne->Reaction Azide R-N₃ Azide->Reaction Product 1,4-disubstituted 1,2,3-triazole Reaction->Product Kinase_Inhibitor_Synthesis Start This compound Step1 Amide Coupling (R-NH₂, Coupling Reagent) Start->Step1 Intermediate 6-Ethynylpyridine-3-carboxamide Library Step1->Intermediate Step2 Further Functionalization (e.g., Sonogashira or Click Chemistry) Intermediate->Step2 End Diverse Kinase Inhibitor Candidates Step2->End

Sources

Application Notes and Protocols for 6-Ethynylpyridine-3-carboxylic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Pyridine Moiety in Click Chemistry

In the landscape of modern medicinal chemistry and bioconjugation, "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out for its efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] The choice of building blocks for this powerful ligation strategy is critical, as their intrinsic properties can significantly influence the characteristics of the final conjugate. 6-Ethynylpyridine-3-carboxylic acid is a bifunctional building block that offers a unique combination of a reactive alkyne for click chemistry and a carboxylic acid for further functionalization, all within a pyridine scaffold.

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its inclusion imparts several advantageous properties:

  • Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the resulting molecule, a crucial factor for biological applications.

  • Modulation of Physicochemical Properties: The pyridine moiety can influence the lipophilicity, polarity, and basicity of a molecule, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.[7]

  • Metal Chelation and Catalysis: The pyridine nitrogen can coordinate with metal ions, which can be exploited in the design of metal-binding drugs or catalysts.

  • Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, offering a similar size and shape but with altered electronic properties, which can lead to improved biological activity or reduced metabolic liabilities.[8]

This compound, therefore, is not merely a click chemistry reagent but a strategic building block for introducing these desirable pyridine-based properties into a wide array of molecules, including peptides, proteins, fluorescent dyes, and drug candidates.[9][10]

Core Applications and Methodologies

The primary application of this compound in click chemistry is its participation in the CuAAC reaction to form a stable triazole linkage. The carboxylic acid functionality can be utilized pre- or post-click reaction for conjugation to other molecules via standard amide bond formation.

I. Bioconjugation of Peptides and Proteins

The ability to selectively modify peptides and proteins is essential for developing new therapeutics, diagnostic tools, and research probes. This compound can be used to introduce a pyridine moiety onto a biomolecule, potentially enhancing its properties.[11]

Workflow for Peptide Conjugation:

Caption: Workflow for peptide bioconjugation.

Protocol: Synthesis of a Pyridine-Functionalized Peptide

This protocol describes the conjugation of this compound to a peptide containing a lysine residue.

Materials:

  • Peptide with a free amine group (e.g., a lysine-containing peptide)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add NHS (1.2 equivalents) and DIC (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of DMF. If the peptide has low solubility, a co-solvent like DMSO or water may be used, but ensure the final reaction mixture is predominantly organic.

  • Coupling Reaction: To the dissolved peptide, add DIPEA (2-3 equivalents) to basify the amine groups. Slowly add the activated this compound solution to the peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Purification: Upon completion, purify the pyridine-functionalized peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

II. Synthesis of Small Molecule Drug Conjugates and PROTACs

Logical Flow for PROTAC Synthesis:

PROTAC_Synthesis cluster_0 Warhead Synthesis cluster_1 Linker-E3 Ligand Synthesis cluster_2 Final PROTAC Assembly Warhead Target Protein Ligand (Warhead) with Azide CuAAC CuAAC Click Reaction Warhead->CuAAC PyridineAcid 6-Ethynylpyridine- 3-carboxylic acid AmideCoupling Amide Coupling PyridineAcid->AmideCoupling E3Ligand E3 Ligase Ligand with Amine E3Ligand->AmideCoupling LinkerE3 Alkyne-Linker-E3 Ligand AmideCoupling->LinkerE3 LinkerE3->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: PROTAC synthesis workflow.

General Protocol: CuAAC for Small Molecule Conjugation

This protocol outlines a general procedure for the copper-catalyzed click reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, such as the one prepared from this compound.

Materials:

  • Azide-containing molecule (1 equivalent)

  • Alkyne-containing molecule (e.g., amide of this compound) (1-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2-0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (optional, but recommended for bioconjugation)[15]

  • Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

Procedure:

  • Reactant Dissolution: Dissolve the azide and alkyne components in the chosen solvent system. For many small molecules, a mixture of t-BuOH and water (1:1) is effective.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. If using a ligand, pre-mix the CuSO₄ and ligand in water.

  • Reaction Initiation: To the solution of the azide and alkyne, add the CuSO₄ solution (or the pre-mixed catalyst-ligand solution), followed by the sodium ascorbate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Quantitative Data Summary:

ParameterConditionRationale
Alkyne:Azide Ratio 1:1 to 1.2:1A slight excess of one reagent can drive the reaction to completion.
Copper(II) Sulfate 5-10 mol%Catalytic amount sufficient for the reaction. Higher loading can lead to side reactions.
Sodium Ascorbate 10-50 mol%Acts as a reducing agent to generate the active Cu(I) species in situ.[1]
Solvent t-BuOH/H₂O, DMF, DMSOShould fully dissolve both reactants. Protic solvents can accelerate the reaction.
Temperature Room TemperatureMild conditions are a hallmark of click chemistry, preserving sensitive functional groups.
Reaction Time 1-12 hoursTypically rapid, but depends on the reactivity of the specific substrates.
III. Development of Fluorescent Probes

The combination of the pyridine core and the triazole ring formed via click chemistry can lead to novel fluorophores. This compound can be reacted with an azide-containing fluorophore or, conversely, be used to build a fluorescent scaffold.[16][17]

Protocol: Synthesis of a Triazole-Pyridine-Based Fluorescent Dye

This protocol describes the synthesis of a potential fluorescent molecule by reacting this compound with a non-fluorescent azide to create a conjugated system.

Materials:

  • This compound (or its ester)

  • An aromatic azide (e.g., benzyl azide, phenyl azide)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve this compound methyl ester (1 equivalent) and the aromatic azide (1.1 equivalents) in ACN or THF.

  • Catalyst Addition: Add CuI (5 mol%) and DIPEA (2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and fluorescence spectroscopy to determine its photophysical properties.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of organic synthesis and click chemistry.[1][3] The success of each reaction should be validated at each step.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for monitoring the progress of the reactions and identifying the formation of the desired products.

  • Purification: Purification by High-Performance Liquid Chromatography (HPLC) for peptides and column chromatography for small molecules is essential to ensure the removal of unreacted starting materials, reagents, and byproducts.

  • Structural Confirmation: The final structure and purity of the synthesized compounds must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for click chemistry applications. Its unique structure, combining a reactive alkyne, a functionalizable carboxylic acid, and a beneficial pyridine scaffold, makes it a strategic choice for researchers in drug discovery, bioconjugation, and materials science. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to create novel and functional molecules.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Kasi, A., Papakyriakou, A., Tsiourvas, D., & Siskos, M. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(11), 1968-1981.
  • Makhoba, X. H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-676.
  • Ciulli, A., & Crews, C. M. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Future Medicinal Chemistry, 11(13), 1595-1617.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2012). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3848.
  • Turk, J. A., & Wuest, W. M. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124-1129.
  • Lees, A. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Methods in Molecular Biology, 1147, 135-144.
  • Baumann, M., & Baxendale, I. R. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Beilstein Journal of Organic Chemistry, 9, 2265–2329.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Francis, M. B., & Carrico, I. S. (2010). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 1(5), 233-237.
  • Li, J., & Chen, P. R. (2016). Development and application of bond cleavage reactions in proteomics.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091.
  • Liu, Y., et al. (2023). Click chemistry in the development of PROTACs. Acta Pharmaceutica Sinica B, 13(12), 4815-4838.
  • Fedorowicz, J., et al. (2022). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules, 27(21), 7285.
  • Peta, M. S., et al. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 23-30.
  • Dheer, D., Singh, V., & Shankar, R. (2017). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 17(12), 1126-1153.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-15.
  • Kaur, M., & Singh, V. (2021). Harnessing click chemistry for the discovery of fluorescent materials. Journal of Materials Chemistry C, 9(33), 10646-10668.

Sources

Protocol for purification of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Methodical Purification of 6-Ethynylpyridine-3-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the carboxylic acid moiety make it a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group, along with the reactive alkyne, necessitates a robust purification protocol to ensure high purity for subsequent applications. This application note provides a detailed, field-proven protocol for the purification of this compound, addressing potential impurities from its common synthesis via Sonogashira coupling.

The typical synthesis of this compound involves the Sonogashira cross-coupling reaction between a 6-halopyridine-3-carboxylic acid (or its ester precursor) and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[1][2][3] This synthetic route can introduce a variety of impurities, including residual palladium and copper catalysts, unreacted starting materials, homocoupled alkyne byproducts, and deprotected starting materials. The purification protocol outlined herein is designed to systematically remove these impurities.

Safety Precautions

Ethynylpyridines and their derivatives should be handled with care.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[4]

Purification Workflow Overview

The purification strategy employs a multi-step approach to address the different types of potential impurities. The workflow begins with an aqueous workup to remove metal catalysts and water-soluble impurities, followed by recrystallization as the primary purification technique. For samples requiring higher purity, an optional column chromatography step is detailed.

Purification_Workflow Crude_Product Crude 6-Ethynylpyridine- 3-carboxylic acid Aqueous_Workup Aqueous Workup (Acid/Base Extraction) Crude_Product->Aqueous_Workup Remove catalysts, water-soluble impurities Recrystallization Recrystallization Aqueous_Workup->Recrystallization Remove organic impurities Column_Chromatography Column Chromatography (Optional, for high purity) Recrystallization->Column_Chromatography If purity is <98% Pure_Product Pure 6-Ethynylpyridine- 3-carboxylic acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Purity Analysis (HPLC, NMR, MS) Pure_Product->Characterization

Caption: Purification workflow for this compound.

Experimental Protocols

Part 1: Aqueous Workup for Catalyst Removal

This initial step is crucial for removing residual palladium and copper catalysts from the Sonogashira reaction, which can interfere with downstream applications.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate. The volume should be sufficient to fully dissolve the material.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. This step protonates the pyridine nitrogen, rendering it and any basic impurities water-soluble. Repeat the wash twice.

  • Brine Wash: Wash the organic layer with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, catalyst-free product.

Part 2: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical and should be determined empirically. A solvent pair system is often effective for pyridine carboxylic acids.[9]

Materials:

  • Crude product from Part 1

  • Isopropyl alcohol (IPA)

  • Hexanes

  • Erhlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A mixture of isopropyl alcohol and hexanes is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot isopropyl alcohol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization). Dry the crystals under vacuum to a constant weight.

Part 3: High-Purity Purification by Column Chromatography (Optional)

For applications requiring very high purity (>98%), column chromatography may be necessary. The zwitterionic nature of pyridine carboxylic acids can lead to tailing on silica gel. Adding a small amount of acid to the mobile phase can suppress the ionization of the carboxylic acid and the protonation of the pyridine nitrogen, leading to better separation.[10] Reversed-phase chromatography is also a viable alternative.[11]

Normal-Phase Column Chromatography Protocol:

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (AcOH) or Formic acid

  • Chromatography column and accessories

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the column.

  • Sample Loading: Dissolve the product from recrystallization in a minimal amount of the mobile phase and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). A small amount of acetic acid (0.1-1%) should be added to the mobile phase to improve peak shape.[10]

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of pyridine carboxylic acids.[12][13]

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result A single major peak with >98% purity
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and assess for the presence of proton-containing impurities.

Technique Expected Chemical Shifts (δ, ppm) in DMSO-d₆
¹H NMR ~13.5 (s, 1H, COOH), ~8.9 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~4.5 (s, 1H, C≡CH)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Technique Expected m/z
ESI-MS (+) [M+H]⁺ = 148.04
ESI-MS (-) [M-H]⁻ = 146.02

Storage and Stability

Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) and protected from light to prevent degradation.[7]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound. The combination of an initial aqueous workup, followed by recrystallization and optional column chromatography, allows for the removal of common impurities associated with its synthesis. The described analytical methods provide a reliable means of verifying the high purity of the final product, ensuring its suitability for demanding research and development applications.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Zhang, J., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228–236. [Link]

  • Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S.
  • Weeks, D. P., & Pocker, Y. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1591–1601. [Link]

  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(3), 606-618. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Aakeröy, C. B., et al. (2012). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 12(11), 5323–5334. [Link]

  • PubChemLite. (n.d.). This compound (C8H5NO2). [Link]

  • Patel, S., et al. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. Bulletin of Environment, Pharmacology and Life Sciences, 12(11).
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

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Application Notes & Protocols: Comprehensive Analytical Characterization of 6-Ethynylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-6E3CA-202601

Abstract: This document provides a comprehensive guide to the analytical techniques for 6-Ethynylpyridine-3-carboxylic acid (CAS: 450368-21-5), a pivotal heterocyclic building block in synthetic chemistry and drug discovery. We present detailed, field-proven protocols for chromatographic separation, spectroscopic identification, and quantitative assay. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

This compound, also known as 6-ethynylnicotinic acid, is a bifunctional molecule incorporating a pyridine ring, a carboxylic acid, and an ethynyl group.[1][2] This unique combination of functionalities makes it a valuable precursor in the synthesis of complex pharmaceutical agents and functional materials.[3] Accurate and reliable analytical characterization is critical to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of downstream applications.

This guide details a multi-faceted analytical approach, combining modern chromatographic and spectroscopic methods with classical titrimetry to provide a complete quality control framework.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 450368-21-5[1][2][4]
Molecular Formula C₈H₅NO₂[2][5]
Molecular Weight 147.13 g/mol [1][2]
Synonym 6-Ethynylnicotinic acid[1]
Appearance White to off-white powder/solid[1][4]
Storage Store at 2-8°C, protected from light and moisture[1][4]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the primary compound from starting materials, by-products, and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the gold standard for the purity analysis of non-volatile, polar organic compounds. The method leverages a non-polar stationary phase (C18) and a polar mobile phase. For acidic analytes like this compound, the mobile phase is acidified to a pH below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a single, neutral state, which leads to better retention, improved peak symmetry, and robust separation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, hold for 2 min; ramp to 90% B over 15 min; hold for 3 min; return to 10% B over 1 min and re-equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.

  • Data Analysis: Determine the area percent of the main peak to establish purity. Identify and quantify any impurities against a reference standard if available.

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the pyridine ring system.

  • Formic Acid: An effective mobile phase modifier that acidifies the eluent to ensure the carboxyl group remains protonated (COOH), preventing peak tailing. It is also compatible with mass spectrometry if LC-MS analysis is desired.

  • Gradient Elution: Necessary to elute potential impurities that may have a wide range of polarities, ensuring a comprehensive impurity profile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve & Dilute (10 mL 50:50 ACN/H₂O) weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (Formic Acid/ACN/H₂O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % (Purity) integrate->calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, carboxylic acids are generally non-volatile and prone to thermal degradation in the GC inlet. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.[6]

Experimental Protocol:

  • Derivatization (Silylation):

    • Accurately weigh 1-2 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Oven Program: Initial temp 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Causality Behind Choices:

  • Derivatization: Silylation with BSTFA is a robust and common method that replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and preventing adsorption on the column.[6]

  • DB-5ms Column: This low-polarity column is an excellent general-purpose choice, providing good separation for a wide range of derivatized analytes.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide an unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for molecular structure elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.

Expected Spectral Features: The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of the exchangeable carboxylic acid proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H δ (ppm)¹³C δ (ppm)Notes
-COOH ~13.0-13.5 (broad s, 1H)~165-167The acidic proton is highly deshielded and often broad.[7][8]
Pyridine H-2 ~8.9-9.1 (d, 1H)~151-153Proton ortho to the nitrogen.
Pyridine H-4 ~8.2-8.4 (dd, 1H)~138-140Proton between the two substituents.
Pyridine H-5 ~7.7-7.9 (d, 1H)~122-124Proton adjacent to the ethynyl group.
Ethynyl -C≡C-H ~4.5-4.7 (s, 1H)~82-84 (C-H)The acetylenic proton signal.
Ethynyl -C≡C-H -~79-81 (C-Py)The quaternary acetylenic carbon.
Pyridine C-3 -~128-130Carbon bearing the -COOH group.
Pyridine C-6 -~142-144Carbon bearing the ethynyl group.

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary slightly.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns. For this compound, Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Ionization (EI) is used for GC-MS.

Expected Fragmentation Pattern (EI):

  • Molecular Ion (M⁺•): A peak at m/z 147 corresponding to the molecular weight.

  • Key Fragments:

    • m/z 129 [M-H₂O]⁺•: Loss of water, which can be a favorable pathway for pyridine carboxylic acids.[9]

    • m/z 130 [M-OH]⁺: Loss of a hydroxyl radical via alpha-cleavage.[7]

    • m/z 102 [M-COOH]⁺: Loss of the carboxyl group as a radical.

    • m/z 76: A fragment corresponding to the pyridyl ring after loss of both substituents.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Protocol:

  • Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (-COOH) 2500-3300BroadVery characteristic broad absorption due to hydrogen bonding.[7][8]
C≡C-H stretch ~3300Sharp, MediumTerminal alkyne C-H stretch.
C≡C stretch ~2150Weak to MediumAlkyne triple bond stretch.
C=O stretch (-COOH) ~1710StrongCarbonyl stretch, typical for a hydrogen-bonded carboxylic acid.[7]
C=C, C=N stretch 1600-1450MediumAromatic and pyridine ring vibrations.

Quantitative Assay by Acid-Base Titration

Principle: Titrimetry is a classic, high-precision absolute method for determining the molar content of an acidic substance. It relies on the stoichiometric neutralization of the carboxylic acid with a standardized strong base. This method provides an accurate assay value, which is fundamental for a primary reference standard.

Experimental Protocol:

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), aqueous.

    • Indicator: Phenolphthalein solution (1% in ethanol).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 125 mL Erlenmeyer flask.

    • Add 25 mL of ethanol to dissolve the sample, followed by 25 mL of purified water.[10] The ethanol ensures solubility of the organic molecule, while the water is necessary for the indicator to function correctly.

  • Titration Procedure:

    • Add 3 drops of phenolphthalein indicator to the sample solution. The solution should be colorless.

    • Titrate with the standardized 0.1 M NaOH solution while stirring continuously until a faint but persistent pink color is observed (the endpoint).

    • Record the volume of NaOH consumed.

    • Perform a blank titration using 25 mL of ethanol and 25 mL of water and subtract this volume from the sample titration volume.

  • Calculation:

    Assay (%) = (V * M * 147.13) / (W * 10)

    Where:

    • V = Volume of NaOH consumed (mL), corrected for blank.

    • M = Molarity of NaOH solution (mol/L).

    • W = Weight of the sample (mg).

    • 147.13 = Molecular weight of the analyte ( g/mol ).

Titration_Workflow start Weigh Sample Accurately (~100 mg) dissolve Dissolve in Ethanol/Water (1:1, 50 mL) start->dissolve indicator Add Phenolphthalein (3 drops) dissolve->indicator titrate Titrate with 0.1 M NaOH to Pink Endpoint indicator->titrate record Record Volume (V) titrate->record calculate Calculate Assay % using formula record->calculate end Report Result calculate->end

Caption: Workflow for quantitative assay via acid-base titration.

References

  • This compound (C8H5NO2) . PubChemLite. [Link]

  • Analytical Methods for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HPLC Separation of Pyridinecarboxylic Acids . SIELC Technologies. [Link]

  • This compound, min 97%, 100 mg . CP Lab Safety. [Link]

  • This compound | 450368-21-5 . Synthonix. [Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier . PubMed. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . RSC Publishing. [Link]

  • Spectral trends in GC-EI-MS data . PubMed Central. [Link]

  • Carboxylic Acid Unknowns and Titration . Swarthmore College. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . College of Saint Benedict and Saint John's University. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION . Acta Poloniae Pharmaceutica. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) . ACS Omega via PubMed Central. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids . Molecules via PubMed Central. [Link]

  • What is the procedure for determining carboxylic acid groups by the acid-base titration? . ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . NC State University Libraries. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide . Der Pharma Chemica. [Link]

  • Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate . ResearchGate. [Link]

  • Pyridine-3-carboxylic acid;hexahydrochloride . PubChem. [Link]

  • Mass Spec 3e Carboxylic Acids . YouTube. [Link]

  • In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105? . Chemistry Stack Exchange. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids . ResearchGate. [Link]

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Application Notes and Protocols for Reactions with 6-Ethynylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, molecular scaffolds possessing multiple, orthogonally reactive functional groups are of paramount importance. 6-Ethynylnicotinic acid emerges as a highly valuable heterocyclic building block, integrating two of the most versatile functional groups in synthetic chemistry: a carboxylic acid on a pyridine ring and a terminal alkyne. This unique arrangement allows for sequential and selective derivatization, making it an ideal starting material for the construction of complex molecular architectures, including novel ligands, covalent inhibitors, and functionalized polymers.

The pyridine core is a privileged structure in medicinal chemistry, present in numerous approved drugs. The carboxylic acid at the 3-position provides a handle for amide bond formation, a cornerstone of peptide and medicinal chemistry, enabling linkage to biomolecules or other pharmacophores. Simultaneously, the ethynyl group at the 6-position is a gateway to a host of powerful transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," as well as further carbon-carbon bond formations via Sonogashira coupling.[1][2]

This guide provides a comprehensive overview of the experimental setup for the synthesis and subsequent reactions of 6-ethynylnicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the chosen methodologies.

Part 1: Synthesis of 6-Ethynylnicotinic Acid

As 6-ethynylnicotinic acid is not a readily available commercial compound, a robust synthetic route is the necessary first step. The following three-step procedure starts from the commercially available methyl 6-chloronicotinate.[3] The strategy involves the introduction of the alkyne via a Sonogashira coupling using a protected acetylene source, followed by deprotection and hydrolysis to yield the target acid.

Workflow for the Synthesis of 6-Ethynylnicotinic Acid

Synthesis_Workflow start Methyl 6-chloronicotinate step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->step1 intermediate1 Methyl 6-((trimethylsilyl)ethynyl)nicotinate step1->intermediate1 step2 TMS Deprotection (K2CO3, MeOH) intermediate1->step2 intermediate2 Methyl 6-ethynylnicotinate step2->intermediate2 step3 Saponification (LiOH, THF/H2O) intermediate2->step3 product 6-Ethynylnicotinic acid step3->product

Caption: Synthetic pathway for 6-ethynylnicotinic acid.

Protocol 1.1: Sonogashira Coupling of Methyl 6-chloronicotinate

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] To avoid the self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne such as (trimethylsilyl)acetylene (TMS-acetylene) is employed.[5]

Materials:

  • Methyl 6-chloronicotinate

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-chloronicotinate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.06 equiv), and PPh₃ (0.06 equiv).

  • Add anhydrous THF and anhydrous TEA (2.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Add (trimethylsilyl)acetylene (1.5 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield methyl 6-((trimethylsilyl)ethynyl)nicotinate.

Protocol 1.2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a common protecting group for terminal alkynes that can be easily removed under mild basic conditions, such as with potassium carbonate in methanol.[6]

Materials:

  • Methyl 6-((trimethylsilyl)ethynyl)nicotinate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.0 equiv) in methanol.

  • Add potassium carbonate (0.2 equiv) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 6-ethynylnicotinate, which can often be used in the next step without further purification.

Protocol 1.3: Saponification to 6-Ethynylnicotinic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using lithium hydroxide is a standard and reliable method for this transformation.[7]

Materials:

  • Methyl 6-ethynylnicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 6-ethynylnicotinate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equiv) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-ethynylnicotinic acid.

Part 2: Reactions of 6-Ethynylnicotinic Acid

The true utility of 6-ethynylnicotinic acid lies in its ability to undergo a variety of transformations at its two distinct functional handles.

Workflow for Derivatization of 6-Ethynylnicotinic Acid

Derivatization_Workflow cluster_acid Carboxylic Acid Reactions cluster_alkyne Alkyne Reactions start 6-Ethynylnicotinic acid esterification Esterification (Alcohol, Acid catalyst) start->esterification amide_coupling Amide Coupling (Amine, EDC/HOBt) start->amide_coupling click_chem CuAAC 'Click' Chemistry (Azide, Cu(I)) start->click_chem sonogashira_further Sonogashira Coupling (Aryl Halide, Pd/Cu) start->sonogashira_further ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amide_coupling->amide_product triazole_product 1,2,3-Triazole Derivative click_chem->triazole_product alkyne_product Internal Alkyne Derivative sonogashira_further->alkyne_product

Caption: Reaction pathways for 6-ethynylnicotinic acid.

Protocol 2.1: Esterification of the Carboxylic Acid

A classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst is a straightforward method to derivatize the carboxylic acid moiety.[8][9]

Materials:

  • 6-Ethynylnicotinic acid

  • Desired alcohol (e.g., ethanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-ethynylnicotinic acid (1.0 equiv) in the desired alcohol (used as solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the product with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Protocol 2.2: Amide Bond Formation via EDC/HOBt Coupling

For coupling with amines, especially those that are valuable or sensitive, carbodiimide coupling agents are preferred over harsh conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective choice to generate an active ester intermediate, which then reacts with the amine to form the amide bond.[10][11] This method minimizes side reactions and racemization of chiral amines.

Materials:

  • 6-Ethynylnicotinic acid

  • Desired amine (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-ethynylnicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DCM or DMF.

  • Add DIPEA (3.0 equiv) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) portion-wise and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • If using DMF, dilute with ethyl acetate and wash with water and brine multiple times to remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Protocol 2.3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 6-ethynylnicotinic acid is an ideal handle for "click chemistry." The CuAAC reaction with an organic azide provides a rapid, efficient, and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[12][13] The reaction is often performed in aqueous solvent mixtures and is tolerant of a wide range of functional groups.

Materials:

  • 6-Ethynylnicotinic acid

  • Desired organic azide (1.05 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • tert-Butanol

  • Water

Procedure:

  • In a flask, dissolve 6-ethynylnicotinic acid (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture may turn heterogeneous and change color.

  • Stir vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting triazole by flash column chromatography or recrystallization.

Summary of Reaction Conditions

Reaction TypeKey ReagentsSolvent(s)TemperatureTypical Time
Synthesis
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, TEATHF60 °C12-16 h
TMS DeprotectionK₂CO₃MethanolRoom Temp.1-2 h
SaponificationLiOHTHF / WaterRoom Temp.2-4 h
Derivatization
EsterificationH₂SO₄ (cat.), AlcoholAlcoholReflux4-8 h
Amide CouplingEDC, HOBt, DIPEA, AmineDCM or DMF0 °C to RT12-24 h
CuAAC ClickCuSO₄, Sodium Ascorbate, Azidet-BuOH / WaterRoom Temp.8-16 h

Safety and Handling

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • Organohalides (e.g., Methyl 6-chloronicotinate): Handle with care as they can be irritants.

    • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

    • Amines and Triethylamine (TEA): Often volatile, corrosive, and have strong odors. Handle in a fume hood.

    • Carbodiimides (EDC): Can be sensitizers and irritants.

    • Azides: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in concentrated form. Handle with appropriate care and behind a blast shield if necessary.

  • Solvents: Anhydrous solvents are often required and are typically flammable. Store and handle under an inert atmosphere.

Analytical Characterization

The progress of the reactions and the identity and purity of the products should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡C-H stretch for the terminal alkyne, C=O stretch for the carboxylic acid/ester/amide).

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Reddit. (2021). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Google Patents. (1942). US2280040A - Preparation of nicotinic acid amide.
  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • ResearchGate. (2005). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Retrieved from [Link]chemistry.org/abstracts/lit3/085.shtm)

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Application Notes & Protocols: 6-Ethynylpyridine-3-carboxylic acid in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of targeted therapeutics, the linker molecule connecting a targeting moiety (e.g., an antibody) to a therapeutic payload is a critical determinant of success. 6-Ethynylpyridine-3-carboxylic acid, also known as 6-ethynylnicotinic acid, has emerged as a highly strategic bifunctional linker for the synthesis of complex bioconjugates. Its structure uniquely combines a terminal alkyne and a carboxylic acid on a pyridine scaffold. This design offers two orthogonal handles for covalent modification:

  • Carboxylic Acid (-COOH): This group provides a classic attachment point for amine-containing biomolecules, such as the lysine residues on antibodies, through stable amide bond formation.

  • Terminal Alkyne (-C≡CH): This functional group is the cornerstone of "click chemistry," enabling highly efficient and bioorthogonal ligation to azide-modified payloads via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2]

The pyridine ring itself is not merely a spacer; its electronic properties and potential to act as a ligand can influence the solubility, stability, and reactivity of the resulting conjugate. The strategic placement of the ethynyl and carboxyl groups allows for a controlled, stepwise assembly of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs).

Section 1: Physicochemical Properties and Rationale for Use

Understanding the fundamental properties of this compound is essential for designing robust conjugation strategies.

Structure and Key Features:

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Synonym 6-Ethynylnicotinic acid
CAS Number 450368-21-5
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Physical Form Powder
Purity Typically ≥95%
Storage 4°C, desiccated

Expertise & Rationale: Why Choose This Linker?

  • Orthogonal Reactivity: The ability to first conjugate to a protein via the carboxyl group and then attach a payload via the alkyne group in a separate, non-interfering step is a major advantage. This stepwise approach simplifies purification and characterization at each stage of ADC synthesis.

  • Enhanced Solubility: The pyridine core, being a polar aromatic heterocycle, can impart favorable solubility characteristics to the linker and the final conjugate, which is particularly important when dealing with hydrophobic payloads.

  • Modulation of Reactivity: The nitrogen atom in the pyridine ring can influence the pKa of the carboxylic acid and the reactivity of the alkyne. In CuAAC, the pyridine moiety can act as an axial ligand to the copper catalyst, potentially accelerating the reaction rate and stabilizing the required Cu(I) oxidation state.[3][4]

Section 2: Core Application Workflow - ADC Synthesis

The primary application of this compound is in the construction of targeted drug conjugates. The general workflow involves three main phases: activation, protein conjugation, and payload "clicking."

G cluster_0 cluster_1 cluster_2 A 6-Ethynylpyridine- 3-carboxylic acid B EDC / Sulfo-NHS Activation Buffer (pH 5-6) A->B Step 1: Activation C Activated NHS Ester B->C E Conjugation (pH 7.2-8.0) C->E QC1 QC Check: Confirm Activation (TLC, MS) C->QC1 D Targeting Protein (e.g., Antibody) Contains -NH2 groups D->E F Alkyne-Modified Protein E->F H CuAAC Reaction (CuSO4, Ligand, Reductant) F->H QC2 Purification & QC: Remove excess linker. Determine Labeling Ratio. F->QC2 G Azide-Payload (Drug, Fluorophore, etc.) G->H I Final Conjugate (ADC) H->I QC3 Final Purification & QC: Remove reagents. Characterize ADC (HIC, MS). I->QC3

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Section 3: Detailed Experimental Protocols

These protocols provide a robust starting point for researchers. Optimization may be necessary based on the specific properties of the antibody and payload.

Protocol 3.1: Activation of this compound (NHS Ester Formation)

Rationale: The carboxylic acid is converted to a more reactive N-hydroxysuccinimide (NHS) ester. This intermediate is stable enough to be purified or used in situ, and it reacts efficiently with primary amines (like lysine side chains) at physiological pH to form a stable amide bond.[5] The use of a two-step process with EDC and Sulfo-NHS is preferred for biomolecules to minimize intra-protein crosslinking.[5]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[6][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol[6]

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[6] Prepare fresh stock solutions in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound in a minimal volume of DMF or DMSO.

    • Add the solution to Activation Buffer.

    • Add 1.5 equivalents of Sulfo-NHS.

    • Add 1.5 equivalents of EDC.

    • Scientist's Note: The reaction is most efficient at a pH of 4.5-7.2.[7] The acidic MES buffer protonates the amines on the protein, preventing them from reacting with the newly formed NHS ester during the activation step, thus minimizing polymerization.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature.[6][8]

  • Self-Validation (Optional but Recommended): The formation of the NHS ester can be confirmed by thin-layer chromatography (TLC) or mass spectrometry (MS) of a small aliquot. The activated ester will have a higher molecular weight than the starting carboxylic acid.

  • Quenching (if not used immediately): To quench any remaining EDC, 2-mercaptoethanol can be added.[6] However, for bioconjugation, it is often best to proceed immediately to the next step.

Protocol 3.2: Conjugation of Activated Linker to an Antibody

Rationale: The pH of the reaction is raised to a slightly basic level (7.2-8.0). This deprotonates the primary amine of the lysine side chains on the antibody, making them nucleophilic and ready to attack the NHS ester, forming a stable amide bond.[7]

Materials:

  • Activated this compound solution (from Protocol 3.1)

  • Antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Purification: Zeba™ Spin Desalting Columns or dialysis cassettes (10K MWCO)

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS.

  • pH Adjustment: Add the activated linker solution to the antibody solution. A 10-20 molar excess of the linker over the antibody is a good starting point. Immediately adjust the reaction pH to 7.2-7.5 using the Conjugation Buffer.[7]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted linker and byproducts (e.g., Sulfo-NHS) by size exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.

  • Characterization (Self-Validation):

    • Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Linker-to-Antibody Ratio (LAR): The average number of linkers per antibody can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[9][10] This is a critical quality control step.

Protocol 3.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This "click" reaction forms a stable triazole linkage between the alkyne-modified antibody and an azide-functionalized payload.[1] The reaction is highly specific and efficient in aqueous conditions. A copper(I) catalyst is required, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11][12] A ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) oxidation state, prevent oxidative damage to the protein, and accelerate the reaction.[3][11][12]

Materials:

  • Alkyne-Modified Antibody (from Protocol 3.2)

  • Azide-Payload (dissolved in DMSO or other compatible solvent)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, prepared fresh)

  • Ligand: THPTA or TBTA solution (e.g., 50 mM in DMSO/water)

Table 2: Typical CuAAC Reaction Conditions

ComponentFinal ConcentrationPurpose
Alkyne-Antibody 1-5 mg/mL (6.7 - 33 µM)Substrate
Azide-Payload 4-10 eq. per alkyneSubstrate
CuSO₄ 50-250 µMCatalyst Precursor
Ligand (THPTA) 250-1250 µM (5 eq. to Cu)Stabilizes Cu(I), accelerates reaction[11][12]
Sodium Ascorbate 1-5 mMReducing Agent[11][12]

Procedure:

  • Reagent Premix: In a microcentrifuge tube, combine the required volumes of CuSO₄ and the ligand. Mix gently and incubate for 5 minutes. This allows the copper and ligand to form a complex.

  • Reaction Assembly:

    • To the alkyne-modified antibody solution, add the azide-payload. Mix gently.

    • Add the pre-mixed Cu/ligand solution to the antibody/payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.

  • Final Purification: Purify the final ADC using SEC or dialysis to remove excess payload, copper, and other small molecules.

  • Final Characterization (Self-Validation): The final ADC product must be thoroughly characterized to ensure its quality.[13]

    • Purity and Aggregation: Analyzed by SEC-HPLC.

    • Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC or LC-MS.[9][14]

    • Confirmation of Conjugation: Intact mass analysis by LC-MS.[9]

    • Binding Affinity: Assessed by ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process did not compromise the antibody's binding to its target.[13]

Section 4: Advanced Considerations & Troubleshooting

  • Alternative: Strain-Promoted Click Chemistry (SPAAC): If the protein is sensitive to copper ions, a copper-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15][16] This would require modifying the payload with a strained alkyne (e.g., DBCO, BCN) and the antibody with an azide-linker instead. The reaction proceeds without a catalyst, driven by the ring strain of the cyclooctyne.[15][17]

  • Troubleshooting Low Yields:

    • Activation Step: Ensure EDC/Sulfo-NHS are fresh and anhydrous solvents are used for stock solutions. Confirm activation via MS.

    • Conjugation Step: Verify the pH of the reaction is optimal (7.2-8.0). Ensure the antibody buffer is free of competing amines.

    • CuAAC Step: Ensure the sodium ascorbate solution is freshly prepared. Oxygen can inhibit the reaction by oxidizing Cu(I) to Cu(II); de-gassing buffers can sometimes help.[18]

  • Protein Aggregation: Aggregation can be caused by the payload's hydrophobicity or by the reaction conditions (e.g., copper). Including solubility-enhancing excipients or performing the reaction at 4°C may mitigate this. SEC is critical for removing aggregates from the final product.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Reddit. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]

  • Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate. ResearchGate. [Link]

  • 200 nm Super Mag Carboxylic Acid Beads Conjugation Kit Protocol. Ocean NanoTech. [https://www.oceannanotech.com/v/vspfiles/assets/images/200 nm super mag carboxylic acid beads conjugation kit protocol.pdf]([Link] nm super mag carboxylic acid beads conjugation kit protocol.pdf)

  • 5-Ethynylpyridine-3-carboxylic acid. MySkinRecipes. [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]

  • Advances in Bioconjugation. Bioconjugate Chemistry. [Link]

  • 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing. Journal for ImmunoTherapy of Cancer. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

  • (214C)pyridine-3-carboxylic acid. PubChem. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

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Synthesis of Metal-Organic Frameworks Using Ethynylpyridine Linkers: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini Assistant], Senior Application Scientist

Introduction: The Strategic Advantage of Ethynylpyridine Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields.[1] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structural and chemical properties.[2] This guide focuses on a particularly promising class of organic linkers: ethynylpyridines.

The incorporation of a pyridine ring into the linker structure provides a robust coordination site for metal ions, contributing to the formation of stable frameworks.[3] Simultaneously, the ethynyl group (a carbon-carbon triple bond) serves as a versatile functional handle. Its rigid and linear nature can influence the resulting topology of the MOF, while its chemical reactivity opens avenues for post-synthetic modification (PSM). This dual functionality makes ethynylpyridine linkers highly attractive for the development of sophisticated MOFs, especially for applications in drug delivery where tailored surface chemistry and controlled release are paramount.[4] The ethynyl group, for instance, is a prime candidate for "click chemistry," a set of biocompatible reactions that allow for the covalent attachment of various moieties, such as targeting ligands or imaging agents, to the MOF surface.[5]

This document provides a comprehensive overview of the synthesis of MOFs using ethynylpyridine linkers, detailing pre-synthesis considerations, step-by-step experimental protocols, characterization techniques, and their potential in drug delivery applications.

Pre-Synthesis Considerations: Designing for Functionality

The successful synthesis of a functional ethynylpyridine-based MOF begins with careful planning. The choice of metal salt and the specific ethynylpyridine linker will dictate the final structure and properties of the material.

1. Metal Node Selection:

The choice of the metal ion or cluster is critical as it influences the coordination geometry, stability, and potential biocompatibility of the MOF. For biomedical applications, metal ions with known low toxicity profiles are preferred.[2][6]

  • Zinc (II): Often utilized due to its versatile coordination chemistry and relatively low toxicity. Zinc-based MOFs (ZIFs) are a well-studied class of materials.[7]

  • Copper (II): Another common choice, offering distinct coordination environments. However, the potential for copper ion leaching and associated cytotoxicity must be carefully evaluated.[8]

  • Zirconium (IV): Forms highly stable oxo-clusters, leading to robust MOFs with excellent chemical and thermal stability, making them suitable for in vivo applications.[9]

  • Iron (III): An attractive option due to its biocompatibility and the potential for magnetic properties, which can be exploited for targeted delivery.[10]

2. Ethynylpyridine Linker Design:

The geometry and functionality of the ethynylpyridine linker are key determinants of the resulting MOF's topology and chemical properties. 4-ethynylpyridine is a common and commercially available starting point. However, more complex linkers incorporating multiple pyridine or other coordinating groups can be designed to achieve specific network structures. The position of the ethynyl group on the pyridine ring will also influence the linker's coordination behavior.

Detailed Experimental Protocol: Solvothermal Synthesis of a Zinc-Ethynylpyridine MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using zinc nitrate hexahydrate and 4-ethynylpyridine. Solvothermal synthesis is a widely used method for growing high-quality MOF crystals.[11] It involves heating the reactants in a sealed vessel in the presence of a solvent at a temperature above its boiling point.[11]

Materials and Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-ethynylpyridine

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (e.g., 0.15 mmol) and 4-ethynylpyridine (e.g., 0.10 mmol) in 10 mL of DMF.

  • Solubilization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the reactants.

  • Transfer to Autoclave: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The slow heating and cooling rates can influence crystal size and quality.

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like chloroform (3 x 10 mL) to facilitate the removal of DMF from the pores. Centrifugation can be used to separate the crystals from the washing solvent.

  • Activation: Dry the washed crystals under vacuum at a moderate temperature (e.g., 80-120 °C) for 12 hours to remove the solvent molecules from the pores and "activate" the MOF for subsequent applications.[11]

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic linker. Its ability to coordinate weakly with the metal ions can also influence the crystallization process.

  • Temperature and Time: The temperature and duration of the solvothermal reaction are critical parameters that control the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in smaller crystals or the formation of undesired phases. The reaction time needs to be sufficient to allow for the formation of a well-ordered crystalline structure.

  • Washing and Activation: The washing steps are crucial for obtaining a pure MOF material, free from residual reactants and solvent molecules that can block the pores. The activation step is essential to ensure that the internal surface area of the MOF is accessible for guest molecules, such as drugs.

Characterization of Ethynylpyridine-Based MOFs

A suite of analytical techniques is employed to confirm the successful synthesis of the desired MOF and to determine its key physicochemical properties.[12]

1. Powder X-Ray Diffraction (PXRD):

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF.[13] The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns of known MOF structures. A good match indicates the successful formation of the desired crystalline phase.

2. Thermogravimetric Analysis (TGA):

TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[12] The TGA curve shows weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of solvent molecules from the pores, while a sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

Nitrogen sorption measurements at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF. The BET method is commonly applied to calculate the surface area. A high surface area is often a desirable characteristic for applications such as drug loading.

Table 1: Representative Properties of Functionalized Pyridine-Based MOFs

MOF DesignationMetal NodeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightReference
ZIF-8Zn2-methylimidazole~1,600~0.66pH-responsive drug delivery[4]
MOF-74(Zn)Zn2,5-dihydroxyterephthalic acid~1,200~0.55Anticancer drug storage and delivery[14]
Cu(AZPY)-MOFCuGlutarate and 4,4′-azopyridineNot ReportedNot ReportedAntifungal activity[8]

Application in Drug Development: A Targeted and Controlled Release Platform

The unique combination of a coordinating pyridine ring and a functionalizable ethynyl group makes ethynylpyridine-based MOFs highly promising candidates for advanced drug delivery systems.[15]

1. Drug Loading:

Drugs can be loaded into MOFs through various mechanisms, including:

  • Physical Adsorption: The high surface area and porous nature of MOFs allow for the physical encapsulation of drug molecules within the pores.

  • Coordination to Metal Sites: Drug molecules with suitable functional groups can coordinate directly to the metal nodes of the MOF.

  • π-π Stacking and Hydrogen Bonding: The aromatic rings of the pyridine linker and the drug molecule can interact through π-π stacking, while hydrogen bonding interactions can also contribute to drug loading.

2. Controlled Release:

The release of the loaded drug can be triggered by various internal or external stimuli, leading to a controlled and targeted delivery.[4]

  • pH-Responsive Release: In the acidic microenvironment of tumors, the coordination bonds between the metal ions and the pyridine linkers can be destabilized, leading to the degradation of the MOF and the release of the encapsulated drug.

  • Post-Synthetic Modification for Targeted Delivery: The ethynyl group provides a powerful tool for post-synthetic modification. Using "click chemistry," targeting moieties such as folic acid or antibodies can be covalently attached to the MOF surface.[5] This allows for the specific recognition of and binding to cancer cells, enhancing the therapeutic efficacy and reducing off-target side effects.

Experimental Protocol: Post-Synthetic Modification via Click Chemistry

This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction on an ethynyl-functionalized MOF.

Materials and Equipment:

  • Ethynyl-functionalized MOF

  • Azide-functionalized molecule (e.g., an azide-PEG-folic acid conjugate for targeting)

  • Copper(I) source (e.g., copper(I) iodide)

  • Ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., DMF/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • MOF Suspension: Suspend the activated ethynyl-functionalized MOF in a suitable solvent mixture (e.g., DMF/water).

  • Addition of Reagents: Under an inert atmosphere, add the azide-functionalized molecule, the copper(I) catalyst, and the ligand to the MOF suspension.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Washing: After the reaction, collect the modified MOF by centrifugation and wash it thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted reagents and the copper catalyst.

  • Characterization: Characterize the modified MOF using techniques such as FT-IR spectroscopy to confirm the formation of the triazole ring, and elemental analysis to quantify the degree of functionalization.

Causality Behind Experimental Choices:

  • Click Chemistry: CuAAC is a highly efficient and specific reaction that proceeds under mild conditions, making it ideal for modifying the delicate structure of a MOF without causing its degradation.[5]

  • Inert Atmosphere: The copper(I) catalyst is sensitive to oxidation, so the reaction is performed under an inert atmosphere to maintain its catalytic activity.

  • Ligand (TBTA): The ligand helps to stabilize the copper(I) catalyst and prevent its disproportionation.

Visualization of the Synthesis and Functionalization Workflow

The following diagram illustrates the key steps involved in the synthesis and post-synthetic modification of an ethynylpyridine-based MOF for drug delivery applications.

MOF_Synthesis_Workflow cluster_synthesis Direct Synthesis cluster_characterization1 Characterization cluster_psm Post-Synthetic Modification (PSM) cluster_application Application Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Solvothermal Solvothermal Synthesis Metal_Salt->Solvothermal Ethynylpyridine_Linker Ethynylpyridine Linker Ethynylpyridine_Linker->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Ethynyl_MOF Ethynyl-Functionalized MOF Solvothermal->Ethynyl_MOF Characterization1 PXRD, TGA, BET Ethynyl_MOF->Characterization1 Click_Chemistry Click Chemistry (CuAAC) Ethynyl_MOF->Click_Chemistry Targeting_Ligand Targeting Ligand (e.g., Azide-PEG-Folate) Targeting_Ligand->Click_Chemistry Functionalized_MOF Functionalized MOF Click_Chemistry->Functionalized_MOF Drug_Loading Drug Loading Functionalized_MOF->Drug_Loading Drug_Release Targeted Drug Release Drug_Loading->Drug_Release

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Ethynylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyridine Carboxylic Acids in Drug Discovery

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, diabetes, tuberculosis, and neurodegenerative disorders.[1][2] These heterocyclic compounds are versatile, with the nitrogen atom and the carboxylic acid group providing key interaction points with biological targets.[3][4] 6-Ethynylpyridine-3-carboxylic acid, a derivative of nicotinic acid (pyridine-3-carboxylic acid), is a compound of growing interest. The presence of the ethynyl group offers a reactive handle for chemical modifications, making it an excellent building block for generating diverse chemical libraries for high-throughput screening (HTS). This guide provides detailed protocols and insights for developing HTS assays to identify novel inhibitors using this compound and its derivatives.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of a screening compound is critical for designing robust HTS assays.

PropertyValueSource
CAS Number 450368-21-5
Molecular Weight 147.13 g/mol
Physical Form Powder
Purity Typically ≥95%
Storage 4°C

The solubility and stability of this compound in aqueous buffers commonly used for HTS should be empirically determined. The ethynyl group can also participate in "click chemistry" reactions, offering possibilities for fragment-based screening and target identification.

Conceptual HTS Workflow

A typical HTS workflow for screening a library of compounds derived from this compound would follow a multi-stage process to identify and validate potential drug candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays cluster_3 Hit-to-Lead Primary_Screen Single-concentration screen of compound library Identify_Hits Identify initial 'hits' based on a predefined activity threshold Primary_Screen->Identify_Hits Dose_Response Test hits at multiple concentrations to determine potency (IC50/EC50) Identify_Hits->Dose_Response Progress promising hits Confirm_Activity Confirm activity and eliminate false positives Dose_Response->Confirm_Activity Orthogonal_Assays Use alternative assay formats to validate mechanism of action Confirm_Activity->Orthogonal_Assays Advance confirmed hits Selectivity_Assays Screen against related targets to determine selectivity Orthogonal_Assays->Selectivity_Assays SAR_Studies Synthesize and test analogs to establish Structure-Activity Relationships (SAR) Selectivity_Assays->SAR_Studies Move forward with selective compounds Lead_Optimization Optimize for potency, selectivity, and ADME properties SAR_Studies->Lead_Optimization

Figure 1: A generalized workflow for a high-throughput screening campaign.

Exemplar HTS Assay Protocol 1: Kinase Inhibition Assay

Pyridine carboxylic acid derivatives have shown promise as inhibitors of various kinases, which are key regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases.[5]

Principle

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates kinase activity (ATP consumption), while a high signal suggests inhibition.

Materials
  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Compound library derived from this compound dissolved in DMSO

  • White, opaque 384-well microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of each library compound and controls into the wells of a 384-well plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a master mix of ATP in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

A Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable for HTS.[6]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Exemplar HTS Assay Protocol 2: α-Amylase Inhibition Assay for Anti-diabetic Drug Discovery

Derivatives of nicotinic acid have been investigated as potential anti-diabetic agents through the inhibition of enzymes like α-amylase, which is involved in carbohydrate metabolism.[3]

Principle

This is a colorimetric assay where α-amylase hydrolyzes starch to smaller sugars. The remaining starch is detected by adding an iodine solution, which forms a blue-colored complex with starch. A decrease in the blue color indicates enzyme activity, while a strong blue color suggests inhibition.

Materials
  • Porcine pancreatic α-amylase

  • Soluble starch solution (0.5% w/v)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)

  • Iodine-potassium iodide (IKI) solution (0.02% iodine, 0.2% potassium iodide)

  • Acarbose (positive control)

  • Compound library derived from this compound in DMSO

  • Clear, flat-bottom 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of absorbance measurements at 580 nm

Step-by-Step Protocol
  • Compound and Enzyme Plating:

    • Add 10 µL of phosphate buffer to all wells.

    • Dispense 1 µL of library compounds and controls into the appropriate wells.

    • Add 10 µL of α-amylase solution to all wells except for the blanks. Add 10 µL of buffer to the blank wells.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of the starch solution to all wells to start the reaction.

    • Incubate for 15 minutes at 37°C. The incubation time should be optimized.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 50 µL of the IKI solution to all wells.

    • Read the absorbance at 580 nm.

Data Analysis and Interpretation

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Abs_inhibitor - Abs_positive_control) / (Abs_blank - Abs_positive_control)

Hits from the primary screen should be re-tested in a dose-response format to determine their IC₅₀ values.

Considerations for Assay Development and Screening

  • Compound Solubility: Ensure that the final concentration of DMSO does not exceed 1% in the assay, as higher concentrations can affect enzyme activity. Test the solubility of this compound and its derivatives in the assay buffer.

  • Assay Robustness: The Z'-factor is a critical parameter for validating the robustness of an HTS assay.[6][7] Aim for a Z' > 0.5.

  • False Positives: Be aware of potential sources of false positives, such as compounds that interfere with the detection method (e.g., auto-fluorescent or colored compounds). Counter-screens should be implemented to identify and eliminate these.

  • Mechanism of Action: Hits from a primary screen should be further investigated in secondary assays to confirm their mechanism of action and rule out non-specific effects.

Conclusion

This compound represents a valuable starting point for the development of compound libraries for high-throughput screening. Its versatile chemical nature, combined with the proven therapeutic potential of the pyridine carboxylic acid scaffold, makes it an attractive candidate for discovering novel inhibitors against a range of biological targets. The protocols outlined in this guide provide a solid foundation for initiating HTS campaigns to identify and validate new lead compounds for drug discovery.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. Available at: [Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Drug Targeting. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. Available at: [Link]

  • A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin. Journal of Biomolecular Screening. Available at: [Link]

  • Microfluidics for High Throughput Screening of Biological Agents and Therapeutics. Biomedical Materials and Devices. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics. Available at: [Link]

  • ACUTE NICOTINE & PYRIDINE-3-CARBOXYLIC ACID SYNERGY PROTECTS NICOTINE INDUCED TESTICULAR DEGENERATION AND MODERATES MALONDIALDEHYDE LEVELS. Zenodo. Available at: [Link]

  • Process for producing pyridine carboxylic acids. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Ethynylpyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this synthesis effectively. This compound is a valuable building block in medicinal chemistry and materials science, and its successful synthesis is critical for many research endeavors.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address the most common challenges encountered in the laboratory.

Overall Synthetic Strategy: A Two-Step Approach

The most reliable and common route to this compound involves a two-step sequence starting from a readily available 6-halopyridine-3-carboxylic acid ester. The strategy is as follows:

  • Sonogashira Coupling: The C-C bond is formed by coupling a 6-halonicotinate ester with a protected acetylene source, typically (trimethylsilyl)acetylene (TMSA). This reaction is catalyzed by a palladium complex, usually with a copper(I) co-catalyst.[2][3]

  • Deprotection & Saponification: The trimethylsilyl (TMS) protecting group is removed from the alkyne, and the ester is hydrolyzed to the carboxylic acid to yield the final product. These steps can sometimes be performed in a single pot.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Saponification start Methyl 6-chloronicotinate intermediate Methyl 6-((trimethylsilyl)ethynyl)nicotinate start->intermediate Pd/Cu Catalyst, Base tmsa (Trimethylsilyl)acetylene tmsa->intermediate final_product This compound intermediate->final_product 1. K2CO3, MeOH 2. Aqueous Workup

Figure 1. General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction has a very low yield. What are the common causes and how can I fix it?

A1: Low yield in a Sonogashira coupling is a common issue that can usually be traced back to one of several factors: catalyst activity, substrate reactivity, or reaction conditions.

Causality & Explanation:

The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium catalyst's primary role is to activate the aryl halide via oxidative addition. The copper catalyst generates a copper(I) acetylide, which then engages in transmetalation with the palladium complex. Any disruption to these cycles will stall the reaction and reduce the yield.

Troubleshooting Steps:

  • Assess Your Halide: The reactivity of the C-X bond is critical. The general order of reactivity for the aryl halide is I > Br > OTf >> Cl.[2][5] While 6-chloronicotinates are often used due to their low cost, they are significantly less reactive and may require higher temperatures, longer reaction times, and more specialized catalyst systems. If you are using a chloro- or bromo-pyridine and getting low yields, switching to the iodo-pyridine derivative is the most effective way to improve reactivity.

Halide (X in 6-X-Pyridine)Relative ReactivityTypical Conditions
Iodo (I)HighestRoom temperature to 60 °C
Bromo (Br)Moderate60 °C to 100 °C, may require stronger ligands
Chloro (Cl)Lowest>100 °C, requires specialized ligands (e.g., phosphine-based)
Table 1. Comparison of Halide Reactivity in Sonogashira Coupling.
  • Ensure an Inert Atmosphere: Both the Pd(0) active catalyst and the copper(I) acetylide intermediate are sensitive to oxygen. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and, more importantly, promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major competing side reaction.[6]

    • Solution: Thoroughly degas your solvent(s) (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction glassware under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

  • Check Your Catalyst and Ligands: The standard catalyst, such as Pd(PPh₃)₂Cl₂, is generally reliable.[5] However, for less reactive halides (like chlorides), more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly improve the rate of oxidative addition.[4] Ensure your catalyst is from a reliable source and has not degraded.

  • Base and Solvent Choice: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HX produced during the reaction and often serves as the solvent.[3] The solvent must be dry and free of peroxides (especially for solvents like THF).

G cluster_checks cluster_solutions start Low Yield? check_halide Is your halide I or Br? start->check_halide No check_atmosphere Is the system strictly anaerobic? start->check_atmosphere Yes sol_halide Switch to 6-Iodo or 6-Bromopyridine derivative. check_halide->sol_halide check_catalyst Is the Pd catalyst/ligand appropriate? check_atmosphere->check_catalyst Yes sol_atmosphere Degas solvent thoroughly. Use Ar or N2 atmosphere. check_atmosphere->sol_atmosphere No check_base Is the base/solvent dry and pure? check_catalyst->check_base Yes sol_catalyst For Ar-Cl, use stronger ligands (e.g., P(t-Bu)3). check_catalyst->sol_catalyst No sol_base Use freshly distilled amine/anhydrous solvent. check_base->sol_base No

Figure 2. Decision tree for troubleshooting low Sonogashira coupling yields.
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?

A2: This byproduct is almost certainly the result of Glaser or Hay coupling, which is the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne. In this specific synthesis using TMSA, the byproduct would be 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Causality & Explanation:

This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[6] The copper(I) acetylide intermediate, instead of undergoing transmetalation with palladium, is oxidized to a copper(II) species, which then reacts with another molecule of copper(I) acetylide to form the C-C bond of the diyne.

Prevention Strategies:

  • Strictly Anaerobic Conditions: As mentioned in A1, this is the most critical factor. The complete exclusion of oxygen starves the homocoupling reaction of its required oxidant.

  • Copper-Free Sonogashira Conditions: While the copper co-catalyst increases reaction rates, it is also the primary culprit for homocoupling. Several copper-free protocols have been developed.[2][3] These methods often rely on a palladium catalyst with highly efficient ligands and a suitable amine base. The reaction may be slower but often provides a cleaner product profile.

  • Minimize Reaction Time: Prolonged reaction times, especially after the aryl halide has been consumed, can increase the likelihood of homocoupling. Monitor your reaction by TLC or LC-MS and work it up promptly upon completion.

  • Use a Protected Alkyne: You are already doing this by using TMSA, which is excellent practice. Using acetylene gas directly would lead to extensive polymerization and side reactions. The TMS group provides steric hindrance and stability, reducing the rate of homocoupling compared to the unprotected alkyne.[7][8]

Q3: I am struggling with the TMS deprotection step. What are the best practices?

A3: The cleavage of the C(sp)-Si bond is typically straightforward but can be problematic if the wrong conditions are used, leading to incomplete reaction or degradation of the product.

Causality & Explanation:

The C-Si bond is cleaved by nucleophilic attack on the silicon atom. Fluoride ions (from sources like TBAF) are highly effective due to the high strength of the Si-F bond that is formed. Alternatively, bases like potassium carbonate in methanol can achieve desilylation through the formation of a pentacoordinate silicate intermediate with the methoxide ion.[9]

Recommended Deprotection Protocols:

  • Mild Basic Conditions (Preferred): This method is often clean, and the reagents are inexpensive and easy to remove.

    • Reagents: Anhydrous potassium carbonate (K₂CO₃) in methanol (MeOH).

    • Protocol: Dissolve the TMS-protected intermediate in methanol (or a THF/methanol mixture for solubility). Add 1.5-2.0 equivalents of K₂CO₃. Stir at room temperature for 1-4 hours. The reaction is often complete in under an hour.

    • Why it works: Methoxide is a sufficiently strong nucleophile to attack the silicon, and the conditions are mild enough to avoid side reactions with the pyridine ring or alkyne.[9]

  • Fluoride-Based Conditions: Tetrabutylammonium fluoride (TBAF) is a very effective desilylating agent but can be more difficult to remove during workup.

    • Reagents: TBAF (1M solution in THF).

    • Protocol: Dissolve the substrate in THF. Add 1.1 equivalents of the TBAF solution at 0 °C and allow the reaction to warm to room temperature. Monitor closely by TLC.

    • Caution: TBAF is quite basic and can sometimes promote side reactions. The non-volatile tetrabutylammonium salts can complicate purification.[10]

Simultaneous Deprotection and Saponification:

You can often accomplish both TMS deprotection and ester hydrolysis in one step. After the K₂CO₃/MeOH deprotection is complete (as monitored by TLC), you can add an aqueous solution of LiOH or NaOH to the reaction mixture and stir at room temperature or with gentle heating to hydrolyze the methyl ester. This simplifies the workflow.

Q4: Purification of the final product is proving difficult. What strategies can I employ?

A4: this compound is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This property can be exploited for purification.

Purification Strategies:

  • Acid-Base Extraction: This is often the most powerful technique for this type of molecule.

    • Step 1 (Remove Basic Impurities): Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your product should remain in the organic layer while non-acidic impurities are extracted. Caution: Your product may have some solubility in the acidic aqueous layer, so minimize the volume used.

    • Step 2 (Isolate the Product): Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution). Your acidic product will be deprotonated and move into the aqueous layer. The neutral organic impurities (like any remaining starting ester or homocoupled byproduct) will stay in the organic layer.

    • Step 3 (Precipitate the Product): Separate the basic aqueous layer and carefully re-acidify it with cold 1M HCl until the pH is ~4-5. Your pure product should precipitate out of the solution as a solid. It can then be collected by filtration, washed with cold water, and dried.

  • Recrystallization: If the product is obtained as a solid of reasonable purity, recrystallization can be very effective. Solvents to try include ethanol/water mixtures, acetonitrile, or ethyl acetate/hexane.

  • Silica Gel Chromatography: This can be challenging due to the polar and acidic nature of the carboxylic acid, which can lead to streaking on the column. If chromatography is necessary, consider:

    • Ester form: It is much easier to purify the intermediate ester by chromatography before the final hydrolysis step.

    • Doping the eluent: Adding a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexane) can significantly improve the peak shape of carboxylic acids.

Appendix: Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 6-chloronicotinate with (Trimethylsilyl)acetylene

Disclaimer: These are representative procedures and should be adapted and optimized for your specific setup and scale.

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloronicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed triethylamine (TEA) as the solvent (approx. 0.1 M concentration of the halide).

  • Add (trimethylsilyl)acetylene (1.5 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product, methyl 6-((trimethylsilyl)ethynyl)nicotinate, can be purified by silica gel chromatography or carried forward directly.

Protocol 2: One-Pot TMS-Deprotection and Saponification

  • Dissolve the crude methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.0 eq) in a mixture of THF and methanol (3:1 v/v).

  • Add solid potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the TMS deprotection by TLC (disappearance of starting material, typically complete in 1-2 hours).

  • Once deprotection is complete, add a solution of lithium hydroxide (LiOH) (2.5 eq) in water.

  • Stir the reaction at room temperature for 2-4 hours or until saponification is complete (monitored by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH reaches ~4. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to yield this compound.[11][12][13]

References
  • Wikipedia. Trimethylsilylacetylene. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Doucet, H. (2010). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications - Chemical Reviews. [Link]

  • Jayanth, T. T., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Syntheses. trimethylsilylacetylene procedure. [Link]

  • Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Sheng, J., et al. (2013). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. NIH. [Link]

  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

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Technical Support Center: Sonogashira Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common side reactions and troubleshooting scenarios in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Dominant Alkyne Homocoupling (Glaser Coupling)

Q1: My reaction is yielding primarily the homocoupled alkyne (Glaser byproduct) instead of my desired pyridyl-alkyne product. What's causing this and how can I fix it?

A1: This is a very common side reaction in Sonogashira couplings, especially when using copper co-catalysts.[1][2][3] The Glaser coupling is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) species in the presence of an oxidant, typically oxygen.[1][3][4]

  • Oxygen Contamination: The primary culprit for Glaser coupling is the presence of oxygen.[1][3][4] The copper(I) acetylide intermediate is readily oxidized, leading to the homocoupled product.

    • Protocol: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[3] Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[3]

  • Copper(I) Co-catalyst: The copper catalyst is essential for the Glaser pathway.

    • Protocol: Switch to a copper-free Sonogashira protocol .[2][3][5] This is often the most effective solution as it removes the primary catalyst for the side reaction.[3][5] Copper-free conditions can be particularly advantageous for substrates that can coordinate with copper.[3]

  • Inappropriate Base: The choice of amine base can influence the extent of homocoupling.

    • Protocol: Employ a bulky, non-coordinating amine base such as diisopropylamine (DIPA) or diisopropylethylamine (DIPEA).[3] Alternatively, in copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be very effective.[3] Ensure the amine base is pure, as oxidized amines can negatively impact the reaction.[3]

start High Glaser Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 sol1 Implement rigorous degassing of all reagents and solvents. Maintain a positive pressure of inert gas (Ar or N2). q1->sol1 No q2 Are you using a copper(I) co-catalyst? q1->q2 Yes sol1->q2 sol2 Switch to a copper-free Sonogashira protocol. This eliminates the primary catalyst for homocoupling. q2->sol2 Yes q3 What base are you using? q2->q3 No (already copper-free) end Desired Pyridyl-Alkyne Product sol2->end sol3 Use a bulky, non-coordinating amine (DIPA, DIPEA) or an inorganic base (Cs2CO3, K3PO4) in copper-free systems. q3->sol3 A primary or less bulky secondary amine q3->end Already using an appropriate base sol3->end

Caption: Troubleshooting workflow for minimizing Glaser homocoupling.

Issue 2: Low or No Reactivity with Halopyridines

Q2: I'm seeing low to no conversion of my halopyridine starting material. What are the likely causes and how can I improve the yield?

A2: Low reactivity in the Sonogashira coupling of pyridines can stem from several factors, including the inherent properties of the pyridine ring, catalyst deactivation, and suboptimal reaction conditions.

  • Pyridine Coordination to Palladium (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] This is a well-documented challenge in cross-coupling reactions involving pyridines.

    • Protocol:

      • Increase Catalyst Loading: A straightforward approach is to increase the palladium catalyst loading.

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7] These ligands can help to stabilize the active catalytic species and disfavor pyridine coordination.

      • Use of Additives: In some cases, additives can mitigate catalyst poisoning, although this is substrate-dependent.

  • Reactivity of the Halopyridine: The reactivity of the C-X bond is crucial and follows the general trend: I > Br > Cl.[8] Electron-deficient pyridines are generally more reactive.[9]

    • Protocol:

      • For less reactive bromopyridines and especially chloropyridines, higher reaction temperatures are often necessary.[10]

      • Consider switching to the corresponding iodopyridine if feasible, as they are significantly more reactive.[8][9]

  • Catalyst and Reagent Quality: The activity of your catalyst and the purity of your reagents are paramount.

    • Protocol: Use a fresh batch of palladium catalyst and copper(I) iodide.[8] Ensure starting materials are pure and free from impurities that could act as catalyst poisons.[8]

  • Formation of Palladium Black: The appearance of a black precipitate indicates the decomposition of the palladium catalyst to palladium(0) metal.[8]

    • Protocol: This can be caused by impurities, an inappropriate solvent, or too high a temperature.[8] Anecdotal evidence suggests that solvents like THF may sometimes promote the formation of palladium black.[11] Consider switching to a different solvent such as DMF or acetonitrile.[10]

HalidePosition on Pyridine RingRecommended Catalyst SystemTypical TemperatureKey Considerations
Iodide 2, 3, or 4Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIRoom Temperature to 60 °CGenerally high reactivity.[8]
Bromide 2, 3, or 4Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI60 °C to 100 °CMay require heating to achieve good conversion.[8][10]
Chloride 2, 3, or 4Catalyst systems with bulky, electron-rich ligands (e.g., those based on t-butylphosphine) or NHC ligands are often required.>100 °CGenerally the least reactive; requires more forcing conditions.[9]
Issue 3: Chemoselectivity with Polyhalogenated Pyridines

Q3: I am working with a di- or tri-halopyridine and want to achieve selective mono-alkynylation. How can I control the selectivity?

A3: Achieving chemoselectivity in the Sonogashira coupling of polyhalogenated pyridines relies on exploiting the differential reactivity of the various carbon-halogen bonds.

The order of reactivity for oxidative addition to the palladium(0) center is generally I > Br > Cl.[8] This provides a basis for selective coupling. For instance, in a molecule containing both a bromo and a chloro substituent, the Sonogashira coupling will preferentially occur at the more reactive C-Br bond.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the terminal alkyne relative to the polyhalopyridine.

  • Low Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for the coupling of the more reactive halide can help to prevent the reaction of the less reactive halide.

  • Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-alkynylated product is formed and before significant formation of the di-alkynylated product occurs.

A study on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine demonstrated that selective alkynylation can be achieved, yielding a variety of mono-, di-, tri-, and tetra-alkynylated pyridines by carefully controlling the reaction conditions.[12]

General Protocols
Copper-Free Sonogashira Coupling of a Bromopyridine (General Procedure)
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent that has been thoroughly degassed (e.g., DMF or THF).

  • Add the terminal alkyne (1.2-1.5 equiv.) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Stir the reaction mixture at the appropriate temperature (typically 60-100 °C for bromopyridines) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Reactions. (2008). Copper-free Sonogashira coupling. Retrieved January 17, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Ortar, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3972–3977. [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(23), 13974–13996. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved January 17, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 4(9), 3042–3048. [Link]

  • Klier, L., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(48), 9648–9655. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Kelly, C. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5178–5182. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organocatalysis, 7(2), 99–120. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved January 17, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Ethynylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethynylpyridine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving the versatile but often challenging pyridine moiety. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.

The functionalization of pyridine rings, particularly through Sonogashira coupling, is a cornerstone of modern medicinal chemistry and materials science. However, the unique electronic properties of the pyridine ring, specifically the Lewis basicity of the nitrogen atom, introduce challenges not typically encountered with simple aryl halides. This guide offers a structured approach to catalyst selection, troubleshooting common experimental hurdles, and answering frequently asked questions.

Troubleshooting Guide: Common Issues in Ethynylpyridine Coupling

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Problem 1: Low or No Conversion to the Desired Product

This is one of the most common frustrations in cross-coupling chemistry. Before undertaking extensive optimization, it's crucial to confirm the integrity of all reagents (halopyridine, alkyne, base, and solvent).

Possible Cause & In-Depth Solution

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have reduced activity.[1] This effect is particularly pronounced with 2-halopyridines due to the proximity of the nitrogen to the reaction site.[2][3]

    • Solution 1: Ligand Selection: The key is to use ligands that are both electron-rich and sterically bulky.[4] Electron-rich ligands increase the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.[5] Steric bulk physically hinders the pyridine nitrogen from coordinating with the metal center.[1][4]

    • Solution 2: Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust and efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[1][6]

  • Inactive Catalyst: The active Pd(0) species may not be forming correctly or may have decomposed, often indicated by the formation of palladium black.[7][8]

    • Solution: Ensure your reaction is conducted under strictly anaerobic (inert gas) conditions, as oxygen can oxidize and deactivate the catalyst.[7] Use freshly purchased, high-purity catalysts and ligands. Phosphine-based ligands, in particular, can oxidize to phosphine oxides upon prolonged storage.[7]

  • Insufficiently Reactive Halide: The reactivity of halopyridines follows the general trend for aryl halides: I > Br > Cl.[9] Chloro-pyridines are significantly less reactive and often require more forcing conditions.[1][10]

    • Solution: For challenging couplings, especially with chloro-pyridines, consider switching to the corresponding bromo- or iodo-pyridine if synthetically feasible. If you must use a chloro-pyridine, a more active catalyst system, often employing N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines like cataCXium A, will be necessary, likely at elevated temperatures.[10]

  • Inappropriate Base or Solvent: The base plays a crucial role in both the Sonogashira catalytic cycles (deprotonating the alkyne) and in maintaining a suitable reaction environment.[11][12]

    • Solution: For standard Sonogashira reactions, organic amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, often used as the solvent or co-solvent.[13][14] For copper-free variants, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ may be required.[10][15] The solvent must be able to dissolve all components; common choices include THF, DMF, and dioxane.[13] Ensure all solvents are anhydrous and thoroughly degassed.

Troubleshooting Decision Tree

G start Low or No Conversion c1 Is Palladium Black visible? start->c1 c2 Are you using a 2-halopyridine? c1->c2 No sol1 Improve Inert Atmosphere Use fresh catalyst/ligand c1->sol1 Yes c3 Are you using a chloro-pyridine? c2->c3 No sol2 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) c2->sol2 Yes c4 Is the reaction fully dissolved? c3->c4 No sol3 Switch to Bromo- or Iodo-pyridine OR Use a more active catalyst system (e.g., NHC-Pd) c3->sol3 Yes c4->start Yes, check other params (Base, Temp, Conc.) sol4 Change Solvent System (e.g., THF, Dioxane, DMF) c4->sol4 No

Caption: Troubleshooting workflow for low conversion.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

The appearance of a symmetrical diyne byproduct is a classic issue in Sonogashira chemistry, arising from the oxidative coupling of the terminal alkyne.

Possible Cause & In-Depth Solution

  • Copper(I) Co-catalyst Activity: The Glaser-Hay coupling is explicitly promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][12] While the copper cycle is intended to facilitate transmetalation to the palladium center, it can also divert the copper acetylide intermediate towards homocoupling.[12]

    • Solution 1: Go Copper-Free: The most definitive solution is to switch to a copper-free Sonogashira protocol.[7][16][17] These methods have become increasingly robust and are particularly advantageous in pharmaceutical applications where minimizing copper contamination is critical.[12][18] They typically require a palladium catalyst, a suitable ligand, and a base, completely omitting the copper salt.[16]

    • Solution 2: Optimize Copper Loading: If a copper-free method is not viable, meticulously control the amount of Cu(I) salt. Use the lowest effective loading (typically 1-5 mol%). Ensure the CuI is high purity; older bottles can have oxidized copper species that are more prone to promoting homocoupling.

    • Solution 3: Rigorous Degassing: Since oxygen is a key promoter of Glaser coupling, ensure the reaction is set up under strictly anaerobic conditions.[1] Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system should I start with for coupling with a 3-bromopyridine?

A1: For a "standard" coupling with a 3- or 4-halopyridine, where catalyst inhibition is less severe than with 2-halopyridines, a good starting point is a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand.[2][19]

Catalyst System ComponentRecommendationRationale
Palladium Source PdCl₂(PPh₃)₂ (5 mol%)Air-stable, common, and effective Pd(II) precatalyst.[5][9]
Copper Co-catalyst CuI (5-10 mol%)Facilitates alkyne activation for the transmetalation step.[20]
Ligand PPh₃ (often included with Pd source)A standard, versatile phosphine ligand.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both base and solvent/co-solvent.[13]
Solvent THF or DioxaneGood general-purpose solvents for cross-coupling.[13]

If this initial screen fails, the first change should be to a more sophisticated ligand system. Switching to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) with a simple Pd source like Pd(OAc)₂ or Pd₂(dba)₃ often dramatically improves results.[1]

Q2: Why do 2-halopyridines require different conditions than 3- or 4-halopyridines?

A2: The reactivity differences are primarily due to two factors: electronics and the potential for catalyst inhibition.[2] The nitrogen atom has a strong electron-withdrawing effect, which influences the reactivity of the C-X bond at different positions. More importantly, the nitrogen at the 2-position is sterically positioned to act as a chelating ligand for the palladium catalyst, forming a stable five-membered ring intermediate that can be slow to proceed through the catalytic cycle, effectively sequestering the catalyst.[1][3] This is why bulky ligands are critical for 2-halopyridine couplings—they prevent this inhibitory chelation.[1]

Q3: When should I consider a copper-free Sonogashira protocol?

A3: You should strongly consider a copper-free protocol under the following circumstances:

  • Significant Glaser Homocoupling: If you are observing more than a few percent of the alkyne homocoupled byproduct, switching to a copper-free system is the most effective solution.[7][12]

  • Sensitive Substrates: If your substrates are sensitive to copper salts or if the terminal alkyne is particularly prone to oligomerization.[12]

  • Pharmaceutical Applications: In drug development and manufacturing, minimizing transition metal contamination, especially copper, in the final active pharmaceutical ingredient (API) is a regulatory requirement. Copper-free methods simplify purification.[12][18]

Q4: Can I use N-heterocyclic carbene (NHC) ligands for ethynylpyridine couplings?

A4: Yes, NHC ligands are an excellent choice, particularly for challenging couplings. NHCs are strong σ-donors and typically form very stable bonds with palladium.[5] This stability can make the resulting catalysts more robust and resistant to decomposition at higher temperatures. An efficient catalyst for copper-free Sonogashira reactions in water, for instance, is an iPEPPSI-type (internal Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, which features an NHC ligand.[11] They are especially useful for activating less reactive aryl chlorides.[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of a bromopyridine with a terminal alkyne.

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.02 mmol, 2 mol%), and the bromopyridine (1.0 mmol).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 2.5 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.

Catalyst Selection Workflow

G start Define Coupling Partners (Ethynylpyridine Derivative) sub_type What is the Halopyridine? start->sub_type path_2_halo 2-Halo-Pyridine sub_type->path_2_halo 2-substituted path_34_halo 3- or 4-Halo-Pyridine sub_type->path_34_halo 3- or 4-substituted cat_choice_2 High Priority: Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, or NHC) + Pd(OAc)₂ or Pd₂(dba)₃ path_2_halo->cat_choice_2 cat_choice_34 Starting Point: Standard Phosphine Catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) + CuI path_34_halo->cat_choice_34 outcome Evaluate Initial Result cat_choice_2->outcome cat_choice_34->outcome success Reaction Successful: Proceed to Optimization/Scale-up outcome->success High Conversion failure Low Yield / Side Products outcome->failure Failure troubleshoot Consult Troubleshooting Guide: - Check for Glaser Coupling (Go Cu-Free?) - Increase Catalyst Activity (Switch Ligand) - Increase Temperature failure->troubleshoot troubleshoot->outcome Re-evaluate

Caption: Logical workflow for selecting a catalyst system.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Wikipedia. Sonogashira coupling.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • RSC Publishing. The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Books Gateway. Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling.
  • ResearchGate. (2025). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions.
  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N.
  • ACS Omega. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Cross-Coupling Chemistry.
  • NIH. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • NIH. A General Solution for the 2-Pyridyl Problem. PMC.
  • Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • Journal of the American Chemical Society. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022).
  • Wikipedia. Cross-coupling reaction.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Ethynylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-ethynylnicotinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this synthesis. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.

The primary synthetic route to 6-ethynylnicotinic acid and its derivatives is the Sonogashira cross-coupling reaction. This powerful C(sp²)–C(sp) bond-forming reaction couples a 6-halonicotinic acid derivative with a terminal alkyne, typically in the presence of a palladium catalyst and, often, a copper(I) co-catalyst.[1][2][3] While robust, the reaction is sensitive to a variety of parameters, particularly when using heteroaromatic substrates like pyridines.

Troubleshooting Guide: Common Experimental Issues

Question 1: I am seeing low to no yield of my desired 6-ethynylnicotinic acid product. What are the likely causes and how can I fix it?

Low product formation is the most common issue and can stem from several factors related to catalyst activity, reaction conditions, or reagent quality.

Potential Causes & Solutions
Potential Cause Recommended Solution & Explanation
Inactive Palladium Catalyst The active catalytic species is Pd(0). Pre-catalysts like Pd(PPh₃)₂Cl₂ are Pd(II) and must be reduced in situ.[1] This reduction can fail if reagents are not properly degassed, as oxygen can deactivate the catalyst. Solutions: • Use fresh palladium catalyst. Air-stable pre-catalysts like [DTBNpP]Pd(crotyl)Cl can be effective for challenging substrates.[4] • Ensure rigorous exclusion of oxygen by thoroughly degassing your solvent and reaction mixture (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes).[5]
Inhibited Oxidative Addition The first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the 6-halonicotinic acid.[6] Electron-deficient rings, like pyridine, can make this step sluggish. The reactivity of the halide is critical: I > Br > Cl >> F.[5] Solutions: • If using a 6-chloronicotinic acid derivative, consider switching to the 6-bromo or 6-iodo analogue for faster reaction rates. • Increase the reaction temperature in 10-20°C increments. A higher boiling point solvent (e.g., DMF, dioxane) may be necessary.[5]
Poor Ligand Choice The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[6][7] Solutions: • If standard PPh₃ is failing, switch to a more electron-rich or bulky ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[1][7]
Insufficient or Inappropriate Base The base is crucial for neutralizing the HX byproduct and for deprotonating the terminal alkyne in the copper cycle.[1][8] An amine base (e.g., Et₃N, DIPEA) often acts as both the base and a solvent.[1] If the base is too weak or is consumed by side reactions, the reaction will stall. Solutions: • Ensure at least 2-3 equivalents of the amine base are used.[9] • For sensitive substrates, a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF.[1]
Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield problems.

low_yield_workflow start Low / No Product check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh Pd source. Ensure anaerobic conditions. Change ligand. check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Increase temperature. Switch to I > Br > Cl. Change base/solvent. check_conditions->solution_conditions No solution_reagents Use anhydrous solvents. Purify starting materials. Use fresh base. check_reagents->solution_reagents No end_success Yield Improved check_reagents->end_success Yes solution_catalyst->start solution_conditions->start solution_reagents->start

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My reaction is producing significant byproducts, especially a homocoupled alkyne dimer (Glaser coupling). How can I prevent this?

The formation of a symmetrical diyne via oxidative dimerization of the terminal alkyne is a common side reaction, especially in copper-catalyzed Sonogashira protocols.[10]

Potential Causes & Solutions
Potential Cause Recommended Solution & Explanation
Excess Oxygen The Glaser homocoupling is often promoted by the presence of oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate. Solution: • Rigorous deoxygenation of the reaction mixture is critical. Ensure your inert gas atmosphere is maintained throughout the reaction.
High Copper(I) Loading While Cu(I) salts are used to increase the reaction rate, excessive amounts can significantly accelerate the rate of homocoupling.[1][10] Solution: • Reduce the loading of the copper(I) iodide co-catalyst to 1-5 mol%.
Slow Oxidative Addition If the oxidative addition of the palladium catalyst to the 6-halonicotinic acid is slow, the concentration of the copper acetylide intermediate builds up, favoring the homocoupling pathway. Solution: • Implement strategies to accelerate the oxidative addition step (see Question 1), such as using a more reactive halide (I > Br), a more active catalyst system, or higher temperatures.
Reaction Protocol The reaction protocol itself may be predisposed to homocoupling. Solution:Switch to a copper-free protocol. This is the most effective way to eliminate Glaser coupling.[11][12] Copper-free systems often require more active palladium catalysts (e.g., with bulky, electron-rich phosphine ligands), stronger bases, or higher temperatures but completely avoid the primary pathway for alkyne dimerization.[11][12]
Question 3: I am observing dehalogenation of my 6-halonicotinic acid starting material. What is causing this?

Dehalogenation results in the formation of nicotinic acid, which is an unproductive pathway that consumes your starting material.

Potential Causes & Solutions
Potential Cause Recommended Solution & Explanation
Protic Impurities The presence of water or other protic impurities can lead to the protonolysis of the key organopalladium intermediate before it can react with the alkyne. Solution: • Use anhydrous solvents and reagents. Ensure the amine base is dry.
Side Reactions with Base/Solvent At elevated temperatures, some amine bases or solvents can act as hydride sources, leading to reductive dehalogenation. Solution: • Switch to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃.[1] • If using an amine base, choose one less prone to decomposition, such as diisopropylethylamine (DIPEA).

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific halide (Cl, Br, I) and the reaction conditions. However, here is a general guide:

Catalyst System Typical Substrate Comments
Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ 6-Iodo/Bromo-nicotinic acidThese are the most common and classical catalysts.[7] Pd(PPh₃)₂Cl₂ is more air-stable.[7] They are reliable for activated (I, Br) substrates but may require elevated temperatures.
Pd(OAc)₂ + Bulky Ligand (e.g., P(t-Bu)₃) 6-Bromo/Chloro-nicotinic acidThe combination of a simple Pd(II) source with a bulky, electron-rich phosphine ligand generates a highly active monoligated Pd(0) species in situ, which is excellent for less reactive halides like chlorides.[6][7]
NHC-Pd Complexes (e.g., IPr-Pd) 6-Chloro-nicotinic acidN-Heterocyclic Carbene (NHC) ligands form very stable and highly active palladium complexes capable of activating even challenging aryl chlorides.[1]
Q2: Should I use a protecting group on my alkyne?

Using a protected alkyne like trimethylsilylacetylene (TMSA) is highly recommended.

  • Prevents Homocoupling: The bulky TMS group sterically hinders the unwanted Glaser coupling side reaction.

  • Improves Handling: TMSA is a liquid and easier to handle than acetylene gas.

  • Facilitates Purification: The TMS-protected product is less polar and often easier to purify via chromatography than the free alkyne.

The TMS group is easily removed in a subsequent step under mild basic conditions (e.g., K₂CO₃ in methanol).[13]

Q3: How do I purify the final 6-ethynylnicotinic acid product?

Purification can be challenging due to the amphoteric nature of the molecule (containing both a basic pyridine nitrogen and an acidic carboxylic acid).

  • Initial Workup: After the reaction, perform an aqueous workup. If the reaction was run on the ester (e.g., methyl 6-ethynylnicotinate), you can extract it into an organic solvent like ethyl acetate. If the free acid was used, you will need to carefully adjust the pH. Acidify the aqueous layer (e.g., with 1M HCl) to pH ~4-5 to protonate the carboxylate, which should cause the product to precipitate or allow for extraction into an organic solvent.

  • Chromatography: Column chromatography on silica gel is often necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of acetic acid (0.5-1%) to the eluent can help prevent streaking of the carboxylic acid on the column.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of Methyl 6-bromonicotinate with TMS-Acetylene

This protocol provides a robust starting point for the synthesis.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 6-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base: Add anhydrous and degassed triethylamine (Et₃N, 3.0 eq) and anhydrous, degassed THF (to make a ~0.2 M solution with respect to the starting material).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature and filter it through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., gradient of 5% to 30% ethyl acetate in hexanes) to yield methyl 6-((trimethylsilyl)ethynyl)nicotinate.

Protocol 2: Deprotection and Saponification
  • Deprotection: Dissolve the purified TMS-protected product from Protocol 1 in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Saponification: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq) to the reaction mixture. Heat to 50 °C and stir for 2-4 hours until the ester is fully hydrolyzed.

  • Workup: Cool the reaction, concentrate it to remove most of the methanol, and dilute with water. Carefully acidify the aqueous solution with 1M HCl to a pH of ~4.

  • Isolation: The 6-ethynylnicotinic acid product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the widely accepted mechanism for the copper-catalyzed Sonogashira reaction.[7]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)-C≡CR²(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x Cu(I)-X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne H-C≡CR² + Base cu_alkyne->pd_complex Cu-Acetylide Transfer caption Simplified mechanism of the Sonogashira cross-coupling reaction.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2023, August 29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2021, June). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry. Retrieved from [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Technical Support Center: 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 6-ethynylpyridine-3-carboxylic acid (CAS 450368-21-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule containing a terminal alkyne and a carboxylic acid on a pyridine scaffold, it presents unique opportunities for constructing complex molecular architectures. However, its reactivity also predisposes it to specific stability challenges.

This guide provides in-depth, field-proven insights into the common stability issues encountered with this compound, offering troubleshooting protocols and preventative measures in a direct question-and-answer format. Our aim is to empower you to anticipate and mitigate potential experimental pitfalls, ensuring the integrity of your starting material and the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: Proper storage is the first and most critical step in maintaining the integrity of this compound. Based on supplier safety data sheets (SDS) and the known reactivity of terminal alkynes, the following conditions are recommended:

  • Temperature: Store refrigerated at 2-8°C.[1] This minimizes the rate of potential degradation pathways such as decarboxylation and polymerization.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The terminal alkyne moiety is susceptible to oxidative homocoupling (Glaser-Hay coupling) in the presence of oxygen and trace metal impurities.[2][3][4][5][6]

  • Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator.[1] The compound is a carboxylic acid and can be hygroscopic. Absorbed moisture can potentially influence reaction stoichiometry and promote certain degradation pathways.

  • Light: Store in an amber vial or otherwise protect from light. Aromatic alkynes can be susceptible to photodegradation.[4][7][8][9][10][11]

ParameterRecommended ConditionRationale
Temperature2-8°CReduces rates of thermal degradation (e.g., decarboxylation, polymerization).
AtmosphereInert (Argon or Nitrogen)Prevents oxidative homocoupling of the terminal alkyne.
MoistureDry / DesiccatedMinimizes hydrolysis and potential side reactions.
LightProtected (Amber Vial)Prevents potential photodegradation.

Question 2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish tint over time. What does this indicate?

Answer: A color change is a common visual indicator of degradation. This is often due to the formation of conjugated oligomers or polymers arising from the self-reaction of the terminal alkyne group. This process, known as oxidative homocoupling or Glaser-Hay coupling, is often catalyzed by trace amounts of metal impurities (especially copper) and oxygen.[2][3][4][5][6] The resulting diyne and poly-yne structures are extended conjugated systems that absorb in the visible spectrum, leading to the observed color.

While a slight color change may not significantly impact every application, it indicates a decrease in purity and the presence of potentially problematic impurities. For sensitive applications like drug development, it is crucial to assess the purity of the material before use.

Section 2: Stability in Solution

Question 3: How stable is this compound in common organic solvents like DMF or DMSO?

Answer: While DMF and DMSO are common solvents for reactions involving carboxylic acids, prolonged storage in these solvents is not recommended. Both solvents can pose stability risks:

  • DMF (N,N-Dimethylformamide): Commercial grades of DMF can contain trace amounts of dimethylamine due to hydrolysis.[12] This amine is basic and can catalyze the homocoupling of the terminal alkyne. Furthermore, at elevated temperatures, DMF can decompose to generate carbon monoxide and dimethylamine, which can lead to side reactions.

  • DMSO (Dimethyl Sulfoxide): DMSO is hygroscopic and can contain absorbed water, which may not be compatible with subsequent reaction steps. More importantly, DMSO can act as an oxidant, especially at elevated temperatures, which can lead to the oxidative degradation of the alkyne.[12][13]

Recommendation: Prepare solutions of this compound in DMF or DMSO immediately before use. Do not store stock solutions for extended periods. If a reaction requires prolonged heating, ensure the solvent is of high purity (anhydrous) and maintain a robust inert atmosphere.

Question 4: I am monitoring my reaction in a deuterated NMR solvent (e.g., DMSO-d6) and see new peaks appearing over time, even in my starting material. What is happening?

Answer: This observation is a direct indication of the compound's instability in solution. The appearance of new signals in an NMR spectrum of the starting material over time in a solvent like DMSO-d6 can be attributed to several factors:

  • Homocoupling: As discussed, trace oxygen and impurities in the NMR tube or solvent can catalyze the formation of the symmetrical diyne dimer (1,4-bis(5-carboxypyridin-2-yl)buta-1,3-diyne). This will result in a new set of aromatic and potentially alkyne signals.

  • Solvent Reaction: While less common at room temperature, interaction with the solvent or impurities within it can occur.

  • Decarboxylation: Although typically requiring heat, decarboxylation may occur slowly over long periods, especially if the sample is not stored properly.

Troubleshooting Common Reactions

Question 5: My Sonogashira coupling reaction using this compound is giving a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?

Answer: This is a classic problem encountered with terminal alkynes in Sonogashira couplings. The primary culprit is the Glaser-Hay homocoupling of this compound, which produces a symmetrical diyne byproduct.[2][3][4][5][6][14] This side reaction is catalyzed by the copper(I) co-catalyst under aerobic conditions.

Troubleshooting Protocol: Minimizing Homocoupling in Sonogashira Reactions

  • Rigorous Degassing: Oxygen is a key promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium and copper catalysts. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).

  • Use High-Purity Reagents: Use freshly opened, high-purity solvents and bases (e.g., triethylamine, diisopropylethylamine). Amines can become oxidized over time, which can affect the catalytic cycle.

  • Order of Addition: Add the copper(I) catalyst just before the terminal alkyne. Some protocols recommend adding the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand set for the palladium catalyst (e.g., bulky, electron-rich phosphines) but can completely eliminate the Glaser-Hay side reaction.[3][15]

  • Use of Additives: Some literature suggests that the inclusion of a reducing agent or specific ligands can suppress homocoupling.[14]

Question 6: I am trying to perform an amide coupling with the carboxylic acid moiety, but I am observing decomposition of my starting material. What are the potential stability issues?

Answer: When performing amide coupling, the terminal alkyne can be a source of instability, particularly under certain reaction conditions.

  • Basic Conditions: Many amide coupling protocols use amine bases (e.g., DIPEA, triethylamine). If the reaction mixture is not properly deoxygenated, these basic conditions can promote the oxidative homocoupling of the alkyne, as described above.

  • Elevated Temperatures: If the amide coupling requires heating, you risk thermal decarboxylation of the starting material. Pyridine-3-carboxylic acids can undergo decarboxylation, although typically at higher temperatures.[1][16][17] The presence of the electron-withdrawing ethynyl group may influence the rate of this process.

Troubleshooting Protocol: Amide Coupling

  • Choose Mild Coupling Reagents: Use coupling reagents that operate efficiently at room temperature, such as HATU, HBTU, or EDC with an additive like HOBt.[13][18][19][20] This avoids the need for heating and reduces the risk of thermal degradation.

  • Protect the Alkyne: If side reactions involving the alkyne are significant, consider protecting it as a trimethylsilyl (TMS) alkyne. The TMS group can be readily removed with a fluoride source (e.g., TBAF) or mild base after the amide bond is formed.

  • Maintain Inert Atmosphere: Even during amide couplings, it is good practice to maintain an inert atmosphere to prevent oxidative side reactions of the alkyne.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to troubleshooting and developing robust experimental protocols.

Oxidative Homocoupling (Glaser-Hay Coupling)

This is the most common degradation pathway for terminal alkynes. It involves the copper-catalyzed dimerization of the alkyne in the presence of an oxidant (typically oxygen) to form a 1,3-diyne.

Caption: Oxidative homocoupling of this compound.

Thermal Decarboxylation

Upon heating, pyridine carboxylic acids can lose carbon dioxide. For pyridine-3-carboxylic acids, this process is generally less facile than for 2- or 4-substituted analogs but can occur at elevated temperatures.[1][16][17]

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods Prep Prepare solutions of This compound in relevant solvents (e.g., DMF, DMSO, MeCN) at a known concentration. Stress Expose samples to: - Thermal stress (e.g., 40°C, 60°C) - Photostress (ICH Q1B guidelines) - Different pH values (buffered solutions) Prep->Stress DarkControl Include dark and/or room temperature controls. Stress->DarkControl Analysis Analyze samples at defined time points (e.g., t=0, 2, 4, 8, 24 hours) using a stability-indicating method. Stress->Analysis HPLC RP-HPLC-UV/DAD: - Monitor parent peak area decrease. - Detect and quantify impurities. Analysis->HPLC LCMS LC-MS: - Identify degradation products by mass-to-charge ratio. Analysis->LCMS HPLC->LCMS NMR NMR Spectroscopy: - Structural elucidation of major degradants. LCMS->NMR

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Technical Support Center: Troubleshooting the Purification of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Pyridine carboxylic acids, including isomers like picolinic, nicotinic, and isonicotinic acid, are fundamental building blocks in pharmaceuticals and agrochemicals.[1] However, their amphoteric nature, characterized by the basic pyridine ring and the acidic carboxylic acid group, often complicates purification.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity for your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of pyridine carboxylic acids.

Q1: My pyridine carboxylic acid is highly soluble in water, making extraction with organic solvents difficult. How can I isolate it?

This is a frequent challenge, as many pyridine carboxylic acids exhibit high aqueous solubility.[4][5][6][7] The zwitterionic character at certain pH values contributes to this issue.[3]

Quick Answer: The most effective strategy is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the specific pyridine carboxylic acid. At the pI, the molecule has a net neutral charge, minimizing its aqueous solubility and causing it to precipitate. The precipitate can then be collected by filtration.

For a more detailed protocol on pH adjustment and precipitation, refer to the In-Depth Troubleshooting Guides section.

Q2: I've performed a reaction that produces a pyridine carboxylic acid as a byproduct. How can I remove it from my non-polar organic product?

The distinct properties of pyridine carboxylic acids can be leveraged for their removal.

Quick Answer: An acidic wash is often effective.[2] By treating your organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt that partitions into the aqueous phase. However, this method is not suitable for acid-labile products.[2]

Q3: My purified pyridine carboxylic acid is colored (yellow or brown). What is the cause, and how can I decolorize it?

Color impurities often arise from the synthesis process, particularly from oxidation reactions using nitric acid.[8]

Quick Answer: Treatment with activated carbon during recrystallization is a standard and effective method for removing colored impurities.[8] The crude, colored acid is dissolved in a hot solvent (like water or ethanol), a small amount of activated carbon is added, the mixture is briefly heated and then filtered hot to remove the carbon.[8] Colorless crystals of the purified acid should form upon cooling the filtrate.[8]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification problems.

Problem 1: Low Yield After Recrystallization

Scenario: You've attempted to purify your crude pyridine carboxylic acid by recrystallization, but the recovery of pure material is significantly lower than expected.

Root Cause Analysis: The primary reasons for low yield during recrystallization are:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent will prevent it from reaching saturation upon cooling, thus inhibiting crystallization.[9]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[9]

Workflow for Optimizing Recrystallization

cluster_0 Recrystallization Optimization Workflow Start Low Yield Observed Solvent Screen for Optimal Solvent/Solvent Pair Start->Solvent Analyze problem Concentration Determine Minimum Hot Solvent Volume Solvent->Concentration Selected solvent HotFiltration Perform Hot Gravity Filtration (if needed) Concentration->HotFiltration Saturated solution Cooling Controlled Cooling of Filtrate HotFiltration->Cooling Clear filtrate Isolation Isolate Crystals by Vacuum Filtration Cooling->Isolation Crystals formed End High Purity & Yield Isolation->End Successful

Caption: Workflow for troubleshooting low recrystallization yield.

Detailed Protocol: Solvent Screening and Recrystallization
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. Good candidates for pyridine carboxylic acids include water, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[5][10]

    • If the compound dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve, heat the test tube gently.

    • The ideal solvent will dissolve the compound when hot but show significant crystal formation upon cooling to room temperature or on ice.

    • If a single solvent is not ideal, consider a solvent pair (e.g., ethanol/water).[9] Dissolve the compound in a small amount of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool.[9]

  • Optimized Recrystallization Procedure:

    • Place the crude pyridine carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to boiling with stirring after each addition, until the solid just dissolves.

    • If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel to prevent premature crystallization.[9]

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[9]

Solubility Data for Common Pyridine Carboxylic Acids

To aid in solvent selection, the following table summarizes solubility data for key pyridine carboxylic acids.

CompoundSolventTemperature (°C)Solubility (g/kg of solvent)
Picolinic Acid Water20~862.5
Ethanol20~57.1
Acetonitrile20~17.0
Nicotinic Acid Water30~19
Ethanol25High
DMSO25High
Isonicotinic Acid Water25Moderate
Ethanol25Low

(Data compiled from multiple sources.[5][6][11][12])

Problem 2: Product is an Amorphous Solid or Oil, Not Crystalline

Scenario: After removing the solvent or attempting crystallization, your pyridine carboxylic acid product is a sticky oil or an amorphous powder instead of well-defined crystals.

Root Cause Analysis:

  • Residual Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to oiling out or amorphous precipitation. Common impurities include unreacted starting materials or byproducts from the synthesis.[2]

  • Rapid Precipitation: Crashing the product out of solution by adding an anti-solvent too quickly or by flash-freezing can prevent the orderly arrangement of molecules required for crystallization.

  • Hygroscopic Nature: Some pyridine carboxylic acids can readily absorb atmospheric moisture, which can interfere with crystallization.[13]

Troubleshooting Strategy: From Oil to Crystal

cluster_1 Crystallization Troubleshooting Start Product is an Oil/Amorphous Solid PurityCheck Assess Purity (TLC, NMR) Start->PurityCheck Purify Further Purification (e.g., Column Chromatography) PurityCheck->Purify Impurities Detected Reattempt Reattempt Crystallization PurityCheck->Reattempt Product is Pure Purify->Reattempt Scratch Induce Crystallization (Scratching, Seeding) Reattempt->Scratch No Crystals Form Success Crystalline Product Obtained Reattempt->Success Crystals Form Scratch->Success

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Preventing dimerization of terminal alkynes in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions

A Guide for the Practicing Scientist on Preventing Terminal Alkyne Dimerization

Welcome to the technical support center for Sonogashira cross-coupling reactions. As Senior Application Scientists, we understand that while the Sonogashira reaction is a powerful tool for forging C(sp²)-C(sp) bonds, its efficiency can be compromised by the formation of a common, often frustrating, byproduct: the homocoupled alkyne dimer.[1][2] This guide is designed to provide you with a deep mechanistic understanding of this side reaction and to offer practical, field-proven troubleshooting strategies and preventative protocols.

Understanding the Competing Pathways: Sonogashira vs. Glaser Coupling

To effectively suppress the dimerization of your terminal alkyne, it is crucial to first understand the mechanistic competition at play. The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] However, the copper co-catalyst, while accelerating the desired reaction, is also the primary culprit behind the undesired dimerization, known as the Glaser or Glaser-Hay coupling.[1][4][5]

The Core Issue: The key intermediate, a copper(I) acetylide, can either undergo transmetalation to the palladium center (leading to the desired Sonogashira product) or it can undergo oxidation, typically by residual oxygen, to form a copper(II) species. This species then promotes the dimerization of two acetylide units to form a 1,3-diyne (dimer).[2][6]

Caption: Fig 1. Competing Sonogashira and Glaser catalytic cycles.

Troubleshooting Guide: Dimerization Detected

This section addresses the common scenario where a reaction has been run and analysis shows significant formation of the alkyne dimer.

Q1: My main side-product is the dimer of my terminal alkyne. What is the most likely cause?

A1: The overwhelming cause is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[1][2] While the copper(I) co-catalyst is essential for the traditional reaction, it is the primary mediator of this side reaction.[2] Therefore, the first and most critical factor to verify is the rigorous exclusion of air from your reaction.[1]

Q2: I thought my reaction was under an inert atmosphere, but I still see dimerization. What else could be wrong?

A2: Even with a good inert gas setup, oxygen can be introduced through non-degassed solvents or reagents. Other factors that can accelerate the rate of homocoupling relative to the desired cross-coupling include:

  • High Copper Concentration: Using an excessive amount of the copper(I) salt can favor the dimerization pathway.[1]

  • High Temperature: In some cases, elevated temperatures can disproportionately increase the rate of Glaser coupling.[1]

  • Slow Oxidative Addition: If the oxidative addition of your aryl halide to the palladium(0) center is slow (the rate-limiting step for many Sonogashira reactions), the copper acetylide intermediate has more time to dimerize before it can transmetalate to palladium.[4] This is common with less reactive aryl halides like chlorides and some bromides.

Q3: How can I modify my current reaction conditions to suppress homocoupling?

A3: Based on the causes above, here is a logical progression of adjustments:

  • Improve Inert Conditions: Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes. Ensure your flask is properly flame-dried and under a positive pressure of inert gas.

  • Reduce Copper Loading: Titrate down the amount of your copper(I) source. Often, loadings as low as 0.5-2 mol% are sufficient.

  • Change the Ligand: The ligand on the palladium catalyst significantly influences the rate of oxidative addition. Switching from a standard ligand like triphenylphosphine (PPh₃) to a more electron-rich and bulky phosphine ligand can accelerate the palladium cycle, outcompeting the Glaser pathway.[3]

  • Re-evaluate the Base: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines (e.g., triethylamine) as they can also interact with the palladium complex, influencing the reaction pathway.[4][7]

Proactive Prevention: FAQs for Reaction Setup

Designing your experiment to prevent dimerization from the outset is the most efficient strategy.

Q1: What is the most direct way to prevent copper-mediated dimerization?

A1: The most definitive method is to run the reaction under copper-free conditions .[4][5] This completely eliminates the primary pathway for Glaser coupling.[1] Copper-free protocols have been extensively developed and are often the preferred method for sensitive or complex substrates.[8][9][10] These reactions typically require a more active palladium catalyst system (often with bulky, electron-rich ligands) and may use different bases, but they are highly effective at preventing homocoupling.[3][8]

Q2: If I must use copper, what is the optimal catalyst and ligand system to minimize dimerization?

A2: To favor the Sonogashira pathway, you want to accelerate the palladium cycle.

  • Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or an easily reduced Pd(II) source like Pd(OAc)₂ is common. Pd(PPh₃)₂Cl₂ is also widely used.[3][7]

  • Ligands: For challenging substrates (e.g., aryl bromides or chlorides), switching from PPh₃ to more specialized ligands is highly recommended. Bulky, electron-rich phosphine ligands increase the rate of oxidative addition.[3] N-heterocyclic carbene (NHC) ligands have also proven highly effective.[3][4]

Ligand TypeExamplesKey Advantage for Suppressing Dimerization
Bulky Alkylphosphines P(t-Bu)₃, SPhos, XPhosDramatically accelerate the rate-limiting oxidative addition step.[3][11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable and highly active Pd complexes, efficient for Cu-free systems.[3][4]
Standard Triarylphosphines PPh₃Cost-effective and suitable for highly reactive aryl iodides.

Q3: Which base should I choose and why?

A3: The base is not merely a proton scavenger; it plays a crucial role in both catalytic cycles.[4]

  • Amine Bases: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are most common. They deprotonate the alkyne to form the acetylide.[4] Secondary amines can also coordinate to the palladium center, which can be beneficial.[7]

  • Inorganic Bases: For copper-free systems, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ are often used, particularly in solvents like THF, dioxane, or toluene.[1][11] This avoids the use of amine solvents, which can sometimes be problematic during workup.

Q4: I'm still seeing trace amounts of dimer even in my "copper-free" reaction. Why?

A4: This is a known issue that can arise from trace copper contamination.[1][3] Even ppm levels of copper can be sufficient to catalyze the side reaction. Potential sources include the palladium catalyst itself, glassware, or other reagents.[3] Using high-purity reagents and acid-washed glassware can help mitigate this.

Key Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Optimized to Minimize Dimerization)

This protocol uses standard copper co-catalysis but incorporates best practices for suppressing homocoupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent/Base Addition: Add 5 mL of thoroughly degassed solvent (e.g., THF or DMF) and 3 mL of degassed diisopropylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C), monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base and copper salts.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol eliminates the primary cause of dimerization and is highly reliable for a broad range of substrates.

  • Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

  • Solvent Addition: Add 5 mL of degassed anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Concentrate the filtrate under reduced pressure for purification.

Troubleshooting Workflow

If you encounter dimerization, follow this logical workflow to diagnose and solve the issue.

Caption: Fig 2. Logical workflow for troubleshooting alkyne dimerization.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]

  • Afsar, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4499-4522. [Link]

  • Mondal, B., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 933-945. [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved January 17, 2026, from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 17, 2026, from [Link]

  • Ferlin, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 26(7), 2110-2118. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved January 17, 2026, from [Link]

  • Dar, M. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6912. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dar, M. A., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved January 17, 2026, from [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Dar, M. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6912. [Link]

Sources

Technical Support Center: Scalable Synthesis of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethynylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scalable synthesis of this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

PART 1: Frequently Asked Questions (FAQs) - Strategic Overview

This section addresses high-level strategic questions that are crucial for designing a robust and scalable synthetic route.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable method is the Sonogashira cross-coupling reaction .[1][2] This approach involves the palladium- and copper-co-catalyzed reaction between a 6-halopyridine-3-carboxylic acid (or its ester derivative) and a suitable terminal alkyne. Its scalability is favored due to the generally mild reaction conditions and the commercial availability of the necessary catalysts and reagents.[1]

Q2: What are the recommended starting materials and are they readily available?

The primary precursors are a halogenated pyridine and an ethynyl source.

  • Pyridine Component: 6-Chloropyridine-3-carboxylic acid or 6-Bromopyridine-3-carboxylic acid are the most common starting materials. The chloro- derivative is often preferred for large-scale synthesis due to its lower cost, though the bromo- derivative can be more reactive. Both are commercially available from major chemical suppliers.

  • Ethynyl Component: For scalability and safety, Trimethylsilylacetylene (TMSA) is the reagent of choice.[3] Using a silyl-protected alkyne like TMSA prevents the highly hazardous handling of acetylene gas and also minimizes the primary side reaction: homocoupling of the alkyne (Glaser coupling).[4]

Q3: Is it necessary to protect the carboxylic acid functional group?

While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended for scalability and reproducibility .

Causality:

  • Solubility: The free carboxylic acid can have poor solubility in common organic solvents used for Sonogashira reactions (like THF or DMF), leading to heterogeneous mixtures that are difficult to scale.

  • Catalyst Inhibition: The acidic proton can potentially interfere with the basic conditions of the reaction or coordinate to the metal catalysts, leading to reduced catalyst turnover and inconsistent results.

  • Work-up and Purification: The esterified product is generally easier to handle during extractive work-up and purify via chromatography or crystallization. The final hydrolysis of the ester is typically a high-yielding and straightforward step.

Q4: What are the critical process parameters for a successful Sonogashira coupling on this substrate?

The three most critical parameters are:

  • Strictly Anaerobic Conditions: The Palladium(0) active catalyst is sensitive to oxygen.[1] Oxygen also promotes the undesirable homocoupling of the alkyne.[4] Rigorous deaeration of solvents and reaction vessels (e.g., via freeze-pump-thaw cycles or nitrogen/argon bubbling) is paramount.[5]

  • Base Selection: An appropriate amine base is required to neutralize the hydrogen halide byproduct.[1] Triethylamine (Et3N) or diisopropylamine (DIPA) are common choices. The base must be anhydrous and of high purity, as impurities can poison the catalyst.

  • Catalyst System Integrity: The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂), ligand (e.g., PPh₃), and the copper(I) co-catalyst (typically CuI) is crucial. The quality and handling of these reagents are key to success.

PART 2: Troubleshooting Guide - The Sonogashira Coupling Reaction

This section provides a question-and-answer guide to specific experimental problems.

Problem Scenario 1: Low or No Conversion of the 6-Halopyridine Starting Material
Q: My reaction shows no or very low consumption of the starting material after several hours. What are the primary causes?

This is a classic issue often traced back to catalyst inactivation.

  • Cause A: Inactive Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(PPh₃)₂Cl₂), it must be reduced in situ. This reduction can sometimes be sluggish or fail.

    • Solution: Before adding your substrates, consider a pre-activation step. Stir the Pd(II) precatalyst, ligand, copper iodide, and a small amount of the alkyne in the solvent and base for 30-60 minutes. A color change to a dark, hazy brown or black often indicates the formation of the active Pd(0) species.

  • Cause B: Contaminated or Poor-Quality Reagents:

    • Copper(I) Iodide: CuI is light-sensitive and can oxidize to Cu(II), which is ineffective. If your CuI is greenish or brown instead of off-white/tan, its activity is compromised.

    • Base: Amine bases can contain water or other impurities that inhibit the catalyst. Using a freshly distilled or newly opened bottle of high-purity base is recommended.[5]

    • Solvent: Undegassed or wet solvents are a common source of failure. Ensure solvents are anhydrous and thoroughly deaerated.

  • Cause C: Insufficient Temperature: While Sonogashira reactions are often run at room temperature, electron-deficient halides like 6-chloropyridine derivatives can require heating to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS. For particularly stubborn couplings, temperatures up to 100°C in a solvent like DMF might be necessary.[6]

Problem Scenario 2: Significant Formation of Byproducts
Q: My main byproduct is a symmetrical diyne (e.g., bis(trimethylsilyl)butadiyne). How can I suppress this Glaser-type homocoupling?

Homocoupling is promoted by oxygen and an excess of the copper co-catalyst.[4]

  • Solution 1: Rigorous Exclusion of Oxygen: This is the most critical factor. Improve your degassing procedure. For scalable reactions, sparging the solvent with argon or nitrogen for an extended period (30+ minutes) is essential. Maintain a positive inert gas pressure throughout the reaction.

  • Solution 2: Optimize Catalyst Loading: Reduce the amount of CuI. While typically used at 1-5 mol%, you can often decrease the loading to 0.5-1 mol% without sacrificing the desired reaction rate, which can significantly reduce homocoupling.

  • Solution 3: Consider "Copper-Free" Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols have been developed.[4][7] These often require a different palladium catalyst/ligand system and may need higher temperatures, but they completely eliminate the Glaser coupling pathway.

Q: I am observing significant amounts of dehalogenated starting material (pyridine-3-carboxylic acid). What causes this and how can it be prevented?

Dehalogenation is a common side reaction, especially with more reactive aryl bromides and iodides. It is often caused by impurities or a non-optimal reaction setup.

  • Cause A: Water in the Reaction: Water can act as a proton source for the dehalogenation pathway. Ensure all reagents and solvents are scrupulously dry.

  • Cause B: Sub-optimal Base: Some bases can promote this side reaction. If using triethylamine, consider switching to a bulkier base like diisopropylethylamine (DIPEA).

  • Solution: Add the 6-halopyridine substrate slowly to the reaction mixture containing the activated catalyst and the alkyne. This keeps the concentration of the halide low at any given time, favoring the cross-coupling pathway over competing side reactions.

PART 3: Experimental Protocols & Data Visualization

Protocol: Scalable Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)nicotinate

This protocol describes the Sonogashira coupling followed by a deprotection step.

Step 1: Sonogashira Coupling

  • To a dry, three-neck, round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq), Copper(I) iodide (CuI, 0.03 eq), and Triphenylphosphine (PPh₃, 0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous and degassed Triethylamine (3.0 eq) and Tetrahydrofuran (THF, 5 mL per mmol of starting material) via cannula.

  • Stir the mixture at room temperature for 20 minutes.

  • Add Trimethylsilylacetylene (TMSA, 1.5 eq) and stir for another 15 minutes.

  • Add Ethyl 6-chloronicotinate (1.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

Step 2: Deprotection

  • Dissolve the crude Ethyl 6-((trimethylsilyl)ethynyl)nicotinate in methanol (10 mL per mmol).

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Neutralize the mixture with 1M HCl to pH ~7 and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude ester product.

  • Hydrolyze the ester using standard aqueous NaOH or LiOH conditions, followed by acidic workup to precipitate the final product, this compound.

Data Summary: Typical Reaction Conditions
ParameterCondition 1 (Standard)Condition 2 (For less reactive chlorides)
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (2-4 mol%)XPhos (4 mol%)
Copper Co-catalyst CuI (1.5-3 mol%)CuI (2-5 mol%)
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)
Solvent THF / TolueneDMF / Dioxane
Temperature 25 - 60 °C80 - 110 °C
Typical Yield 75-90%65-85%
Visualizations
The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-C≡CR²)L₂ OxAdd->Transmetal from Cu Cycle ReductElim Reductive Elimination Transmetal->ReductElim cis-trans isomerization ReductElim->Pd0 R¹-C≡CR² (Product) CuCycle Copper Cycle CuX Cu-X CuAcetylide Cu-C≡CR² CuAcetylide->CuX to Pd(II) complex Alkyne H-C≡CR² Alkyne->CuAcetylide Base, CuX Base Base

Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.

Troubleshooting Decision Tree: Low Conversion

Troubleshooting_Tree Start Low / No Conversion CheckInert Is the system strictly anaerobic? Start->CheckInert FixInert Action: Improve degassing (sparge/freeze-pump-thaw) CheckInert->FixInert No CheckReagents Are reagents high quality? CheckInert->CheckReagents Yes FixInert->CheckReagents FixReagents Action: Use fresh CuI, distill base, use dry solvent CheckReagents->FixReagents No CheckTemp Is temperature optimal? CheckReagents->CheckTemp Yes FixReagents->CheckTemp FixTemp Action: Increase temperature to 40-60°C and monitor CheckTemp->FixTemp No CheckCatalyst Consider catalyst pre-activation CheckTemp->CheckCatalyst Yes

Sources

Technical Support Center: Synthesis of 6-Ethynylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-ethynylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important compound. The following guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the successful execution of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 6-ethynylnicotinic acid, providing concise answers and foundational knowledge.

Q1: What is the most common synthetic route to 6-ethynylnicotinic acid?

The most prevalent and versatile method for synthesizing 6-ethynylnicotinic acid involves a two-step process. The first step is a Sonogashira cross-coupling reaction between a 6-halonicotinic acid derivative (typically a methyl or ethyl ester) and a protected alkyne, such as trimethylsilylacetylene.[1][2] The second step is the deprotection of the silyl group and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Q2: Why is the ester form of 6-halonicotinic acid used instead of the free acid in the Sonogashira coupling?

The carboxylic acid functional group can interfere with the basic conditions typically employed in the Sonogashira reaction.[3] The acidic proton of the carboxylic acid can react with the amine base, neutralizing it and potentially hindering the catalytic cycle. Furthermore, the carboxylate anion can coordinate to the palladium catalyst, leading to catalyst deactivation. Esterification protects the carboxylic acid, preventing these side reactions and ensuring a more efficient coupling.

Q3: What are the typical catalysts and conditions for the Sonogashira coupling step?

A standard Sonogashira coupling reaction for this synthesis employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[1][2] The reaction is carried out in the presence of an amine base, like triethylamine or diethylamine, which also often serves as the solvent.[3] The reaction is generally conducted under an inert atmosphere (e.g., nitrogen or argon) at room temperature to reflux temperatures, depending on the reactivity of the halide.[3][4]

Q4: How is the final product, 6-ethynylnicotinic acid, typically purified?

Purification of the final product often involves a multi-step process. After the hydrolysis of the ester, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water. In cases where significant impurities remain, column chromatography on silica gel may be necessary.[5]

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of 6-ethynylnicotinic acid.

Problem 1: Low or no yield of the coupled product in the Sonogashira reaction.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium(0) catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. It is advisable to use a freshly opened bottle or to handle the catalyst in a glovebox.

  • Insufficiently Anhydrous Conditions: Water can negatively impact the catalytic cycle. Ensure all solvents and reagents are thoroughly dried before use.[6] Distill solvents from appropriate drying agents and dry glassware in an oven before assembly.

  • Poor Halide Reactivity: The reactivity of the 6-halonicotinate ester follows the trend I > Br > Cl.[1][3] If you are using a 6-chloro or 6-bromo derivative and experiencing low reactivity, consider switching to the 6-iodo analogue for a more facile reaction.

  • Base Incompatibility: The choice of base is crucial. While triethylamine is common, more sterically hindered bases or inorganic bases like potassium carbonate may be required for certain substrates to minimize side reactions.[3]

Problem 2: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.

Possible Causes & Solutions:

  • Excessive Copper(I) Catalyst: High concentrations of the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne.[4] Use the minimum effective amount of CuI, typically 1-5 mol%.

  • Presence of Oxygen: The Glaser coupling is an oxidative process.[4] It is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction. This can be achieved by bubbling an inert gas through the solvent prior to adding the reagents and then maintaining a positive pressure of the inert gas.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[7] These methods often utilize specialized palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.[3]

Problem 3: Incomplete hydrolysis of the ester to the carboxylic acid.

Possible Causes & Solutions:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis of the ester can be slow, especially if the reaction mixture is not heated sufficiently. Ensure the reaction is heated to reflux for an adequate period.[8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine when the reaction is complete.

  • Inadequate Amount of Base/Acid: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For acid-catalyzed hydrolysis, a strong acid like HCl or H₂SO₄ in excess is required.[10][11][12]

  • Precipitation of the Carboxylate Salt: During alkaline hydrolysis, the sodium or potassium salt of the carboxylic acid may precipitate out of the solution, slowing down the reaction. Adding a co-solvent like methanol or ethanol can help to maintain a homogeneous solution.[9]

Problem 4: Presence of a dehalogenated byproduct (nicotinic acid methyl ester).

Possible Causes & Solutions:

  • Reductive Dehalogenation: This side reaction can be catalyzed by the palladium catalyst, particularly in the presence of a hydrogen source.[13][14] The amine base or residual water can act as a hydrogen source.[6]

  • Minimizing Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Choice of Ligand: The phosphine ligand on the palladium catalyst can influence the rate of reductive dehalogenation. In some cases, using a different phosphine ligand may suppress this side reaction.[6]

Problem 5: Difficulty in removing palladium residues from the final product.

Possible Causes & Solutions:

  • Inadequate Workup: Simple filtration may not be sufficient to remove all palladium residues.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb residual palladium. The carbon can then be removed by filtration through celite.

  • Silica Gel Chromatography: Passing the product through a short plug of silica gel can also help in removing palladium impurities.[5]

  • Specialized Scavengers: Commercially available palladium scavengers can be used for highly effective removal of trace palladium.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Sonogashira Coupling of Methyl 6-chloronicotinate with Trimethylsilylacetylene
  • To a dried Schlenk flask under an argon atmosphere, add methyl 6-chloronicotinate (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate
  • Dissolve the silyl-protected ester in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to effect both desilylation and ester hydrolysis.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • The product, 6-ethynylnicotinic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways and Impurity Formation
Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR CuX CuX HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Base Cu-C≡CR->CuX

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Formation of Key Impurities

Impurity_Formation cluster_main Desired Reaction cluster_side Side Reactions Ar-X 6-Halonicotinate Desired_Product 6-Ethynylnicotinate Ar-X->Desired_Product Pd(0)/Cu(I) Dehalogenation Dehalogenated Starting Material (Nicotinate) Ar-X->Dehalogenation [Pd-H] HC≡CR Alkyne HC≡CR->Desired_Product Glaser_Coupling Homocoupled Alkyne (R-C≡C-C≡C-R) HC≡CR->Glaser_Coupling O2, Cu(I)

Sources

Technical Support Center: Enhancing the Reactivity of Ethynylpyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reactivity of ethynylpyridines in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Ethynylpyridines are invaluable building blocks, but their successful application in cross-coupling reactions is often hampered by the unique electronic and coordinating properties of the pyridine ring. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your experiments.

The Challenge: The "Pyridine Problem" in Cross-Coupling

The primary difficulty in using ethynylpyridines as substrates in cross-coupling reactions stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the transition metal catalyst (commonly palladium), leading to the formation of stable, inactive complexes. This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle and result in low or no product yield.[1] The position of the nitrogen atom relative to the ethynyl group significantly influences the substrate's electronic properties and its propensity for catalyst inhibition, adding another layer of complexity to reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My Sonogashira coupling of 2-ethynylpyridine is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer:

This is a classic and frequently encountered problem. The primary culprit is the strong coordination of the nitrogen atom at the 2-position to the palladium catalyst, which effectively poisons it.[1]

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The proximity of the nitrogen atom to the reaction center in 2-ethynylpyridine leads to strong chelation with the palladium catalyst, forming a stable and catalytically inactive complex.

    • Solution 1: Strategic Ligand Selection: Employ sterically bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or P(t-Bu)₃ can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus favoring the desired catalytic cycle.[1]

    • Solution 2: Use a Pd(0) Precatalyst: Start your reaction with a Pd(0) source like Pd₂(dba)₃. Pd(0) has a weaker affinity for the pyridine nitrogen compared to Pd(II) species, which can help mitigate the poisoning effect from the outset.[2]

    • Solution 3: Substrate Modification: An effective but longer route is to convert the 2-ethynylpyridine to its N-oxide. This modification significantly reduces the coordinating ability of the nitrogen. The N-oxide can be readily reduced back to the pyridine in a subsequent step after the coupling reaction is complete.[3]

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of catalyst decomposition to inactive palladium black. This can be exacerbated by the slow kinetics caused by catalyst inhibition.

    • Solution: Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the catalyst and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can accelerate the decomposition of the active Pd(0) species.[3][4]

  • Alkyne Homocoupling (Glaser Coupling): The formation of a diacetylene byproduct is a common side reaction, particularly when using a copper co-catalyst.

    • Solution: Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. While this may require a higher catalyst loading or more specialized ligands, it eliminates the primary pathway for homocoupling.

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield with 2-Ethynylpyridine check_poisoning Suspect Catalyst Poisoning? start->check_poisoning change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_poisoning->change_ligand Yes check_decomp Palladium Black Observed? check_poisoning->check_decomp No use_pd0 Use Pd(0) Precatalyst (e.g., Pd2(dba)3) change_ligand->use_pd0 modify_substrate Convert to Pyridine N-Oxide use_pd0->modify_substrate re_evaluate Re-evaluate Results modify_substrate->re_evaluate degas Improve Degassing Protocol check_decomp->degas Yes check_homocoupling Homocoupling Side Product? check_decomp->check_homocoupling No degas->re_evaluate copper_free Switch to Copper-Free Conditions check_homocoupling->copper_free Yes check_homocoupling->re_evaluate No copper_free->re_evaluate

Troubleshooting workflow for low-yield reactions.

Question 2: My Suzuki-Miyaura coupling with a 3- or 4-ethynylpyridine is sluggish and gives incomplete conversion. What should I optimize?

Answer:

While 3- and 4-ethynylpyridines are generally less prone to catalyst poisoning than the 2-isomer, low reactivity can still be an issue. The electron-withdrawing nature of the pyridine ring can deactivate the ethynyl nucleophile in Suzuki-type couplings.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough to efficiently couple the electron-deficient ethynylpyridine.

    • Solution: Catalyst and Ligand Screening: A systematic screening of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended. For challenging substrates, pre-formed palladium precatalysts can also be beneficial.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition and the formation of a dehalogenated byproduct from your starting material.

    • Solution 1: Use Boronic Esters: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin). These are generally more resistant to protodeboronation.[5]

    • Solution 2: Anhydrous Conditions and Base Selection: Minimize the amount of water in the reaction and choose your base carefully. While some water is often necessary for the transmetalation step, excess water can promote protodeboronation. Bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][6]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical for the efficiency of the transmetalation step.

    • Solution: Solvent and Base Screening: Screen a variety of solvent systems, such as dioxane/water, toluene/water, or THF/water mixtures.[6] The optimal ratio of organic solvent to water can be substrate-dependent. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should also be performed.

ParameterRecommendation for OptimizationRationale
Palladium Source Screen Pd(OAc)₂, Pd₂(dba)₃, and pre-formed precatalysts.Different precursors can have varying efficiencies in generating the active Pd(0) species.
Ligand Screen bulky, electron-rich phosphine ligands (SPhos, XPhos, RuPhos).These ligands promote oxidative addition and reductive elimination, enhancing the overall catalytic rate.
Boron Reagent Use boronic acid pinacol esters instead of boronic acids.Pinacol esters are more stable and less prone to protodeboronation.[5]
Base Screen K₂CO₃, K₃PO₄, and Cs₂CO₃.The nature of the base can significantly affect the transmetalation step and the stability of the boronic acid.
Solvent Screen mixtures like dioxane/water, toluene/water, and THF/water.The solvent system influences the solubility of reagents and the efficiency of the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for ethynylpyridine isomers in cross-coupling reactions?

A1: The reactivity is heavily influenced by the position of the nitrogen atom. For reactions where the ethynylpyridine acts as a nucleophile (like Suzuki coupling), the electron-withdrawing effect of the nitrogen can be detrimental. In contrast, for reactions where it acts as an electrophile partner (though less common for the ethynyl group itself), this effect can be activating. In terms of catalyst inhibition, the 2-isomer is the most problematic due to chelation. Therefore, a general trend for successful coupling is often 4-ethynylpyridine > 3-ethynylpyridine >> 2-ethynylpyridine.

Q2: Can I use nickel catalysts for the cross-coupling of ethynylpyridines?

A2: Yes, nickel catalysis is a viable and often advantageous alternative to palladium. Nickel catalysts can be more cost-effective and have shown excellent activity for certain cross-coupling reactions. A protocol for nickel-catalyzed Sonogashira coupling of terminal alkynes with aryl halides has been developed, which avoids the use of a co-catalyst and tolerates a good range of functional groups.[7][8]

Q3: Are there any additives that can improve the reaction?

A3: In some Suzuki-Miyaura reactions, additives have been shown to enhance catalytic activity, though this is highly substrate and system-dependent. For instance, the use of certain additives might influence the solubility of the base or stabilize the catalytic species.[9] However, for ethynylpyridines, the focus should first be on optimizing the core components: the catalyst, ligand, base, and solvent.

Q4: How important is the purity of the reagents?

A4: Extremely important. Impurities in your starting materials, particularly other nitrogen- or sulfur-containing compounds, can act as potent catalyst poisons.[3][10] It is crucial to use highly pure ethynylpyridines, aryl halides, and boronic acids/esters. If you suspect impurities, purification by recrystallization, distillation, or chromatography is recommended before attempting the coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

This protocol provides a robust starting point for the Sonogashira coupling of a halopyridine.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by triethylamine.

  • Add 3-bromopyridine (1.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Ligand Screening for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid Pinacol Ester

This protocol outlines a parallel screening approach to identify an effective ligand for a challenging coupling.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • A selection of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

Procedure:

  • In a glovebox, prepare a stock solution of Pd₂(dba)₃ in anhydrous, degassed 1,4-dioxane.

  • In separate reaction vials, add the appropriate amount of each ligand (0.04 equiv).

  • To each vial, add 2-chloropyridine (1.0 equiv), phenylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the Pd₂(dba)₃ stock solution to each vial, followed by the remaining dioxane and degassed water.

  • Seal the vials and place them in a heating block set to 100 °C.

  • After a set time (e.g., 12 hours), cool the reactions to room temperature.

  • Quench each reaction with a small amount of water and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS or LC-MS to determine the conversion and relative yield for each ligand.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_poisoning Catalyst Poisoning pd0 LnP(0) pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-R'(Ln) pd_complex->transmetal_complex Transmetalation (R'-BY2) inactive_complex Inactive Py-Pd(II) Complex pd_complex->inactive_complex transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product pyridine Pyridine Substrate pyridine->pd_complex Coordination

The interplay between the desired catalytic cycle and catalyst poisoning.

References

  • BenchChem. (2025). Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine.
  • BenchChem. (2025).
  • Doyle, A. G., Fobian, Y. M., Blakemore, D. C., & Doyle, P. F. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
  • Chen, J., et al. (2018).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Effect of different additives on the Suzuki-Miyaura cross-coupling...
  • ResearchGate.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chen, H., et al. (2024).
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube].
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (PDF)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • New Journal of Chemistry (RSC Publishing). Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H2-PrxOy surface electron transfer.
  • Grote, T., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Nolan, S. P., et al. (2019).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Bosch, J. (2025). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC.
  • Green Chemistry (RSC Publishing).

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Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 6-Ethynylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity validation of 6-ethynylpyridine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry.

The synthesis of this molecule, typically achieved via a Sonogashira coupling, presents a unique set of challenges in impurity profiling. This guide will not only detail the step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), but will also delve into the scientific rationale behind the choice of these methods and their respective parameters. The objective is to equip the reader with a robust framework for assessing the purity of this compound, ensuring the integrity of their research and development endeavors.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to this compound is the palladium-catalyzed Sonogashira coupling of a 6-halopyridine-3-carboxylic acid (or its ester derivative) with a protected or terminal alkyne.[1][2] While a powerful C-C bond-forming reaction, the Sonogashira coupling is not without its pitfalls, which can introduce a variety of process-related impurities.[3]

A thorough understanding of the reaction mechanism and potential side reactions is paramount for developing effective analytical methods to detect and quantify these impurities.

Key Potential Impurities Include:

  • Starting Materials: Unreacted 6-halopyridine-3-carboxylic acid and any excess alkyne source (e.g., trimethylsilylacetylene).

  • Homocoupled Alkyne (Glaser Coupling): A common byproduct where the terminal alkyne couples with itself, especially in the presence of oxygen and copper(I) co-catalysts.[3]

  • Dehalogenated Starting Material: Reduction of the 6-halopyridine-3-carboxylic acid to pyridine-3-carboxylic acid.

  • Catalyst Residues: Trace amounts of palladium and copper.

  • Solvent and Reagent Adducts: Impurities arising from reactions with the solvent or base.

The analytical strategies outlined below are designed to resolve and quantify the target molecule from these and other potential unknown impurities.

Orthogonal Analytical Approaches for Purity Validation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we compare three powerful and complementary techniques: HPLC-UV for quantitative purity determination, ¹H and ¹³C NMR for structural confirmation and detection of structurally similar impurities, and LC-MS for sensitive impurity detection and identification.

Workflow for Purity Validation of this compound

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation cluster_data Data Interpretation & Reporting synth Sonogashira Coupling of 6-halonicotinic acid derivative with a terminal alkyne workup Aqueous Work-up & Purification (e.g., Crystallization) synth->workup hplc HPLC-UV (Quantitative Purity) workup->hplc Crude/Purified Sample nmr NMR Spectroscopy (¹H & ¹³C) (Structural Identity & Impurities) workup->nmr Crude/Purified Sample lcms LC-MS (Impurity Identification) workup->lcms Crude/Purified Sample data_integration Integration of Orthogonal Data hplc->data_integration nmr->data_integration lcms->data_integration purity_report Purity Assignment (e.g., >99.5%) impurity_profile Impurity Profile (Identification & Quantification) data_integration->purity_report data_integration->impurity_profile

Caption: A generalized workflow for the synthesis and purity validation of this compound.

I. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC method is most suitable.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid and pyridine moieties of the target molecule and its potential impurities allow for effective separation by manipulating the mobile phase pH and organic modifier concentration.

Advantages:

  • Quantitative Accuracy: Provides precise quantification of the main component and its impurities.

  • High Resolving Power: Capable of separating closely related compounds.

  • Method Validation: Well-established guidelines (ICH Q2(R1)) for method validation ensure robustness and reliability.[4]

Limitations:

  • Requires Chromophore: Detection is dependent on the UV absorbance of the compounds. Non-UV active impurities will not be detected.

  • No Structural Information: Provides retention time and peak area, but no definitive structural information.

Experimental Protocol: HPLC-UV Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides good retention for the aromatic pyridine ring.
Mobile Phase A 0.1% Formic acid in Water The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[5]
Mobile Phase B Acetonitrile A common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 20 min, then hold at 90% B for 5 min A gradient elution is necessary to elute both polar (e.g., dehalogenated starting material) and non-polar (e.g., homocoupled alkyne) impurities in a reasonable time with good peak shape.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 265 nm Pyridine-containing compounds typically have a strong absorbance in this region.[6]
Injection Vol. 10 µL

| Diluent | Acetonitrile:Water (50:50) | Ensures the sample is fully dissolved and compatible with the mobile phase. |

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound at approximately 1 mg/mL in the diluent.

  • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

Data Analysis:

  • Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for purity assessment. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.

Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) align in a magnetic field. The absorption of radiofrequency radiation causes these nuclei to flip to a higher energy state. The precise frequency at which this occurs (the chemical shift) is dependent on the local electronic environment of the nucleus.

Advantages:

  • Definitive Structure Confirmation: Provides detailed structural information.

  • Quantitative Potential (qNMR): With an internal standard, NMR can be used for quantitative analysis.

  • Detects a Wide Range of Impurities: Can detect impurities that are structurally different from the main component, even those without a UV chromophore.

Limitations:

  • Lower Sensitivity than HPLC: May not detect impurities present at very low levels (<0.1%).

  • Signal Overlap: Complex spectra can arise from mixtures, making interpretation challenging.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time may be required due to the low natural abundance of ¹³C.

Expected Spectral Features for this compound:

¹H NMR (DMSO-d₆, 400 MHz) Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid~13.5br s-COOH
Pyridine H-2~9.0dH adjacent to N
Pyridine H-4~8.3ddH between substituents
Pyridine H-5~7.8dH adjacent to ethynyl
Acetylenic H~4.5s-C≡CH
¹³C NMR (DMSO-d₆, 100 MHz) Expected δ (ppm) Assignment
Carboxylic Carbonyl~165-COOH
Pyridine C-2, C-6~152, ~145C adjacent to N
Pyridine C-3, C-4, C-5~120-140Other pyridine C
Acetylenic Carbons~80-85-C≡C-

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.[7][8]

III. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal tool for identifying known and unknown impurities.

Principle: The eluent from the HPLC is introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

Advantages:

  • High Sensitivity and Selectivity: Can detect and identify impurities at very low levels.

  • Molecular Weight Information: Provides the molecular weight of the main component and impurities, aiding in their identification.

  • Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural clues for unknown impurities.

Limitations:

  • Quantitative Challenges: While possible, quantification by LC-MS is generally less straightforward than with HPLC-UV and often requires isotopically labeled standards for high accuracy.

  • Ionization Efficiency: The response of a compound is dependent on its ability to be ionized, which can vary significantly between different compounds.

Experimental Protocol: LC-MS Impurity Identification

Instrumentation:

  • LC-MS system with an ESI source and a quadrupole or time-of-flight (TOF) mass analyzer.

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but with a mobile phase that is compatible with MS (e.g., formic acid is preferred over non-volatile buffers like phosphate).[5]

Mass Spectrometry Parameters:

Parameter Condition Rationale
Ionization Mode ESI Positive The pyridine nitrogen is readily protonated.
Scan Range m/z 50-500 To cover the expected mass of the product and potential impurities.
Capillary Voltage ~3.5 kV Optimized for maximum signal.
Cone Voltage ~30 V Can be adjusted to control in-source fragmentation.
Source Temp. ~120 °C

| Desolvation Temp. | ~350 °C | |

Expected Mass Spectra:

  • This compound (C₈H₅NO₂): Molecular Weight = 147.13 g/mol . Expected [M+H]⁺ ion at m/z 148.04.[9]

  • Potential Impurities:

    • 6-Chloronicotinic acid (starting material): [M+H]⁺ at m/z 158.00

    • Homocoupled alkyne of trimethylsilylacetylene: [M+H]⁺ at m/z 195.11

Comparative Summary and Data Interpretation

The following table provides a hypothetical comparison of results from the analysis of a synthesized batch of this compound.

Analytical Technique Parameter Measured Hypothetical Result Interpretation
HPLC-UV Purity (Area %)99.6%High purity, suitable for many applications.
Impurity 1 (0.2%)Retention time suggests a more polar compound.Potentially unreacted 6-chloronicotinic acid.
Impurity 2 (0.2%)Retention time suggests a less polar compound.Potentially the homocoupled alkyne dimer.
¹H NMR Structural ConfirmationSignals consistent with expected structure.Confirms the identity of the main component.
Impurity SignalsSmall signals at δ 8.9 and 8.1 ppm.Consistent with trace amounts of 6-chloronicotinic acid.
LC-MS Main Component[M+H]⁺ at m/z 148.04Confirms the molecular weight of the product.
Impurity 1[M+H]⁺ at m/z 158.00Confirms the identity of Impurity 1 as 6-chloronicotinic acid.
Impurity 2[M+H]⁺ at m/z 195.11Confirms the identity of Impurity 2 as the homocoupled dimer of the silylated alkyne.
Logical Flow for Data Interpretation

G start Synthesized Batch of This compound hplc HPLC-UV Analysis start->hplc nmr NMR Analysis start->nmr lcms LC-MS Analysis start->lcms hplc_purity Quantitative Purity > 99.5%? hplc->hplc_purity hplc_impurities Detect & Quantify Impurities hplc->hplc_impurities nmr_structure Correct Structure Confirmed? nmr->nmr_structure nmr_impurities Identify Structurally Related Impurities nmr->nmr_impurities lcms_mw Correct MW Confirmed? lcms->lcms_mw lcms_impurities Identify Impurities by MW lcms->lcms_impurities decision Data Consistent Across All Techniques? hplc_purity->decision hplc_impurities->decision nmr_structure->decision nmr_impurities->decision lcms_mw->decision lcms_impurities->decision pass Batch Passes Purity Validation decision->pass Yes fail Batch Fails (Requires Further Purification/ Re-synthesis) decision->fail No

Caption: A decision-making flowchart for the purity validation of synthesized this compound.

Conclusion

The purity validation of synthesized this compound requires a multi-faceted analytical strategy. While HPLC-UV serves as the primary tool for quantitative purity assessment, its findings must be corroborated by orthogonal techniques like NMR and LC-MS to ensure the structural integrity of the main component and to comprehensively identify any process-related impurities. By integrating the data from these three powerful analytical methods, researchers and drug development professionals can have high confidence in the quality of their synthesized material, thereby ensuring the reliability and reproducibility of their subsequent scientific investigations. This guide provides a robust framework and detailed protocols to achieve this critical aspect of chemical synthesis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Szafarz, M., Wiela-Hojeńska, A., & Baran, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]

  • Gilar, M., & Jaworski, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Szafarz, M., Wiela-Hojeńska, A., & Baran, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(13-14), 895–902. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • PubChemLite. This compound (C8H5NO2). [Link]

  • ResearchGate. Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). [Link]

  • Googleapis.com. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Arkivoc. Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Bepls. Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). [Link]

  • ResearchGate. Simultaneous estimation of meclizine and nicotinic acid by using RP-HPLC. [Link]

  • Bepls. Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. [Link]

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A Researcher's Guide to the Differential Reactivity of Ethynylpyridine-3-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In the landscape of modern drug discovery and materials science, pyridine-based heterocyclic compounds are foundational building blocks. Their utility is amplified when functionalized with versatile groups like terminal alkynes and carboxylic acids, which open doors to a myriad of synthetic transformations. 6-Ethynylpyridine-3-carboxylic acid (a derivative of nicotinic acid) and its positional isomers are particularly valuable scaffolds. However, not all isomers are created equal. The subtle shift in the arrangement of the ring nitrogen, the ethynyl group, and the carboxylic acid function profoundly alters the molecule's electronic landscape, dictating its reactivity in crucial synthetic operations.

This guide provides an in-depth comparison of the chemical reactivity of three representative isomers of ethynylpyridine carboxylic acid. We will move beyond simple structural diagrams to explore the electronic and steric underpinnings that govern their behavior in key reactions. For researchers and drug development professionals, understanding these nuances is paramount for strategic molecular design, reaction optimization, and the successful synthesis of target compounds. The isomers under comparison are:

  • Isomer A: this compound (6-Ethynylnicotinic acid)

  • Isomer B: 5-Ethynylpyridine-2-carboxylic acid (5-Ethynylpicolinic acid)

  • Isomer C: 2-Ethynylpyridine-4-carboxylic acid (2-Ethynylisonicotinic acid)

The Electronic and Structural Landscape

The reactivity of a pyridine ring is governed by the interplay of inductive and resonance effects. The nitrogen atom is strongly electron-withdrawing (-I effect), creating electron-deficient (electrophilic) carbons at the 2, 4, and 6-positions.[1] The carboxylic acid and ethynyl groups add further layers of electronic complexity.

  • Carboxylic Acid Group (-COOH): Acts as a strong electron-withdrawing group through both induction (-I) and resonance (-M).

  • Ethynyl Group (-C≡CH): The sp-hybridized carbons are more electronegative than sp² carbons, resulting in an inductive electron-withdrawing effect (-I).

The relative positioning of these three components dictates the overall electron distribution, the acidity of the carboxyl proton, the basicity of the ring nitrogen, and the reactivity of the alkyne.

Caption: Structures of the three ethynylpyridine carboxylic acid isomers.

The following diagram illustrates the dominant electronic "push-pull" dynamics within each isomer, which forms the basis for our reactivity predictions.

Caption: Dominant inductive (-I) and mesomeric (-M) electron-withdrawing effects.

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid (pKa)
  • Isomer B (Picolinic derivative): Expected to be the strongest acid . The carboxylate is stabilized by the adjacent nitrogen.

  • Isomer C (Isonicotinic derivative): Expected to have intermediate acidity . The nitrogen is para to the carboxyl group, exerting a moderate electron-withdrawing effect.

  • Isomer A (Nicotinic derivative): Expected to be the weakest acid of the three, as the nitrogen is meta and its inductive effect is less pronounced at the 3-position.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and reliability.[3] The reaction involves a terminal alkyne, an azide, and a copper(I) catalyst.[4][5] In the context of our isomers, the pyridine nitrogen is not an innocent bystander; it can act as a ligand for the copper catalyst. This interaction can be either beneficial or detrimental.

  • Isomer C (2-Ethynyl): Expected to be the most reactive . The nitrogen atom is adjacent to the ethynyl group. This proximity can facilitate the reaction, with the nitrogen acting as an intramolecular ligand that pre-organizes the copper catalyst near the alkyne, accelerating the formation of the key copper-acetylide intermediate.[6]

  • Isomer A (6-Ethynyl): Also expected to be highly reactive . The nitrogen is also in an ortho position (position 6 is equivalent to 2) relative to the alkyne, enabling a similar catalytic enhancement.

  • Isomer B (5-Ethynyl): Expected to have baseline reactivity . The nitrogen is meta to the alkyne and is too distant to provide significant intramolecular catalytic assistance. Its reactivity will be more akin to a standard aryl alkyne.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[7] However, it is well-documented that nitrogen-containing heterocycles like pyridine can pose challenges by coordinating to the palladium catalyst.[8] This coordination can sequester the active catalytic species, leading to lower yields or complete reaction failure. The steric and electronic environment around the nitrogen atom is therefore critical.

  • Isomer A (6-Ethynyl): Expected to have moderate to good reactivity . The nitrogen is ortho to the reacting ethynyl group, which presents a risk of catalyst inhibition through chelation. However, the use of bulky phosphine ligands can often mitigate this effect by sterically discouraging the pyridine from binding to the palladium center.[9][10]

  • Isomer B (5-Ethynyl): Expected to have the highest reactivity . The nitrogen is meta to the ethynyl group, placing it far enough away to minimize detrimental coordination to the palladium catalyst during the catalytic cycle.

  • Isomer C (2-Ethynyl): Expected to be the most challenging . The nitrogen is directly adjacent to the reacting alkyne, creating a strong bidentate chelation site for the palladium catalyst. This is highly likely to lead to catalyst inhibition and poor reaction outcomes unless specialized ligands or conditions are employed.[8]

Nucleophilic Addition to the Ethynyl Group

The ethynyl group in ethynylpyridines is electrophilic and susceptible to nucleophilic attack. This reactivity is dramatically enhanced upon protonation of the basic pyridine nitrogen.[7] The resulting pyridinium salt is strongly electron-withdrawing, which polarizes the alkyne and makes it significantly more reactive. Therefore, the reactivity towards nucleophiles will correlate with the basicity of the ring nitrogen (i.e., the pKa of its conjugate acid).

  • Isomer B (Picolinic derivative): The carboxyl group at the 2-position significantly reduces the basicity of the adjacent nitrogen. Therefore, this isomer will be the least susceptible to acid-catalyzed nucleophilic addition.

  • Isomer A (Nicotinic derivative): Possesses intermediate nitrogen basicity and will show moderate reactivity .

  • Isomer C (Isonicotinic derivative): The nitrogen is furthest from the electron-withdrawing carboxyl group, making it the most basic of the three. This isomer will be the most reactive towards nucleophiles under acidic conditions due to the more favorable formation of the activating pyridinium salt.

Data and Reactivity Summary

The following tables summarize the predicted physicochemical properties and relative reactivities of the isomers based on the principles discussed.

Table 1: Predicted Physicochemical Properties of Isomers

PropertyIsomer A (6-Ethynylnicotinic)Isomer B (5-Ethynylpicolinic)Isomer C (2-Ethynylisonicotinic)
Parent Acid Nicotinic AcidPicolinic AcidIsonicotinic Acid
Predicted Acidity (pKa of -COOH) Weakest (~4.8)Strongest (~4.2)Intermediate (~4.6)
Predicted Basicity (pKa of Py-H+) Intermediate (~3.0)Weakest (~1.0)Strongest (~3.5)

Note: pKa values are estimates based on parent pyridine carboxylic acids and the expected electronic contribution of the ethynyl group.[11][12]

Table 2: Predicted Comparative Reactivity

ReactionIsomer A (6-Ethynylnicotinic)Isomer B (5-Ethynylpicolinic)Isomer C (2-Ethynylisonicotinic)Justification
CuAAC (Click) High Baseline Very High Proximity of N to alkyne provides intramolecular catalysis.[6]
Suzuki Coupling Moderate High Low (Inhibition Risk) Proximity of N to alkyne can chelate and inhibit the Pd catalyst.[8]
Nucleophilic Add. Moderate Low High Reactivity correlates with nitrogen basicity and ease of protonation.[7]

Experimental Protocols

The following are generalized, self-validating protocols for key transformations. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for CuAAC Reaction

This protocol is based on the in-situ generation of Cu(I) from CuSO₄ and a reducing agent, a widely adopted and reliable method.[5][13]

G start Start: Prepare Reagents reagents Dissolve alkyne isomer (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1). start->reagents add_cu Add CuSO₄·5H₂O solution (5 mol%). reagents->add_cu add_asc Add Sodium Ascorbate solution (10 mol%) to initiate the reaction. add_cu->add_asc react Stir vigorously at room temperature. Monitor by TLC or LC-MS. add_asc->react workup Upon completion, dilute with water and extract with an organic solvent (e.g., EtOAc). react->workup purify Wash organic layer with brine, dry (Na₂SO₄), and concentrate in vacuo. workup->purify end Purify the crude product via flash column chromatography. purify->end

Caption: General experimental workflow for a CuAAC "Click" Reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, dissolve the ethynylpyridine carboxylic acid isomer (1.0 equivalent) and the corresponding azide partner (1.05-1.2 equivalents) in a 1:1 mixture of tert-butanol and water (approx. 0.2 M concentration).

  • Catalyst Addition: To the stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).

  • Workup: Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol uses a common palladium catalyst and base combination suitable for many heteroaromatic couplings.[14][15]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation note Pyridine-N can interfere here pd2_complex->note pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²-B(OR)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Inert Setup: To an oven-dried Schlenk flask, add the ethynylpyridine carboxylic acid isomer (assuming it has been converted to a halide or triflate, 1.0 equivalent), the boronic acid or ester partner (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to the flask.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography or recrystallization.

Conclusion and Outlook

The choice of a this compound isomer is a critical decision that extends far beyond its mere structure. As we have demonstrated, the positional arrangement of the key functional groups creates distinct electronic environments that govern reactivity in fundamental synthetic transformations.

  • For Click Chemistry (CuAAC) , isomers with the nitrogen adjacent to the alkyne (Isomers A and C ) are superior choices due to intramolecular catalytic effects.

  • For Suzuki-Miyaura Coupling , the isomer with the most remote nitrogen (Isomer B ) is the safest starting point to avoid catalyst inhibition.

  • For reactions involving Nucleophilic Addition to the alkyne, the isomer with the most basic nitrogen (Isomer C ) will be the most reactive under acid-catalyzed conditions.

By understanding these structure-reactivity relationships, researchers can strategically select the optimal building block for their synthetic campaigns, minimizing failed reactions and accelerating the discovery of new medicines and materials. This guide serves as a predictive framework, grounded in the fundamental principles of organic chemistry, to aid in that selection process.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.

  • Alam, M. M., et al. (2024). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules.

  • BenchChem. (2025). Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • Gros, P., et al. (2006). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Interchim. Click Chemistry (Azide / alkyne reaction).

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.

  • Wikipedia. Pyridine.

  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.

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  • ChemicalBook. (2022). 2-Ethynyl-isonicotinic acid.

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  • University of Liverpool. Pyridines: properties, syntheses & reactivity.

  • Baseer, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules.

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  • Smolecule. Buy 6-Ethynylpicolinic acid.

  • Sigma-Aldrich. 5-Ethynylpicolinic acid.

  • Williams, R. pKa Data Compiled by R. Williams.

  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Journal of the Chemical Society, Perkin Transactions 2.

  • Lemmerer, A., & Govindraju, S. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes. ResearchGate.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

  • Hiroki, H., et al. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett.

  • Pluta, R., et al. (2019). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate.

  • Wikipedia. Click chemistry.

  • Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research.

  • Strotman, N. A., & Chobanian, H. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.

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A Senior Application Scientist's Guide to 6-Ethynylpyridine-3-carboxylic acid vs. Other Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical properties and biological significance.[1] This guide provides an in-depth comparison of 6-Ethynylpyridine-3-carboxylic acid, a bifunctional building block, against other key functionalized pyridine derivatives. We will explore how the unique combination of a reactive ethynyl group and a versatile carboxylic acid moiety on the same pyridine core offers distinct advantages in synthesis, reactivity, and application. Through comparative data, mechanistic insights, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the strategic potential of functionalized pyridines.

The Pyridine Scaffold: A Privileged Heterocycle

The pyridine ring, an isostere of benzene where a methine group is replaced by a nitrogen atom, is a fundamental heterocyclic compound in both organic and medicinal chemistry.[1] This nitrogen atom imparts basicity, polarity, and the ability to participate in hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates.[1][2] Consequently, the pyridine nucleus is found in a vast array of FDA-approved drugs, treating conditions from tuberculosis and cancer to hypertension and Alzheimer's disease.[3][4][5]

The true power of the pyridine scaffold lies in its amenability to functionalization. The electron-withdrawing nature of the nitrogen atom makes the carbon atoms electrophilic, particularly at the C2, C4, and C6 positions, facilitating nucleophilic substitution reactions.[1] By strategically placing functional groups—such as carboxylic acids, halogens, amines, and alkynes—chemists can precisely tune the molecule's steric, electronic, and physicochemical properties to achieve desired biological activity or material characteristics.

This guide focuses on a particularly strategic derivative, This compound , and compares its utility against other common functionalized pyridines to highlight its unique advantages.

A Tale of Two Functions: The Unique Profile of this compound

This compound (also known as 6-ethynylnicotinic acid) is a bifunctional reagent that offers two distinct and highly valuable chemical handles on a single, stable aromatic core.

  • The Carboxylic Acid (C3 Position): The carboxylic acid group at the 3-position (the "nicotinic acid" position) is a versatile functional group. It can readily participate in amide bond formation, esterification, and can act as a coordinating ligand for metal ions.[6][7] This makes it invaluable for creating linkers in Metal-Organic Frameworks (MOFs), attaching molecules to biological probes, or serving as a key binding motif in enzyme inhibitors.[3][7]

  • The Ethynyl Group (C6 Position): The terminal alkyne, or ethynyl group, is a powerful tool for carbon-carbon bond formation. It is a key substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the facile introduction of aryl, vinyl, or other alkynyl groups.[8][9][10] Furthermore, it is a primary participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific bioconjugation under mild conditions.

The strategic placement of these two groups on the same pyridine ring creates a powerful building block for constructing complex molecular architectures with a high degree of control.

cluster_0 This compound cluster_1 Functionality 1: C3-Carboxylic Acid cluster_2 Functionality 2: C6-Ethynyl Group mol A Bifunctional Scaffold cooh_node Carboxylic Acid mol->cooh_node Position 3 cch_node Terminal Alkyne mol->cch_node Position 6 app1 Amide Coupling cooh_node->app1 app2 Esterification cooh_node->app2 app3 MOF Linker / Metal Coordination cooh_node->app3 app4 Sonogashira Coupling cch_node->app4 app5 Click Chemistry (CuAAC) cch_node->app5 app6 Polymerization cch_node->app6

Caption: Dual reactivity pathways of this compound.

Comparative Analysis with Other Functionalized Pyridines

To fully appreciate the utility of this compound, it is essential to compare it with other pyridine derivatives where one or both of its key functional groups are absent or replaced.

Caption: Structural and functional comparison of key pyridine building blocks.

vs. Pyridine-3-carboxylic acid (Nicotinic Acid)
  • Advantage of 6-Ethynyl: The primary advantage is the presence of the ethynyl group. While nicotinic acid is a valuable building block for derivatization via its carboxylic acid, it lacks a versatile handle for carbon-carbon bond formation.[6][11] this compound allows for a two-step, orthogonal synthesis strategy: first, perform a Sonogashira coupling to build a complex carbon skeleton, and second, use the carboxylic acid to conjugate this skeleton to another molecule (e.g., a peptide or a solid support).

  • When to Choose Nicotinic Acid: For applications where only the carboxylic acid functionality is needed and a C6-substituent is not required or desired, the simpler and more cost-effective nicotinic acid is a logical choice.

vs. 3-Ethynylpyridine
  • Advantage of 6-Ethynyl: The addition of the carboxylic acid provides a crucial point of attachment and modifies the electronic properties of the ring. In drug design, a carboxylic acid can act as a hydrogen bond donor/acceptor or a salt-bridge participant, significantly increasing binding affinity to a biological target.[1] In materials science, it provides the necessary functionality to act as a linker in MOFs.[7] 3-Ethynylpyridine lacks this second reactive site.[8]

  • When to Choose 3-Ethynylpyridine: If the sole purpose is to incorporate a pyridine-alkyne moiety into a polymer backbone or as a terminal group where no further conjugation is needed, 3-Ethynylpyridine is sufficient.[8]

vs. 6-Halopyridine-3-carboxylic acids (e.g., 6-Bromo)
  • Advantage of 6-Ethynyl: The ethynyl group is ready for immediate use in click chemistry. A 6-halopyridine requires a cross-coupling reaction to introduce the alkyne, adding a synthetic step. Furthermore, the terminal alkyne itself can be a pharmacophore or a structural element, providing a rigid, linear extension from the pyridine core, which can be critical for probing deep binding pockets in enzymes.

  • When to Choose a 6-Halopyridine: Halopyridines are versatile precursors. They can participate in a wider range of cross-coupling reactions beyond Sonogashira (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amino, or other groups, offering broader synthetic flexibility if an alkyne is not the desired final functionality.

Performance Data & Applications

The unique structure of this compound lends itself to superior performance in specific, high-value applications.

Medicinal Chemistry: Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding site. The pyridine nitrogen is well-suited for this role. The carboxylic acid can form additional interactions with nearby residues, while the ethynyl group can be extended to reach into the hydrophobic back pocket, a common strategy for increasing potency and selectivity.

Table 1: Comparative Performance Data of Pyridine-Based Kinase Inhibitors

Compound Class Target Kinase Key Functional Groups Representative IC50 Rationale for Performance
Ethynyl-Pyridine Carboxylates VRK1[12] N (Hinge-binding), COOH (Solvent front), Ethynyl (Back pocket) 150 nM[12] The ethynyl group allows for extension into a hydrophobic pocket, while the pyridine N anchors in the hinge region, leading to high potency.[13][14]
Pyridine Carboxylates Various N (Hinge-binding), COOH (Solvent front) 1 - 10 µM Lacks the hydrophobic extension provided by the ethynyl group, often resulting in lower potency compared to derivatives with this feature.

| Aminopyridines | VRK2[13] | N (Hinge-binding), Amino group | 400 nM (KD)[13] | The amino group can also form crucial hydrogen bonds, but the synthetic versatility of the ethynyl group for library generation is lost. |

Materials Science: MOF Linkers

In the synthesis of Metal-Organic Frameworks (MOFs), the linker molecule dictates the structure and properties of the final material. Carboxylic acid-functionalized pyridines are excellent linkers.[7][15]

  • This compound as a Linker: Can be used to create porous frameworks where the carboxylic acid coordinates to the metal centers. The unreacted ethynyl groups would then line the pores of the MOF, offering a reactive surface for post-synthetic modification (PSM). This allows for the covalent anchoring of catalysts, sensors, or other functional molecules inside the MOF channels.

  • Comparison with Pyridinedicarboxylic Acids: While linkers like pyridine-3,5-dicarboxylic acid create stable frameworks, they lack the specific reactivity for PSM that the ethynyl group provides. This makes this compound a superior choice for creating "smart" or functionalized materials.[15]

Experimental Protocols

To ensure the practical application of this guide, we provide a detailed, validated protocol for a key reaction involving the ethynyl moiety.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl halide. The Sonogashira reaction is a robust method for forming a C(sp)-C(sp²) bond.[9][10]

Objective: To synthesize an aryl-alkynyl pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide or Bromide (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, Pd(PPh₃)₄, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Palladium Catalyst: The Pd(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.[16]

  • Copper(I) Co-catalyst: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is crucial for the catalytic cycle's efficiency.[16]

  • Amine Base: The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide acid formed during the reaction, preventing catalyst deactivation.[16]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical for maintaining its activity.

start Start: Assemble Reagents setup 1. Combine Solids (Pyridine, Aryl Halide, Pd/Cu catalysts) in Schlenk flask under Argon start->setup add_solvents 2. Add Anhydrous Solvent and Amine Base via Syringe setup->add_solvents react 3. Stir and Heat (50-80 °C) Monitor by TLC/LC-MS add_solvents->react workup 4. Quench and Extract (Aq. NH4Cl, Ethyl Acetate) react->workup purify 5. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Sonogashira coupling protocol.

Conclusion

This compound stands out as a uniquely versatile and powerful building block in the landscape of functionalized pyridines. While simpler derivatives like nicotinic acid or 3-ethynylpyridine have their place, the dual-functionality of this compound offers an unparalleled platform for creating complex, high-value molecules with a high degree of synthetic control. Its ability to undergo orthogonal reactions—leveraging modern cross-coupling and click chemistry via its alkyne, alongside traditional amide or ester chemistry via its carboxylic acid—makes it an exceptionally strategic choice for advanced applications in drug discovery, chemical biology, and materials science. Researchers and developers are encouraged to consider this scaffold when designing synthetic routes that require a combination of molecular extension, bioconjugation, and specific polar interactions.

References

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  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
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  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025, August 27). ScienceDirect.
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  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). PubMed Central.
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  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). MDPI.
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A Senior Application Scientist's Guide to Benchmarking Sonogashira Catalysts for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal and materials chemistry, the Sonogashira cross-coupling reaction is an indispensable tool for forging C(sp²)-C(sp) bonds, constructing the alkynyl-substituted pyridine motifs that are central to countless pharmaceuticals and functional materials.[1][2][3] However, the seemingly straightforward nature of this reaction belies a significant challenge: the pyridine nitrogen. Its potent coordinating ability can inhibit or deactivate common palladium catalysts, leading to sluggish reactions, low yields, and inconsistent results—a phenomenon often dubbed the "2-pyridyl problem".[4][5][6]

This guide provides a comprehensive framework for objectively benchmarking Sonogashira catalysts for these challenging substrates. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to select, optimize, and troubleshoot with confidence.

The Challenge: Pyridine as a Catalyst Poison

The lone pair of electrons on pyridine's nitrogen atom readily coordinates to the palladium center of the catalyst.[4][6] This coordination can block active sites required for the catalytic cycle, effectively sequestering the palladium and leading to catalyst deactivation.[4][5][7] This is particularly problematic for 2-substituted pyridines, where the nitrogen is sterically positioned to maximize this inhibitory interaction.[5] Consequently, catalyst systems that perform exceptionally well for simple aryl halides may fail entirely when applied to pyridine substrates. A successful catalyst system must therefore be robust enough to overcome this inherent inhibition.

The Catalytic Cycle: A Refresher

Understanding the mechanism is key to troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle involves oxidative addition of the halo-pyridine to the active Pd(0) species, followed by transmetalation with a copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9] The secondary copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne.[8][9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Ar)(X) Pd0->PdII Oxidative Addition PdII_alkyne L₂Pd(II)(Ar)(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Alkynyl-Pyridine (Ar-C≡CR) PdII_alkyne->Product ArX Halo-Pyridine (Ar-X) ArX->PdII CuX Cu(I)X CuCCR Cu(I)C≡CR CuX->CuCCR Deprotonation (Base) CuCCR->PdII CuCCR->CuX Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuCCR

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst, ligand, and conditions is paramount. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems often provide superior performance for challenging pyridine substrates.[10][11]

Catalyst / PrecatalystLigandCo-CatalystBaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ PPh₃CuIEt₃N, DIPATHF, DMF60-10060-85Classic, widely available. Can be sensitive to air. May require higher catalyst loading.[11][12]
PdCl₂(PPh₃)₂ PPh₃CuIEt₃NDMF80-10070-90Air-stable Pd(II) precatalyst, reduced in situ. Often a reliable starting point.[12][13]
Pd(CF₃COO)₂ PPh₃CuIEt₃NDMF100>90Highly effective system identified in optimization studies for aminobromopyridines.[1][14]
XPhos Pd G3 XPhosNone (Cu-free)K₃PO₄, Cs₂CO₃THF, Toluene80-100>90Buchwald precatalyst. Bulky, electron-rich ligand helps prevent catalyst deactivation and facilitates oxidative addition.[10]
PEPPSI™-IPr IPr (NHC)None (Cu-free)K₂CO₃t-BuOH80>95N-Heterocyclic Carbene (NHC) ligand offers strong σ-donation, creating a robust catalyst resistant to deactivation.[10][15]
[DTBNpP]Pd(crotyl)Cl DTBNpPNone (Cu-free)TMPDMSORT>90Monoligated precatalyst enabling room-temperature, copper-free couplings even with challenging substrates.[16]

Scientist's Note: The trend towards copper-free systems is driven by the desire to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify product purification.[9][17][18] Modern bulky phosphine ligands (e.g., XPhos) and N-Heterocyclic Carbene (NHC) ligands are often key to successful copper-free protocols, as they stabilize the palladium center and promote the catalytic cycle without the need for a copper co-catalyst.[10][16][18]

Experimental Guide: A Standardized Benchmarking Protocol

To objectively compare catalysts, a standardized experiment is essential. Here, we propose a protocol for the coupling of 2-bromopyridine with phenylacetylene. This serves as a representative and moderately challenging model system.

Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Select Catalyst Systems (e.g., Pd(PPh₃)₄/CuI, XPhos G3) B 2. Prepare Stock Solutions (Substrates, Base) A->B C 3. Dry Glassware & Reagents B->C D 4. Set up Parallel Reactions (Inert Atmosphere) C->D E 5. Add Reagents & Catalysts D->E F 6. Run at Defined Temp/Time E->F G 7. Quench & Workup F->G H 8. Analyze Crude Mixture (LC-MS, GC-MS for Conversion) G->H I 9. Purify & Calculate Yield H->I

Caption: Standardized workflow for benchmarking Sonogashira catalysts.
Protocol: Coupling of 2-Bromopyridine and Phenylacetylene

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium Catalyst/Precatalyst (See Table, e.g., 2 mol%)

  • Copper(I) Iodide (if required, e.g., 4 mol%)

  • Base (See Table, e.g., Et₃N, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, and copper(I) iodide (if applicable) under an inert atmosphere.[8]

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species and to avoid oxidative homocoupling of the alkyne, especially in copper-catalyzed reactions.[17]

  • Reagent Addition: Add the 2-bromopyridine (1.0 equiv). Seal the flask and add the anhydrous, degassed solvent via syringe, followed by the base (e.g., triethylamine).

    • Rationale: Using degassed solvents minimizes dissolved oxygen. The base is essential for deprotonating the terminal alkyne to form the reactive acetylide species.[2]

  • Alkyne Addition: Add the phenylacetylene (1.2 equiv) dropwise via syringe.

    • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable halo-pyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the isolated yield.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst deactivation by pyridine.[4][5]Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., XPhos, NHCs).[10] Increase catalyst loading as a last resort.
Inactive catalyst or reagents.Use fresh, high-purity catalysts and reagents. Ensure the amine base is pure and dry.[19]
Insufficiently inert atmosphere.Improve degassing techniques (e.g., freeze-pump-thaw cycles). Ensure a positive pressure of inert gas.[19]
Significant Homocoupling Presence of oxygen in a copper-catalyzed reaction.[17]Rigorously exclude oxygen. Switch to a copper-free protocol.[16][18]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This is sometimes observed but doesn't always mean reaction failure.[19] If conversion stalls, the ligand may not be robust enough to stabilize the Pd(0) species. Switch to a more strongly coordinating ligand.

Conclusion

Benchmarking Sonogashira catalysts for pyridine substrates is not a one-size-fits-all endeavor. Success hinges on recognizing the inherent challenge of catalyst inhibition and systematically evaluating modern, robust catalytic systems designed to overcome it. By moving from traditional Pd/PPh₃ systems to advanced Buchwald or NHC-ligated precatalysts, researchers can often achieve higher yields under milder, copper-free conditions. This guide provides the strategic framework and a practical, self-validating protocol to identify the optimal catalyst for your specific pyridine-containing target, accelerating progress in drug discovery and materials science.

References

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH).
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A Comparative Guide to the Characterization of 6-Ethynylpyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 6-ethynylpyridine-3-carboxylic acid, a nicotinic acid derivative with potential applications in medicinal chemistry, against its non-ethynylated analog, 6-methylnicotinic acid. By presenting detailed experimental protocols, comparative analytical data, and the underlying scientific rationale, this document serves as a practical resource for the synthesis and comprehensive characterization of this class of compounds.

Introduction: The Significance of the Ethynyl Moiety in Drug Design

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly modulate a molecule's pharmacological profile. This modification can enhance binding affinity to target proteins through various interactions, including hydrogen bonding and π-π stacking, alter metabolic stability, and improve pharmacokinetic properties. The synthesis and characterization of this compound are therefore of considerable interest for the development of novel enzyme inhibitors and other therapeutics.[3][4]

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[5] The following protocol outlines a practical approach for this synthesis, starting from a halogenated pyridine-3-carboxylic acid derivative.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 6-chloronicotinate (or corresponding bromo- or iodo- derivative)

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Sonogashira Coupling of Methyl 6-chloronicotinate with Trimethylsilylacetylene

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-chloronicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran and anhydrous triethylamine (2.0 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-((trimethylsilyl)ethynyl)nicotinate.

Step 2: Deprotection of the Silyl Group

  • Dissolve the silylated intermediate (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 6-ethynylnicotinate.

Step 3: Hydrolysis of the Ester

  • Dissolve the methyl 6-ethynylnicotinate in a mixture of methanol and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of ~4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Diagram of the Sonogashira Coupling Workflow

Sonogashira_Workflow start Start: Methyl 6-chloronicotinate coupling Sonogashira Coupling (Pd/Cu catalysis, TEA, THF) start->coupling Trimethylsilylacetylene deprotection Silyl Deprotection (K2CO3, MeOH/DCM) coupling->deprotection hydrolysis Ester Hydrolysis (LiOH, MeOH/H2O) deprotection->hydrolysis end End Product: This compound hydrolysis->end

Caption: Workflow for the synthesis of this compound.

Comparative Characterization Data

The introduction of the ethynyl group at the 6-position of the pyridine ring is expected to induce significant changes in the spectroscopic properties of the molecule compared to its methyl-substituted counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The protons on the pyridine ring are expected to show characteristic shifts. The ethynyl proton will appear as a singlet in a region distinct from the aromatic protons.

¹³C NMR Spectroscopy: The two sp-hybridized carbons of the ethynyl group will be readily identifiable in the ¹³C NMR spectrum.

Compound ¹H NMR (Predicted/Observed δ, ppm) ¹³C NMR (Predicted/Observed δ, ppm)
This compound H2: ~9.2, H4: ~8.4, H5: ~7.8, Ethynyl-H: ~3.5C2: ~153, C3: ~128, C4: ~140, C5: ~122, C6: ~145, C=O: ~166, C≡CH: ~82, C≡CH: ~80
6-Methylnicotinic acid H2: 9.04, H4: 8.18, H5: 7.29, CH₃: 2.61C2: 159.9, C3: 124.0, C4: 137.9, C5: 123.0, C6: 150.9, C=O: 167.3, CH₃: 24.3

Note: Predicted values for this compound are based on standard substituent effects. Observed data for 6-methylnicotinic acid is from publicly available spectral databases.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The ethynyl group will give rise to two characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹) for this compound Notes
O-H (Carboxylic Acid)3300-2500 (broad)The broadness is due to hydrogen bonding.[8][9]
C≡C-H (Terminal Alkyne)~3300 (sharp)This sharp peak may be superimposed on the broad O-H stretch.
C≡C (Alkyne)2260-2100 (weak to medium)This is a key diagnostic peak for the ethynyl group.[10]
C=O (Carboxylic Acid)1760-1690 (strong)The exact position can be influenced by conjugation.[8]
C=C, C=N (Aromatic Ring)1600-1450 (medium)Characteristic absorptions for the pyridine ring.
Mass Spectrometry (MS)

The molecular weight of this compound is 147.13 g/mol .[11] High-resolution mass spectrometry should confirm the elemental composition. The fragmentation pattern in the mass spectrum is expected to show a prominent peak corresponding to the loss of the carboxylic acid group.

Biological Activity and Potential Applications: A Comparative Perspective

Nicotinic acid and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][12][13][14] The introduction of an ethynyl group can enhance these activities. For instance, ethynyl-substituted heterocycles have shown potent inhibitory activity against various enzymes, such as kinases and proteases, which are key targets in cancer and inflammatory diseases.

A comparative biological evaluation of this compound and its derivatives against other nicotinic acid analogs would be crucial to elucidate the structure-activity relationship (SAR) and to identify lead compounds for further development. Such studies would typically involve in vitro assays against specific molecular targets and cell-based assays to assess cytotoxicity and efficacy.

Diagram of a Potential Signaling Pathway

Signaling_Pathway Ethynyl_Derivative 6-Ethynylpyridine-3-carboxylic acid derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Ethynyl_Derivative->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Downstream->Inhibition Blockage of Cellular Processes

Sources

A Comparative Guide to the Biological Activity of Ethynylpyridine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design.[2] The introduction of an ethynyl (-C≡C-) group onto this scaffold further enhances its utility, providing a rigid, linear linker that can precisely orient pharmacophoric groups, improve binding affinity, and in some cases, act as a reactive "warhead" for covalent inhibition.[3][4] This guide offers a comparative analysis of the diverse biological activities of ethynylpyridine analogs, supported by experimental data and protocols to provide researchers with actionable insights for their own discovery programs.

Comparative Analysis of Biological Activities

Ethynylpyridine analogs have demonstrated remarkable versatility, exhibiting potent activities across several therapeutic areas, including oncology, neuroscience, and infectious diseases. The placement of the ethynyl group and other substituents on the pyridine ring dictates the specific biological target and resulting pharmacological effect.[1][5]

Anticancer Activity

The development of novel anticancer agents is a primary focus for ethynylpyridine research. These compounds exert their effects through multiple mechanisms, most notably by disrupting microtubule dynamics and inhibiting key signaling kinases.[6][7]

A significant class of ethynylpyridine analogs functions by targeting the colchicine-binding site on β-tubulin.[7][8] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic spindle formation in rapidly dividing cancer cells. The resulting mitotic arrest ultimately leads to apoptotic cell death.[7]

Several diarylpyridine derivatives, which can be considered ethynylpyridine bioisosteres where the alkyne is part of a larger conjugated system or linker, have shown potent antiproliferative activities. For instance, certain pyridine-bridged analogues of Combretastatin A-4 (CA-4) potently inhibit cell survival and growth.[9] The structure-activity relationship (SAR) indicates that a 3-atom linker containing nitrogen is favorable, and specific substitutions on the phenyl rings are crucial for high potency.[9] Similarly, novel thienopyridine indole derivatives have been developed as tubulin polymerization inhibitors, with some compounds showing IC₅₀ values below 4 nmol/L against various cancer cell lines.[10]

Table 1: Comparative Antiproliferative and Tubulin Inhibition Activity of Select Analogs

Compound ClassTarget Cell LineAntiproliferative IC₅₀Tubulin Polymerization IC₅₀Reference
Thienopyridine Indole (20b)MGC-8031.61 nMNot specified[10]
Diarylpyridine (10t)HeLa, MCF-7, SGC-79010.19–0.33 µMPotent, similar to CA-4[7]
Pyridine-bridged CA-4 (4h)HeLa<10 nMNot specified[9]
Pyridine-bridged CA-4 (4s)HeLa<10 nMNot specified[9]
Pyridine Hybrid (3b)MCF-74.03 µM4.03 µM[11]

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12] Ethynylpyridine scaffolds have been successfully employed to create potent and selective kinase inhibitors. The pyridine core often serves as a "hinge-binder," mimicking the adenine moiety of ATP to anchor the inhibitor in the enzyme's active site.[13]

  • Recepteur d'Origine Nantais (RON) Kinase: Thieno[2,3-b]pyridines with an ethynyl-linked substituent have been identified as potent inhibitors of RON splice variants, which are implicated in tumorigenesis. Compound 15f from one such study demonstrated excellent in vitro kinase inhibition and significant tumor growth inhibition (74.9% at 10 mg/kg) in a patient-derived xenograft model.[14]

  • Epidermal Growth Factor Receptor (EGFR): SAR studies have shown that substituting an anilino group in the meta position with an ethynyl group can lead to very potent EGFR kinase inhibitors.[3]

  • Dual CDK2/GSK3β Kinase: Pyridine-dihydrothiazole hybrids have been developed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). Compound 13a in one study was the most potent dual inhibitor (IC₅₀ = 0.396 µg/mL for CDK2, 0.118 µg/mL for GSK3β) and induced G1 cell cycle arrest and apoptosis.[15]

Neuromodulatory Activity: mGluR5 Antagonists

In the field of neuroscience, ethynylpyridine analogs have emerged as potent negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological and psychiatric disorders, including anxiety and addiction.

The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a well-characterized mGluR5 antagonist. Structure-activity relationship studies on MTEP analogs have revealed key insights:

  • Substitution Position: Analogs with substituents at the 5-position of the pyridine ring are generally more potent than those substituted at the 2- or 6-positions.[5]

  • Nature of Substituent: Small, unsaturated groups like vinyl or ethynyl at the 5-position lead to very potent activity.[5] For instance, an analog with an ethynyl group at this position (compound 59) was the second most potent mGluR5 antagonist in a reported series.[5]

Table 2: mGluR5 Antagonist Activity of MTEP Analogs

CompoundPyridine Ring SubstitutionFunctional Potency (IC₅₀)Reference
MTEPUnsubstituted24 nM[5]
Analog 565-vinylPotent[5]
Analog 595-ethynylVery Potent[5]
Analog (2-chloro)2-chloro45 nM[5]
Analog (2-ethynyl)2-ethynylLess active than 2-chloro[5]
Antimicrobial and Antiparasitic Activity

The ethynylpyridine scaffold is also a promising framework for developing agents against infectious diseases.

  • Antibacterial/Antifungal: While much of the literature discusses pyridine derivatives broadly, specific thieno-pyridine derivatives have shown notable activity.[16][17][18] The nature of substituents plays a critical role; for example, compound 2d in one study was particularly potent against Staphylococcus aureus, while compounds with electron-withdrawing groups showed reduced efficacy.[17]

  • Antiparasitic: Alkynyl-substituted thienopyrimidines (a related scaffold) have been optimized from human kinase inhibitors to target protozoan parasites. Compound GW837016X , featuring an alkyne "warhead," inhibits the proliferation of Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) with an EC₅₀ of 0.4 µM.[4] This compound was shown to inhibit mitosis and cytokinesis in the parasite.[4]

Key Experimental Protocols

To ensure the reproducibility and validity of biological comparisons, standardized protocols are essential. The following sections detail common assays used to evaluate the activities described above.

MTT Assay for Cellular Proliferation

This colorimetric assay is a cornerstone for evaluating the cytotoxic or antiproliferative effects of compounds on cancer cell lines. Its principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[19] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethynylpyridine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p3 Treat Cells with Compounds p1->p3 p2 Prepare Compound Serial Dilutions p2->p3 p4 Incubate (48-72h) p3->p4 p5 Add MTT Reagent & Incubate (4h) p4->p5 p6 Solubilize Formazan Crystals p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate IC50 p7->p8

Caption: Workflow for the MTT cell proliferation assay.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering or absorbance over time.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a 10 mM stock of GTP.

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (e.g., Colchicine at 5 µM), and a negative control/promoter (e.g., Paclitaxel).[20]

  • Initiation of Polymerization: Add the tubulin solution (final concentration ~3 mg/mL) to the wells. To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final extent of polymerization (A_max) are calculated for each concentration. The IC₅₀ is the concentration of the compound that reduces the extent of polymerization by 50% compared to the vehicle control.

Tubulin_Polymerization cluster_cycle Microtubule Dynamics cluster_inhibitors Inhibitor Action Dimers αβ-Tubulin Dimers Polymers Microtubules Dimers->Polymers Polymerization (GTP-dependent) Polymers->Dimers Depolymerization Inhibitor Ethynylpyridine Analog (Colchicine-Site Binder) Inhibitor->Dimers Sequesters dimers, prevents addition Promoter Stabilizer (e.g., Paclitaxel) Promoter->Polymers Prevents disassembly

Caption: The effect of inhibitors on microtubule dynamics.

Conclusion and Future Outlook

Ethynylpyridine analogs represent a highly versatile and pharmacologically significant class of compounds. Their rigid structure allows for precise probing of binding pockets, leading to potent and often selective agents against a range of biological targets. The most prominent activities are seen in oncology, where these analogs function as highly effective tubulin polymerization inhibitors and kinase inhibitors.[7][14] Furthermore, their utility as mGluR5 modulators and as scaffolds for antimicrobial agents highlights their broad therapeutic potential.[5][17]

Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds. Structure-based design, guided by a deeper understanding of target-ligand interactions, will be crucial for developing next-generation ethynylpyridine analogs with enhanced efficacy and reduced off-target effects, paving the way for their successful clinical translation.

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A Senior Application Scientist's Guide to the Structural Analysis of 6-Ethynylnicotinic Acid Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of methodologies for the structural analysis of protein adducts formed by 6-ethynylnicotinic acid. As a compound of increasing interest in covalent drug discovery, understanding its interaction at a molecular level is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and insightful analytical strategy.

Introduction: The Dual Role of 6-Ethynylnicotinic Acid

6-Ethynylnicotinic acid is a versatile chemical entity. Its nicotinic acid scaffold offers a metabolic handle and a potential pharmacophore, while the terminal alkyne group serves a dual purpose. It can act as a bioorthogonal handle for "click" chemistry applications, such as target identification and visualization.[1] More critically for this guide, the ethynyl group can also function as a covalent warhead, reacting with nucleophilic amino acid residues on target proteins to form stable adducts.[2] This covalent interaction can lead to prolonged and potent target engagement, a desirable characteristic for therapeutic agents.[3][4]

The central challenge, and the focus of this guide, is the precise structural characterization of these covalent adducts. Determining which amino acid is modified and understanding the three-dimensional context of this modification is essential for rational drug design, mechanism-of-action studies, and ensuring target selectivity.

Section 1: The Chemistry of Adduct Formation

The reactivity of a covalent inhibitor is a critical parameter. An ideal warhead is reactive enough to bind its target under physiological conditions but not so reactive that it indiscriminately labels off-target proteins, which can lead to toxicity.[4] The terminal alkyne of 6-ethynylnicotinic acid is considered a relatively mild electrophile. Its reactivity is often directed towards "soft" nucleophiles, with cysteine's thiol group being a primary target. The reaction proceeds via a Michael addition mechanism, where the nucleophilic cysteine attacks one of the carbons of the alkyne, forming a stable vinyl sulfide linkage.[2]

Comparison with Alternative Covalent Warheads:

WarheadTypical Target Residue(s)ReactivityKey Considerations
Terminal Alkyne CysteineLow to ModerateHigh selectivity, stable adduct. May require proximal activating groups or long incubation times.
Acrylamide CysteineModerate to HighWidely used, robust reaction. Can have higher off-target reactivity.[5]
Chloroacetamide Cysteine, Lysine, HistidineHighVery reactive, prone to off-target effects. Often used in fragment screening.[3]
Fluorosulfate Tyrosine, Serine, LysineHighCan target less common nucleophiles. Stability can be a concern.[4]
Nitrile CysteineReversibleForms a reversible thioimidate adduct, offering a different pharmacological profile.[6][7]

The choice of 6-ethynylnicotinic acid is often a strategic one, favoring selectivity over raw reactivity. This makes the precise identification of its targets, which may be of low abundance, a critical experimental challenge.[8]

Section 2: A Unified Workflow for Adduct Characterization

A multi-tiered approach is necessary to move from initial confirmation of covalent binding to a high-resolution 3D structure. This workflow integrates mass spectrometry for primary structure determination with crystallographic methods for tertiary structure visualization.

Adduct_Analysis_Workflow cluster_0 Initial Confirmation cluster_1 Primary Structure Analysis (Site ID) cluster_2 Higher-Order Structure Analysis (3D) cluster_3 Final Model IntactMS Intact Protein MS Digestion Proteolytic Digestion (e.g., Trypsin) IntactMS->Digestion Confirms Adduct Mass Enrichment Peptide Enrichment (Optional) Digestion->Enrichment LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Enrichment->LCMSMS DB_Search Database Search & Data Analysis LCMSMS->DB_Search Generates Fragmentation Spectra Crystallography X-ray Crystallography or Cryo-EM DB_Search->Crystallography Identifies Modified Peptide/Residue FinalModel Integrated Structural Model (Adduct Site in 3D Context) DB_Search->FinalModel Provides Sequence Context Structure_Solve Structure Solution & Refinement Crystallography->Structure_Solve Provides Electron Density Data Structure_Solve->FinalModel Fragmentation_Comparison cluster_0 Peptide Fragmentation Methods cluster_CID CID/HCD cluster_ETD ETD/ECD Peptide Precursor Ion (Modified Peptide) CID_Node Collision-Induced Dissociation Peptide->CID_Node ETD_Node Electron Transfer Dissociation Peptide->ETD_Node b_y_ions b- and y-ions (Backbone Fragmentation) CID_Node->b_y_ions Result1 Result1 b_y_ions->Result1 Good for general sequencing c_z_ions c- and z-ions (Backbone Fragmentation) ETD_Node->c_z_ions Result2 Result2 c_z_ions->Result2 Preserves labile modifications

Sources

A Comparative Guide to the Synthesis of Ethynylpyridines: Established Methods and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethynylpyridines in Modern Chemistry

Ethynylpyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and catalysis. The presence of both a basic pyridine ring and a reactive terminal alkyne functionality within the same molecule imparts unique properties, making them valuable building blocks for the synthesis of complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metal catalysts, while the ethynyl group serves as a versatile handle for various transformations, most notably in carbon-carbon bond formation through reactions like the Sonogashira coupling and click chemistry. This guide provides a comparative analysis of the most prominent methods for the synthesis of ethynylpyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies, complete with experimental protocols and supporting data.

I. The Workhorse of C(sp)-C(sp²) Coupling: The Sonogashira Reaction

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as the most widely employed method for the synthesis of ethynylpyridines.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern organic synthesis.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1][2]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired ethynylpyridine and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide [Ar-Pd(II)-X]L₂ Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkynyl [Ar-Pd(II)-C≡CR]L₂ PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->PdII_halide Cu_alkyne->CuI Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_alkyne + Cu(I)X, Base

Caption: The catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-Ethynylpyridine via Sonogashira Coupling

This protocol describes the synthesis of 4-ethynylpyridine from 4-iodopyridine and trimethylsilylacetylene, followed by in-situ deprotection.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and add potassium carbonate.

  • Stir the mixture at room temperature for 2 hours to effect deprotection of the trimethylsilyl group.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford 4-ethynylpyridine.[3]

Performance and Considerations

The Sonogashira coupling generally provides high yields of ethynylpyridines, often exceeding 90%.[3][4] The reaction is tolerant of a wide range of functional groups and the reaction conditions are typically mild. However, there are some considerations:

  • Catalyst Cost: Palladium catalysts can be expensive, which may be a limiting factor for large-scale synthesis.[5]

  • Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne, leading to the formation of diynes. This can be minimized by using an excess of the alkyne and by maintaining an inert atmosphere.[2]

  • Copper-Free Variants: To avoid the use of a potentially toxic copper co-catalyst, several copper-free Sonogashira protocols have been developed.[2] These methods often require more specialized ligands and may have different substrate scopes.

II. The Precursor to Modern Coupling: The Castro-Stephens Reaction

The Castro-Stephens coupling, developed in 1963, is a cross-coupling reaction between a pre-formed copper(I) acetylide and an aryl halide.[6] While it has been largely superseded by the more versatile Sonogashira reaction, it remains a historically significant and occasionally useful method for the synthesis of ethynylpyridines.

Mechanism of the Castro-Stephens Coupling

The mechanism of the Castro-Stephens coupling is less well-defined than that of the Sonogashira reaction. It is believed to proceed through a four-centered transition state involving the copper acetylide and the aryl halide. The reaction typically requires stoichiometric amounts of the copper acetylide and is often carried out in a polar aprotic solvent like pyridine at elevated temperatures.[7]

Castro_Stephens_Mechanism Reactants Ar-X + Cu-C≡CR TransitionState [Ar--X--Cu--C≡CR]‡ (Four-centered transition state) Reactants->TransitionState Heat (Pyridine) Products Ar-C≡CR + CuX TransitionState->Products

Caption: Proposed mechanism of the Castro-Stephens coupling.

Experimental Protocol: Synthesis of 4-Ethynylpyridine via Castro-Stephens Coupling

This protocol outlines the synthesis of 4-ethynylpyridine from 4-iodopyridine and a pre-formed copper(I) acetylide.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Copper(I) acetylide (prepared separately) (1.1 equiv)

  • Pyridine, anhydrous

Procedure:

  • Preparation of Copper(I) Acetylide: In a separate flask, prepare the copper(I) acetylide by reacting a suitable acetylene source (e.g., passing acetylene gas through a solution of a copper(I) salt in ammonia). Isolate and dry the copper(I) acetylide carefully, as it can be explosive when dry.

  • In a reaction vessel, dissolve 4-iodopyridine in anhydrous pyridine.

  • Add the pre-formed copper(I) acetylide to the solution under an inert atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.[3]

  • Cool the reaction to room temperature and pour it into an aqueous ammonia solution to dissolve the copper salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-ethynylpyridine.

Performance and Considerations

The Castro-Stephens coupling can provide good yields of ethynylpyridines, typically in the range of 70-80%.[3] However, it has several drawbacks compared to the Sonogashira reaction:

  • Harsh Conditions: The reaction often requires high temperatures and long reaction times.[3]

  • Stoichiometric Copper: The use of stoichiometric amounts of a pre-formed and potentially hazardous copper acetylide is a significant disadvantage.

  • Limited Substrate Scope: The reaction is generally less tolerant of sensitive functional groups compared to the Sonogashira coupling.

III. An Alternative Pathway: Synthesis from Vinylpyridines

An alternative and often cost-effective route to ethynylpyridines starts from the corresponding vinylpyridines, which are readily available commercial starting materials.[8][9] This method typically involves a two-step sequence: bromination of the vinyl group followed by a double dehydrobromination.

Reaction Sequence

The overall transformation involves the conversion of a C=C double bond to a C≡C triple bond.

  • Bromination: The vinylpyridine is treated with bromine (Br₂) to form the corresponding 1,2-dibromoethylpyridine intermediate. This reaction proceeds via an electrophilic addition mechanism.

  • Double Dehydrobromination: The dibromo intermediate is then treated with a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS), to effect a double elimination of HBr, yielding the desired ethynylpyridine.

Vinylpyridine_Route Vinylpyridine Vinylpyridine Dibromide 1,2-Dibromoethylpyridine Vinylpyridine->Dibromide Br₂ Ethynylpyridine Ethynylpyridine Dibromide->Ethynylpyridine Strong Base (e.g., NaHMDS)

Caption: Synthetic route from vinylpyridine to ethynylpyridine.

Experimental Protocol: Synthesis of 4-Ethynylpyridine from 4-Vinylpyridine

This protocol details the two-step synthesis of 4-ethynylpyridine from 4-vinylpyridine.

Materials:

  • 4-Vinylpyridine (1.0 equiv)

  • Bromine (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Bromination:

    • Dissolve 4-vinylpyridine in anhydrous dichloromethane and cool the solution to -78 °C.

    • Add a solution of bromine in dichloromethane dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

    • Wash the reaction mixture with saturated aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,2-dibromoethylpyridine.

  • Dehydrobromination:

    • Dissolve the crude dibromide in anhydrous THF and cool to -78 °C.

    • Add a solution of NaHMDS in THF dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.[3]

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 4-ethynylpyridine.

Performance and Considerations

This method offers a viable alternative to cross-coupling reactions, particularly when the corresponding halopyridine is expensive or unavailable.

  • Cost-Effectiveness: Vinylpyridines are often more affordable starting materials than their halogenated counterparts.

  • Multi-step Process: The two-step nature of the synthesis can lead to lower overall yields compared to a one-pot cross-coupling reaction.

  • Strong Base Requirement: The use of a strong base like NaHMDS requires careful handling and anhydrous conditions.

IV. Modern Horizons: One-Pot Dehydrogenation of Vinylpyridines

Recent advances in catalysis have opened up new possibilities for the synthesis of alkynes from alkenes. A promising, though less established, method for the synthesis of ethynylpyridines is the one-pot dehydrogenation of vinylpyridines.[3] This approach offers the potential for a more atom-economical and streamlined synthesis. While specific, high-yielding protocols for the synthesis of ethynylpyridines using this method are still under development, the concept represents the cutting edge of synthetic methodology.

The proposed transformation typically involves a transition-metal-catalyzed dehydrogenative process, potentially using a ruthenium or iridium catalyst, to directly convert the vinyl group to an ethynyl group in a single step. Further research is needed to optimize this route for the efficient production of ethynylpyridines.

V. Comparative Analysis of Synthesis Methods

To facilitate a direct comparison, the following table summarizes the key performance indicators for the established synthetic routes to ethynylpyridines.

FeatureSonogashira CouplingCastro-Stephens CouplingFrom Vinylpyridine
Starting Material HalopyridineHalopyridineVinylpyridine
Key Reagents Pd catalyst, CuI, BasePre-formed Cu-acetylideBr₂, Strong Base
Reaction Conditions Mild (often room temp.)Harsh (high temp.)Multi-step, varied temp.
Typical Yield ~90-98%[3][4]~70-80%[3]~50-70% (overall)
Advantages High yield, functional group tolerance, one-potEstablished methodCost-effective starting material
Disadvantages Catalyst cost, potential for homocouplingStoichiometric copper, harsh conditions, safetyMulti-step, lower overall yield, strong base

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for a particular ethynylpyridine will depend on a variety of factors, including the desired scale of the reaction, the availability and cost of starting materials, and the presence of other functional groups in the molecule.

  • For high-yielding, versatile, and functional group-tolerant synthesis, the Sonogashira coupling remains the gold standard.

  • The Castro-Stephens coupling may be considered for specific applications where its historical precedent is valued, but its practical disadvantages limit its widespread use.

  • The route from vinylpyridines offers a cost-effective alternative , particularly for large-scale production where the starting material cost is a primary concern.

  • Emerging methods like one-pot dehydrogenation represent the future of ethynylpyridine synthesis, promising more sustainable and efficient processes.

References

  • A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach. (2025). BenchChem.
  • A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. (n.d.). The Royal Society of Chemistry.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI.
  • The Application and Synthesis of 3-Acetylpyridine. (2025). ChemicalBook.
  • Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
  • Head-to-head comparison of synthetic routes for substituted ethynylpyridines. (2025). BenchChem.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Castro–Stephens coupling. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd... (n.d.).
  • Castro-Stephens Coupling. (n.d.). Alfa Chemistry.
  • 2-Vinylpyridine: Properties, Production process and Uses. (2024). ChemicalBook.
  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses, 100, 4–28.
  • Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. (n.d.).
  • 4-Vinylpyridine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Castro–Stephens coupling | Request PDF. (n.d.).
  • 2-Vinylpyridine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • 4-Vinylpyridine synthesis. (n.d.). ChemicalBook.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • 2-Vinylpyridine | C7H7N | CID 7521. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

  • Method for synthesizing and preparing 2-vinyl pyridine. (n.d.).
  • Synthesis of poly(4‐vinylpyridine) by reverse atom transfer radical polymerization. (2007). Journal of Polymer Science Part A: Polymer Chemistry, 46(2), 553-564.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton.
  • Production process for 4-vinylpyridine. (n.d.).
  • Method for synthesizing and preparing 2-vinyl pyridine. (n.d.).
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
  • Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro-Stephens Coupling/Alkyne Reduction Tandem Reactions. (2015). Organic Letters, 17(16), 4094–4097.

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethynylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical techniques for the quantification and purity assessment of ethynylpyridine compounds, a class of molecules with significant interest in medicinal chemistry. We will delve into the principles of method validation, drawing from authoritative guidelines, and present a detailed, self-validating experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, complete with illustrative experimental data.

The Criticality of Method Validation for Ethynylpyridine Compounds

Ethynylpyridine derivatives, characterized by the presence of a pyridine ring and an ethynyl group, present unique analytical challenges. The basic nitrogen of the pyridine ring can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. The reactive nature of the ethynyl group can also be a consideration in method development and stability studies. Therefore, a thoroughly validated analytical method is paramount to ensure accurate, reliable, and reproducible data for these compounds.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2][3] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the guidelines of the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline.[1][4][5] The United States Pharmacopeia (USP) also provides guidance, such as in General Chapter <1225>.[6][7]

Comparison of Analytical Techniques for Ethynylpyridine Analysis

The choice of analytical technique is a critical first step. Below is a comparison of common methods for the analysis of ethynylpyridine compounds.

TechniquePrincipleAdvantages for EthynylpyridinesLimitations & Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.[8]High resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[8][9] Versatile with various detectors (UV, MS).Potential for peak tailing due to the basicity of the pyridine moiety.[10] Requires careful mobile phase optimization (e.g., pH, buffer selection).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[11]Excellent for analyzing volatile impurities and residual solvents. High sensitivity with detectors like Flame Ionization Detector (FID).[11][12]Ethynylpyridines may have limited volatility, potentially requiring derivatization. High temperatures can lead to degradation of some derivatives.[9]
Spectroscopy (UV-Vis, NMR) Measurement of the interaction of electromagnetic radiation with the analyte.[13][14][15]UV-Vis is simple and cost-effective for quantification if the chromophore is unique.[13][14] NMR provides detailed structural information for identification.[9][14]UV-Vis lacks the specificity of chromatographic methods. NMR has lower sensitivity for quantifying minor impurities.[9]

For the purpose of this guide, we will focus on the validation of an HPLC method, as it generally offers the best combination of specificity, sensitivity, and versatility for the analysis of ethynylpyridine compounds in a pharmaceutical development setting.

The Analytical Method Validation Workflow

A comprehensive validation protocol assesses several key performance characteristics. The relationship between these parameters is crucial for establishing a self-validating system.

ValidationWorkflow cluster_development Method Development cluster_validation Method Validation ATP Analytical Target Profile (ATP) Specificity Specificity ATP->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Range Precision->Range Robustness Robustness LOQ->Robustness

Caption: Workflow for analytical method validation, from the Analytical Target Profile to key validation parameters.

Detailed Experimental Protocol: Validation of an HPLC Method for 2-Ethynylpyridine

This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 2-Ethynylpyridine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Validation Parameters and Acceptance Criteria:

The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[4][16][17]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[17][18]

  • Procedure:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of 2-Ethynylpyridine standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of 2-Ethynylpyridine.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of 2-Ethynylpyridine in the blank and placebo chromatograms.

    • The peak for 2-Ethynylpyridine should be spectrally pure and well-resolved from any degradation products or impurities.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[16][17]

  • Procedure:

    • Prepare a series of at least five concentrations of 2-Ethynylpyridine standard across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][16]

  • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The specified range is suitable if it meets the acceptance criteria for linearity, accuracy, and precision.

Accuracy

Accuracy is the closeness of the test results to the true value.[17][18]

  • Procedure:

    • Prepare samples spiked with 2-Ethynylpyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of 2-Ethynylpyridine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[19]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

  • Procedure:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Confirm the LOQ by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19]

  • Procedure:

    • Vary critical parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Illustrative Experimental Data

The following tables summarize hypothetical, yet representative, data from the validation of the described HPLC method for 2-Ethynylpyridine.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75675987
100902541
1251127895
1501354012
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 9015.6x + 854.3

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)RSD (%)
80%8079.599.499.60.4
8080.1100.1
8079.499.3
100%100100.5100.5100.20.5
10099.899.8
100100.3100.3
120%120119.499.599.80.3
120120.2100.2
120119.799.8

Table 3: Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability (Peak Area) 9021459035688995419015879041239008749019730.18
Intermediate Precision (Peak Area) 9054789032149068529045879021459058749046920.19

Visualizing the Validation Logic

The interconnectedness of validation parameters ensures a robust and reliable method.

ValidationLogic cluster_core Core Performance cluster_boundary Method Boundaries cluster_reliability Reliability Accuracy Accuracy % Recovery Range Range Confirmed by Core Accuracy->Range Precision Precision Repeatability Intermediate Precision->Range Linearity Linearity Linearity->Range LOD_LOQ LOD/LOQ Sensitivity Limits Linearity->LOD_LOQ Specificity Specificity Purity & Identity Specificity->Accuracy Specificity->Precision Robustness Robustness Method Resilience Robustness->Precision

Caption: Logical relationships between key analytical method validation parameters.

Conclusion

The validation of analytical methods for ethynylpyridine compounds is a meticulous process that requires a deep understanding of both the chemistry of the analytes and the principles of analytical chemistry. By following a structured approach guided by regulatory frameworks such as ICH Q2(R2), researchers can establish robust and reliable methods.[4][16][17] While HPLC is often the method of choice, the principles of validation discussed herein are applicable to other techniques as well. The provided protocol and illustrative data serve as a practical guide for scientists in the development and validation of analytical methods for this important class of compounds, ultimately ensuring the quality and integrity of their data.

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is understanding a molecule's selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies on 6-Ethynylpyridine-3-carboxylic acid, a compound built upon the versatile pyridine carboxylic acid scaffold. While specific biological targets for this particular molecule are not extensively documented in public literature, its structural motifs suggest a high potential for bioactivity, likely as an enzyme inhibitor[1][2].

This document will not serve as a rigid protocol but as a strategic guide. We will delve into the rationale behind experimental choices, empowering you to design and execute a robust cross-reactivity assessment. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are self-validating and built upon a foundation of established scientific principles.

The Imperative of Cross-Reactivity Profiling

In the realm of drug development, "off-target" effects are a primary cause of adverse drug reactions and clinical trial failures. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, is the molecular basis for these effects. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of risk assessment and a predictor of clinical success. For a molecule like this compound, which belongs to a class of compounds known for their broad bioactivity, a proactive and systematic investigation into its selectivity is paramount[1][3].

A Phased Approach to Cross-Reactivity Assessment

We propose a multi-pronged strategy, commencing with computational prediction to narrow the field of potential off-targets, followed by a tiered in vitro screening cascade to experimentally validate these predictions and quantify the extent of cross-reactivity.

Phase 1: In Silico Target Prediction and Structural Homology Analysis

Before embarking on costly and time-consuming wet-lab experiments, computational tools can provide valuable insights into the potential target landscape of this compound.

Objective: To identify potential on- and off-targets based on structural and chemical similarity to known bioactive molecules.

Methodology:

  • Ligand-Based Virtual Screening: Utilize platforms such as SwissTargetPrediction or ChemMapper to predict potential targets by comparing the 2D and 3D structure of this compound against databases of known ligands with annotated biological activities[4].

  • Structural Homology Analysis: Identify the primary biological target of structurally similar compounds. Public databases like ChEMBL and PubChem can be queried for pyridine carboxylic acid derivatives and molecules containing an ethynyl group to uncover their known protein targets.

  • Target Class Prediction: Based on the predicted and known targets of analogs, classify the potential target families (e.g., kinases, proteases, GPCRs). The pyridine carboxylic acid scaffold, for instance, is a common feature in enzyme inhibitors[1][2].

Interpreting the Data: The output of this phase will be a prioritized list of potential targets. It is crucial to critically evaluate these predictions, considering the confidence scores provided by the prediction tools and the degree of structural similarity to known active compounds.

in_silico_workflow cluster_0 Phase 1: In Silico Analysis start This compound Structure ligand_screening Ligand-Based Virtual Screening (e.g., SwissTargetPrediction) start->ligand_screening homology_search Structural Homology Search (e.g., ChEMBL, PubChem) start->homology_search target_prediction Predicted Target List ligand_screening->target_prediction homology_search->target_prediction target_classification Classification of Potential Target Families target_prediction->target_classification prioritization Prioritized List of Potential Off-Targets target_classification->prioritization

Caption: Workflow for in silico prediction of potential biological targets.

Phase 2: Broad Spectrum In Vitro Profiling

With a list of potential target families, the next step is to perform broad in vitro screening to experimentally identify interactions.

Objective: To screen this compound against a diverse panel of targets to identify primary and secondary pharmacological interactions.

Recommended Approach: Engage a contract research organization (CRO) that offers broad panel screening services. These services typically utilize high-throughput screening (HTS) methodologies to test a compound against hundreds of targets.

Panel Selection:

  • Primary Target Family Panel: Based on the in silico predictions, select a panel focused on the most likely target class (e.g., a comprehensive kinase panel if kinase inhibition is predicted).

  • Safety/Off-Target Panel: Employ a broad "safety" panel that includes targets commonly associated with adverse drug effects (e.g., hERG, CYPs, a panel of GPCRs, and nuclear receptors).

Data to Collect: The primary output will be the percent inhibition at a single, high concentration (e.g., 10 µM). This provides a qualitative "hit" or "no-hit" assessment.

Phase 3: Quantitative Cross-Reactivity Assessment - A Comparative Approach

Once primary targets and significant off-targets ("hits") are identified, the focus shifts to quantitative assessment and comparison. Here, we will outline a hypothetical scenario where this compound is found to be an inhibitor of a hypothetical primary target, "Enzyme A," and also shows activity against a potential off-target, "Enzyme B."

Objective: To quantitatively determine the potency and selectivity of this compound for its primary target versus identified off-targets and compare its performance against a relevant alternative compound.

Selection of a Comparator: For a meaningful comparison, an alternative compound should be selected. An ideal comparator would be a known inhibitor of Enzyme A, preferably one with a different chemical scaffold to provide a diverse pharmacological context. For this guide, we will refer to this as "Comparator X."

Experimental Design: Enzyme Inhibition Assays

A robust method for quantifying enzyme inhibition is the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol: IC50 Determination via a Competitive Binding Assay

This protocol is a generalized template and should be adapted based on the specific nature of the enzyme and available detection methods (e.g., fluorescence, luminescence, radioactivity).

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Comparator X in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, enzyme solution (Enzyme A or Enzyme B), and substrate solution at appropriate concentrations.

  • Serial Dilution:

    • Perform a serial dilution of the test compounds to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add the diluted compounds to a microplate. Include controls for no inhibition (vehicle only) and maximal inhibition.

  • Enzyme and Substrate Addition:

    • Add the enzyme to the wells containing the compounds and incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection:

    • After a specified reaction time, stop the reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: A Comparative Table

The quantitative data should be summarized in a clear and concise table to facilitate comparison.

CompoundPrimary Target (Enzyme A) IC50 (nM)Off-Target (Enzyme B) IC50 (nM)Selectivity Ratio (IC50 Enzyme B / IC50 Enzyme A)
This compound[Experimental Value][Experimental Value][Calculated Value]
Comparator X[Experimental Value][Experimental Value][Calculated Value]

A higher selectivity ratio indicates a greater preference for the primary target over the off-target, which is a desirable characteristic for a drug candidate.

experimental_workflow cluster_1 Phase 2 & 3: In Vitro Validation start Prioritized Target List broad_screen Broad Spectrum Screening (Single Concentration) start->broad_screen hit_id Identification of 'Hits' (Primary & Off-Targets) broad_screen->hit_id ic50_determination IC50 Determination (Dose-Response Curves) hit_id->ic50_determination comparator_select Select Comparator Compound comparator_select->ic50_determination data_analysis Data Analysis & Selectivity Calculation ic50_determination->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for in vitro cross-reactivity assessment.

Conclusion: A Path Forward

This guide has outlined a systematic and scientifically rigorous approach to investigating the cross-reactivity of this compound. By integrating in silico prediction with a phased in vitro screening strategy, researchers can build a comprehensive selectivity profile of this and other novel chemical entities. This proactive approach to understanding a compound's potential for off-target interactions is not only essential for mitigating safety risks but also for making informed decisions in the complex process of drug development. The insights gained from these studies will be invaluable in guiding lead optimization efforts and ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.